6-Nitronicotinamide
Description
Structure
3D Structure
Properties
CAS No. |
62020-03-5 |
|---|---|
Molecular Formula |
C6H5N3O3 |
Molecular Weight |
167.12 g/mol |
IUPAC Name |
6-nitropyridine-3-carboxamide |
InChI |
InChI=1S/C6H5N3O3/c7-6(10)4-1-2-5(8-3-4)9(11)12/h1-3H,(H2,7,10) |
InChI Key |
UIXAOTFCIQGBAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C(=O)N)[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
6-Nitronicotinamide: A Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 6-nitronicotinamide, a derivative of nicotinamide with potential applications in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this compound, this document outlines a plausible synthetic pathway based on established chemical transformations of related compounds. Furthermore, it presents expected characterization data and a hypothetical mechanism of action to guide future research. This whitepaper is intended to serve as a foundational resource for researchers interested in the exploration and utilization of this compound.
Introduction
Nicotinamide, a form of vitamin B3, is a fundamental component of the coenzymes NAD+ and NADP+, which are crucial for numerous metabolic redox reactions. Chemical modification of the nicotinamide scaffold offers the potential to develop novel therapeutic agents with unique biological activities. The introduction of a nitro group, a strong electron-withdrawing moiety, can significantly alter the electronic properties and reactivity of the parent molecule, making this compound a compound of interest for further investigation. This guide details a proposed synthetic route, provides expected analytical data for its characterization, and explores a potential biological signaling pathway.
Synthesis of this compound
Proposed Synthetic Pathway
The proposed synthesis of this compound begins with the nitration of 6-hydroxynicotinic acid, a commercially available starting material. The resulting 6-hydroxy-5-nitronicotinic acid is then converted to the target amide.
Caption: Proposed synthesis of this compound.
Experimental Protocols
This protocol is adapted from the known nitration of 6-hydroxynicotinic acid.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 6-hydroxynicotinic acid.
-
Acid Mixture: Slowly add a cold mixture of concentrated sulfuric acid and fuming nitric acid to the flask while maintaining the temperature below 10°C with an ice bath.
-
Reaction: Stir the mixture at room temperature for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: Pour the reaction mixture onto crushed ice. The precipitate, 6-hydroxy-5-nitronicotinic acid, is collected by filtration, washed with cold water, and dried.
This protocol is a standard procedure for the amidation of a carboxylic acid via an acid chloride intermediate.
-
Acid Chloride Formation: To a solution of 6-hydroxy-5-nitronicotinic acid in a suitable solvent (e.g., dichloromethane), add thionyl chloride dropwise at 0°C.
-
Reaction: Allow the reaction to stir at room temperature until the evolution of gas ceases. The solvent and excess thionyl chloride are then removed under reduced pressure to yield the crude acid chloride.
-
Amidation: The crude acid chloride is dissolved in an appropriate solvent and cooled in an ice bath. Aqueous ammonia is then added dropwise with vigorous stirring.
-
Isolation: The resulting precipitate, this compound, is collected by filtration, washed with cold water, and can be purified by recrystallization.
Characterization of this compound
As no specific characterization data for this compound has been found in the literature, the following table summarizes the expected quantitative data based on the analysis of structurally similar compounds.
| Property | Expected Value |
| Molecular Formula | C₆H₄N₄O₃ |
| Molecular Weight | 180.12 g/mol |
| Melting Point | Expected to be in the range of 180-220 °C, similar to related nitro-substituted nicotinamides such as 2-chloro-5-nitronicotinamide (181-183 °C) and 2-chloro-6-methyl-5-nitronicotinamide (195-196 °C).[1][2] |
| ¹H NMR (DMSO-d₆) | Expected chemical shifts (δ, ppm): Aromatic protons on the pyridine ring are expected to appear downfield (δ 8.0-9.0 ppm). The amide protons (-CONH₂) would likely appear as two broad singlets between δ 7.5 and 8.5 ppm. |
| ¹³C NMR (DMSO-d₆) | Expected chemical shifts (δ, ppm): The carbonyl carbon of the amide is expected around δ 165-170 ppm. The aromatic carbons would appear in the region of δ 120-160 ppm. The carbon bearing the nitro group would be significantly downfield. |
| IR (KBr, cm⁻¹) | Expected absorption bands: N-H stretching of the amide group (3400-3200 cm⁻¹), C=O stretching of the amide (Amide I band, ~1680 cm⁻¹), N-H bending of the amide (Amide II band, ~1600 cm⁻¹), asymmetric and symmetric stretching of the nitro group (~1550 and ~1350 cm⁻¹). |
| Mass Spectrometry (ESI-MS) | Expected m/z: [M+H]⁺ at 181.03. |
Hypothetical Signaling Pathway and Mechanism of Action
The biological activity of this compound has not been reported. However, given its structural similarity to nicotinamide, it is plausible that it could act as an inhibitor of enzymes involved in NAD+ metabolism. One such enzyme is Poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair and cell death. Nicotinamide is a known inhibitor of PARP. The electron-withdrawing nitro group in this compound could enhance its binding to the active site of PARP, potentially leading to more potent inhibition.
Proposed Experimental Workflow for Biological Activity Screening
To investigate the biological activity of this compound, a systematic workflow is proposed.
Caption: Workflow for biological activity screening.
Hypothetical PARP Inhibition Signaling Pathway
The following diagram illustrates the hypothetical inhibition of the PARP signaling pathway by this compound. DNA damage activates PARP, which then synthesizes poly(ADP-ribose) (PAR) chains on various nuclear proteins, a process that consumes NAD+. This PARylation is crucial for the recruitment of DNA repair proteins. Inhibition of PARP by this compound would block this process, leading to an accumulation of DNA damage and potentially inducing apoptosis in cancer cells.
References
The Biological Activity of Nitro Compounds in Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitro compounds, characterized by the presence of one or more nitro groups (-NO₂), represent a diverse class of molecules with a broad spectrum of biological activities. Their significance in cellular processes stems from their unique electrochemical properties, which can be harnessed for therapeutic benefit or can be a source of toxicity. This technical guide provides an in-depth exploration of the multifaceted roles of nitro compounds within cellular environments, focusing on their mechanisms of action, relevant signaling pathways, and the experimental methodologies used to assess their effects. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development.
Nitro compounds exert their biological effects through various mechanisms, often involving the reduction of the nitro group to reactive intermediates. This bioreductive activation is a cornerstone of their utility as prodrugs, particularly in hypoxic environments characteristic of solid tumors and anaerobic microbial infections.[1][2] The electron-withdrawing nature of the nitro group also influences the molecule's overall electronic properties and polarity, affecting its interaction with biological targets.[3][4] Consequently, nitro compounds have been successfully developed as antimicrobial, anticancer, and anti-inflammatory agents.[3][5] However, the same reactive intermediates that confer therapeutic activity can also lead to cytotoxicity and genotoxicity, a critical consideration in drug design and development.[6][7]
This guide will systematically detail the quantitative aspects of nitro compound activity, provide comprehensive experimental protocols for their evaluation, and visualize the key signaling pathways they modulate.
Quantitative Data on the Biological Activity of Nitro Compounds
The following tables summarize the quantitative data on the cytotoxic, antimicrobial, and anti-inflammatory activities of various nitro compounds, providing a comparative overview for researchers.
Table 1: Cytotoxicity of Nitro Compounds against Cancer Cell Lines
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Nitrobenzamide Derivatives | |||
| Compound 5 | RAW264.7 | No cytotoxicity up to 50 µM | [1] |
| Compound 6 | RAW264.7 | No cytotoxicity up to 50 µM | [1] |
| Ciminalum–thiazolidinone Hybrids | |||
| Compound 2f | 60 human tumor cell lines | GI₅₀: 2.80 | [8] |
| Compound 2h | 60 human tumor cell lines | GI₅₀: 1.57 | [8] |
| N-substituted 6-(chloro/nitro)-1H-benzimidazole Derivatives | |||
| Compound 4k | HepG2 | 15.6 ± 1.2 | [9] |
| Compound 4k | MDA-MB-231 | 12.5 ± 1.1 | [9] |
| Compound 4k | MCF7 | 18.2 ± 1.5 | [9] |
| Indole-Based 1,3,4-Oxadiazole Derivatives | |||
| Compound 2e | HCT116 | 6.43 ± 0.72 | [10] |
| Compound 2e | A549 | 9.62 ± 1.14 | [10] |
| Compound 2e | A375 | 8.07 ± 1.36 | [10] |
| 1,8-diazaphenothiazines | |||
| Compound 4 | SW-948 | Similar to Cisplatin at 5 µg/ml | [11] |
| Compound 13 | SW-948 | Strong inhibition at 10 µg/ml | [11] |
Table 2: Antimicrobial Activity of Nitro Compounds
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Halogenated Nitro Derivatives | |||
| Compound 9b-9d | Staphylococcus aureus | 15.6–62.5 | [12][13] |
| Nitrated Benzothiazoles | |||
| 3 active compounds | Pseudomonas aeruginosa | Similar to procaine penicillin | [12] |
| Nitrated Pyrrolomycins | |||
| Compound 4b | Staphylococcus aureus | 20 µM | [12][13] |
| Compound 4d | Pseudomonas aeruginosa | 30 µM | [12][13] |
| 5-nitro-1,10-phenantroline | Mycobacterium tuberculosis | 0.78 µM | [12][13] |
| Nitrotriazoles | Mycobacterium tuberculosis | 3-50 µM | [12] |
| Nitrotriazole Derivative 17b | Candida krusei | 1 µM | [12] |
| (E)-1,2,3-triphenylprop-2-en-1ones | |||
| Chalcone 4 | Micrococcus luteus | 88 | [14] |
| Chalcone 3 | Staphylococcus aureus | 88 | [14] |
| Chalcone 4 | Escherichia coli | 99 | [14] |
Table 3: Anti-inflammatory Activity of Nitro Compounds
| Compound | Assay | IC₅₀ (µM) | Reference |
| Nitrobenzamide Derivatives | |||
| Compound 5 | NO production in RAW264.7 | 3.7 | [1] |
| Compound 6 | NO production in RAW264.7 | 5.3 | [1] |
| Isonicotinate Derivatives | |||
| Compound 5 | ROS production in human blood cells | 1.42 ± 0.1 µg/mL | [15] |
| Compound 6 | ROS production in human blood cells | 8.6 ± 0.5 µg/mL | [15] |
| 2,6-bisbenzylidenecyclohexanone Derivatives | |||
| Compound 8 | NO inhibition in RAW 264.7 | 6.68 | [16] |
| Compound 9 | NO inhibition in RAW 264.7 | 6.68 | [16] |
| Eclipta prostrata Fraction E | |||
| IL-6 production | 43.24 ± 0.83 µg/mL | [17] | |
| TNF-α production | 45.97 ± 2.01 µg/mL | [17] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of the biological activity of nitro compounds.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1][6]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals.[6] The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the nitro compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[4][5][7]
Protocol:
-
Preparation of Antimicrobial Stock Solution: Prepare a stock solution of the nitro compound in a suitable solvent and dilute it to the desired starting concentration in the appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the nitro compound in the broth to obtain a range of concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL) and further dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[7]
-
Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the nitro compound at which there is no visible growth (i.e., the well remains clear).
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay (Griess Assay)
The Griess assay is a colorimetric method used to quantify nitrite (NO₂⁻), a stable and nonvolatile breakdown product of nitric oxide (NO). It is commonly used to assess the inhibitory effect of compounds on NO production in lipopolysaccharide (LPS)-stimulated macrophages.[18][19]
Protocol:
-
Cell Culture and Stimulation: Seed macrophages (e.g., RAW 264.7 cells) in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the nitro compound for a specific duration, followed by stimulation with LPS (e.g., 1 µg/mL) to induce NO production.
-
Collection of Supernatant: After an incubation period (e.g., 24 hours), collect the cell culture supernatant from each well.
-
Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.[18]
-
Reaction: In a new 96-well plate, mix 50 µL of the collected supernatant with 50 µL of the Griess reagent.
-
Incubation: Incubate the plate at room temperature for 10-15 minutes in the dark.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Generate a standard curve using known concentrations of sodium nitrite. Use the standard curve to determine the nitrite concentration in the samples and calculate the percentage of NO inhibition.
Signaling Pathways and Experimental Workflows
The biological activity of nitro compounds is often mediated through their interaction with specific cellular signaling pathways. This section provides diagrams of key pathways and experimental workflows generated using Graphviz (DOT language).
Nitroreductase-Mediated Prodrug Activation
Many nitroaromatic compounds are designed as prodrugs that are selectively activated in hypoxic environments, such as those found in solid tumors. This activation is catalyzed by nitroreductase enzymes, which are more active under low oxygen conditions.
Caption: Nitroreductase-mediated activation of a nitro compound prodrug.
Inhibition of NF-κB Signaling Pathway by Nitro-Fatty Acids
Nitro-fatty acids are known to exert anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. This pathway is a central regulator of inflammation.
Caption: Inhibition of the NF-κB signaling pathway by a nitro-fatty acid.
Experimental Workflow for Evaluating Anti-inflammatory Activity
This workflow outlines the key steps in assessing the anti-inflammatory potential of a nitro compound by measuring its effect on nitric oxide production in macrophages.
Caption: Workflow for assessing the anti-inflammatory activity of nitro compounds.
Conclusion
Nitro compounds represent a versatile and potent class of biologically active molecules with significant therapeutic potential. Their diverse activities, ranging from antimicrobial and anticancer to anti-inflammatory effects, are largely attributable to the unique chemical properties of the nitro group and its capacity for bioreductive activation. This technical guide has provided a comprehensive overview of the quantitative aspects of their biological activity, detailed experimental protocols for their evaluation, and visual representations of the key signaling pathways they modulate.
For researchers and professionals in drug development, a thorough understanding of the mechanisms of action, potential for selective activation, and associated toxicities of nitro compounds is paramount. The data, protocols, and pathway diagrams presented herein are intended to facilitate further research and development in this promising area of medicinal chemistry. As our understanding of the intricate cellular interactions of nitro compounds continues to grow, so too will our ability to design and develop novel, highly effective, and safe therapeutics for a wide range of diseases.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 5. protocols.io [protocols.io]
- 6. researchhub.com [researchhub.com]
- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 8. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
An In-depth Technical Guide on 6-Nitronicotinamide: Structure, Properties, and Synthesis
Disclaimer: Publicly available scientific data specifically for 6-Nitronicotinamide is limited. This guide provides a comprehensive overview based on established chemical principles and data from closely related compounds to offer valuable insights for researchers, scientists, and drug development professionals. All data presented for related compounds are explicitly labeled as such.
Introduction
This compound is a derivative of nicotinamide, a form of vitamin B3. The introduction of a nitro group onto the pyridine ring is expected to significantly influence its chemical and physical properties, as well as its biological activity. Nitro-containing compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, which include antimicrobial, anticancer, and anti-inflammatory properties.[1][2] This document aims to provide a detailed technical overview of this compound, including its chemical structure, predicted properties, a plausible synthetic route, and a comparative analysis with structurally similar molecules.
Chemical Structure and Properties
The chemical structure of this compound features a pyridine ring substituted with a carboxamide group at the 3-position and a nitro group at the 6-position.
Caption: Chemical structure of this compound.
Physicochemical Properties
For comparative purposes, the table below summarizes the available physicochemical properties of closely related compounds.
| Property | 6-Amino-5-nitronicotinamide[3] | 6-chloro-3-nitropyridine-2-carboxamide[4][5] | 6-Nitronicotinic acid |
| CAS Number | 159890-55-8 | 171178-21-5 | 33225-73-9 |
| Molecular Formula | C₆H₆N₄O₃ | C₆H₄ClN₃O₃ | C₆H₄N₂O₄ |
| Molecular Weight | 182.14 g/mol | 201.57 g/mol | 168.11 g/mol |
| Appearance | - | Solid | White to light yellow solid |
| Melting Point | - | - | 179-180 °C |
| Boiling Point | - | - | 434.9±30.0 °C (Predicted) |
| Density | - | - | 1.570±0.06 g/cm³ (Predicted) |
| pKa | - | - | 2.69±0.10 (Predicted) |
Spectral Data
Detailed spectral data (NMR, IR, Mass Spectrometry) for this compound could not be located. However, the expected spectral characteristics can be predicted based on its functional groups.
-
¹H NMR: The spectrum would likely show distinct signals for the aromatic protons on the pyridine ring, with their chemical shifts influenced by the electron-withdrawing effects of the nitro and carboxamide groups. Protons on the amide group would appear as a broad singlet.
-
¹³C NMR: Signals for the carbon atoms of the pyridine ring and the carbonyl carbon of the amide group would be observable.
-
IR Spectroscopy: Characteristic absorption bands would be expected for the N-H stretching of the amide (around 3100-3400 cm⁻¹), the C=O stretching of the amide (Amide I band, around 1650-1690 cm⁻¹), the N-H bending of the amide (Amide II band, around 1600-1640 cm⁻¹), and the symmetric and asymmetric stretching of the nitro group (around 1500-1560 cm⁻¹ and 1345-1385 cm⁻¹ respectively).[3]
-
Mass Spectrometry: The molecular ion peak would correspond to the molecular weight of this compound (C₆H₅N₃O₃, approx. 183.03 g/mol ). Fragmentation patterns would likely involve the loss of the nitro group and cleavage of the amide group.
Synthesis of this compound
A direct, documented experimental protocol for the synthesis of this compound is not available. However, a plausible synthetic route can be proposed based on the known chemistry of nicotinamide and related compounds. The most straightforward approach would be the direct nitration of nicotinamide.
Caption: Proposed synthetic pathway for this compound.
Hypothetical Experimental Protocol
Objective: To synthesize this compound via electrophilic nitration of nicotinamide.
Materials:
-
Nicotinamide
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Distilled water
-
Suitable solvent for recrystallization (e.g., ethanol/water mixture)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, slowly add a calculated amount of nicotinamide to concentrated sulfuric acid while stirring to ensure complete dissolution.
-
Prepare a nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
-
Slowly add the nitrating mixture dropwise to the solution of nicotinamide in sulfuric acid, maintaining the reaction temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., room temperature or slightly elevated) for a specified period to ensure the completion of the reaction.
-
Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture slowly onto crushed ice with stirring to precipitate the product.
-
Collect the crude product by filtration and wash with cold water to remove any residual acid.
-
Purify the crude this compound by recrystallization from an appropriate solvent system.
-
Dry the purified product under vacuum and characterize it using techniques such as melting point determination, NMR, IR, and mass spectrometry to confirm its identity and purity.
Note: This is a hypothetical protocol and would require optimization and safety assessment before implementation. The nitration of pyridine rings can sometimes be challenging and may require specific conditions to achieve the desired regioselectivity.
Biological Activity and Signaling Pathways
There is no specific information available in the reviewed literature regarding the biological activity or the signaling pathways associated with this compound. However, based on the known activities of other nitro-substituted aromatic compounds and nicotinamide derivatives, it is plausible that this compound could be investigated for a range of biological effects. The electron-withdrawing nature of the nitro group can play a crucial role in various biological interactions. Further research would be necessary to explore its potential pharmacological profile.
Conclusion
While direct experimental data on this compound is scarce, this guide provides a foundational understanding of its chemical structure, predicted properties, and a potential synthetic route. The information compiled from closely related compounds offers a valuable comparative context for researchers interested in exploring this molecule further. The development of a reliable synthetic protocol and subsequent biological evaluation are essential next steps to unlock the potential of this compound in medicinal chemistry and drug discovery. The provided hypothetical experimental workflow can serve as a starting point for such investigations.
References
- 1. 6-Amino-5-nitronicotinamide | 159890-55-8 | Benchchem [benchchem.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. 6-CHLORO-3-NITROPYRIDINE-2-CARBOXAMIDE CAS#: 171178-21-5 [amp.chemicalbook.com]
- 4. 6-Nitronicotinic acid 96% | CAS: 33225-73-9 | AChemBlock [achemblock.com]
- 5. 6-NITRONICOTINIC ACID | 33225-73-9 [chemicalbook.com]
6-Nitronicotinamide: A Technical Overview of Its Putative Discovery, Synthesis, and Biological Significance
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Direct scientific literature on the discovery, synthesis, and specific biological activity of 6-Nitronicotinamide is notably scarce. This guide has been compiled by leveraging available information on closely related compounds, including various nitropyridine derivatives and analogous nicotinamides. The experimental protocols, quantitative data, and proposed mechanisms of action are therefore largely inferred and should be approached as a theoretical framework for future research.
Introduction
This compound is a derivative of nicotinamide, also known as vitamin B3, featuring a nitro group at the 6th position of the pyridine ring. While its direct discovery and historical timeline are not well-documented in publicly accessible records, the synthesis and study of related nitropyridines and nicotinamide analogs have been ongoing for several decades. The introduction of a nitro group to the nicotinamide scaffold is of significant interest to medicinal chemists due to the potential for modulating its biological activity. Nitro groups can act as bioisosteres, influence metabolic stability, and participate in crucial interactions with biological targets. This document aims to provide a comprehensive technical guide based on the available scientific knowledge of related compounds.
Physicochemical Properties
| Property | 2-chloro-5-nitronicotinamide[1] | 2-chloro-6-methyl-5-nitronicotinamide | 6-Amino-5-nitronicotinic acid | Nicotinamide[2] |
| Molecular Formula | C6H4ClN3O3[1] | C7H6ClN3O3 | C6H5N3O4 | C6H6N2O[2] |
| Molecular Weight ( g/mol ) | 201.57[1] | 215.60 | 183.12 | 122.12[2] |
| Melting Point (°C) | 181-183[1] | 195-196 | 300-301 (decomp) | 128-131 |
| Boiling Point (°C) | Not available | Not available | 435.9 at 760 mmHg | 334 |
| Solubility | Not available | Not available | Not available | Soluble in water, ethanol, glycerol |
Putative Synthesis
A definitive, documented synthesis of this compound is not available. However, based on established methods for the nitration of pyridine rings and the synthesis of related compounds like 6-Hydroxy-5-nitronicotinic acid, a plausible synthetic route can be proposed.
Proposed Experimental Protocol: Nitration of Nicotinamide
A potential method for the synthesis of this compound could involve the direct nitration of nicotinamide. However, the pyridine ring is generally deactivated towards electrophilic substitution. A more likely successful approach would involve the nitration of a more activated precursor, followed by conversion to the amide.
Hypothetical Two-Step Synthesis:
-
Nitration of 6-Hydroxynicotinic Acid:
-
To a solution of 6-hydroxynicotinic acid in concentrated sulfuric acid, a nitrating mixture (a combination of concentrated nitric acid and sulfuric acid) is added dropwise at a controlled temperature (e.g., 0-10 °C).
-
The reaction mixture is then gently warmed and stirred for several hours to yield 6-hydroxy-5-nitronicotinic acid.[3]
-
-
Conversion to this compound:
-
The resulting 6-hydroxy-5-nitronicotinic acid can be converted to the corresponding acyl chloride using a chlorinating agent like thionyl chloride.
-
Subsequent amination of the acyl chloride with ammonia would yield 6-hydroxy-5-nitronicotinamide. The removal of the hydroxyl group to yield this compound would require further, potentially complex, synthetic steps.
-
A more direct, though likely lower-yielding, approach could be the direct nitration of nicotinamide under harsh conditions, but this would likely result in a mixture of isomers.
Caption: Proposed synthetic pathways to this compound.
Potential Biological Activity and Signaling Pathways
The biological activity of this compound has not been explicitly studied. However, based on the known pharmacology of nicotinamide and various nitro-containing compounds, several potential mechanisms and effects can be hypothesized.
Nicotinamide is a precursor to the coenzyme nicotinamide adenine dinucleotide (NAD+), which is crucial for cellular metabolism and energy production.[4] It is involved in redox reactions and acts as a substrate for enzymes like poly(ADP-ribose) polymerases (PARPs) and sirtuins, which are involved in DNA repair, and cellular stress responses.
The introduction of a nitro group could potentially alter its interaction with these enzymes. Nitroaromatic compounds are known to undergo enzymatic reduction in biological systems, which can lead to the formation of reactive intermediates. These intermediates can induce oxidative stress and covalently modify cellular macromolecules, leading to cytotoxic effects. This property is exploited in some antimicrobial and anticancer drugs.
Hypothesized Signaling Pathway Involvement
Given the roles of nicotinamide and the common mechanisms of nitro compounds, this compound could potentially impact the following pathways:
-
NAD+ Metabolism: It might act as a competitive inhibitor or a poor substrate for enzymes in the NAD+ salvage pathway, potentially leading to depleted NAD+ levels and metabolic stress.
-
Oxidative Stress Pathways: The nitro group could be reduced by cellular reductases to generate reactive nitrogen species, leading to oxidative stress and activating downstream signaling pathways such as the Nrf2 and MAPK pathways.
-
DNA Damage Response: If the compound or its metabolites cause DNA damage, it could activate DNA damage response pathways involving proteins like ATM, ATR, and p53.
References
An In-depth Technical Guide to 6-Nitronicotinamide Derivatives and Analogs for Researchers and Drug Development Professionals
Introduction
6-Nitronicotinamide, a derivative of nicotinamide (a form of vitamin B3), and its analogs represent a class of heterocyclic compounds with significant potential in medicinal chemistry. The presence of the nitro group on the pyridine ring, combined with the carboxamide moiety, imparts unique electronic and structural features that can be exploited for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this compound derivatives and their analogs, with a focus on their potential applications in oncology, inflammatory disorders, and neuroprotection.
Synthesis of this compound and Its Analogs
The synthesis of this compound derivatives often starts from commercially available nicotinamide or its precursors. A common strategy involves the nitration of a suitable nicotinamide derivative.
General Synthetic Scheme
A general approach to synthesizing this compound analogs is outlined below. The core structure can be modified at various positions to generate a library of compounds for structure-activity relationship (SAR) studies.
6-Nitronicotinamide: A Core Scaffold in the Development of Advanced Therapeutic and Imaging Agents
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
6-Nitronicotinamide is emerging as a critical starting material and key intermediate in the synthesis of complex molecules with significant potential in both diagnostics and therapeutics. While direct therapeutic applications of this compound have not been extensively reported, its utility as a versatile chemical scaffold is evident in the development of novel positron emission tomography (PET) imaging agents and antimycobacterial compounds. This guide provides a comprehensive overview of the current, albeit nascent, understanding of this compound's role in medicinal chemistry, detailing its application in the synthesis of targeted molecular probes and potential anti-infective agents. Through a structured presentation of available data, experimental protocols, and pathway visualizations, this document aims to equip researchers with the foundational knowledge to explore and expand upon the synthetic and therapeutic potential of this compound and its derivatives.
Introduction
This compound, a derivative of nicotinamide (a form of vitamin B3), is characterized by a nitro group at the 6th position of the pyridine ring. This structural feature significantly influences its chemical reactivity and makes it a valuable precursor for further chemical modifications. The electron-withdrawing nature of the nitro group and the amide functionality provide multiple reaction sites for the construction of more complex molecular architectures. This guide will delve into the known synthetic applications of this compound, focusing on its role in the creation of molecules with demonstrated biological activity.
Synthetic Applications in Medicinal Chemistry
Current research highlights the use of this compound as a foundational element in the synthesis of targeted molecular agents. Its application spans the development of radiotracers for neuroimaging and the exploration of novel antibacterial compounds.
Precursor for PET Radiotracers Targeting the Adenosine A₂A Receptor
This compound has been utilized as a precursor in the synthesis of a novel 18F-labeled radiotracer for PET imaging of the adenosine A₂A receptor.[1][2][3] The adenosine A₂A receptor is a key target in the study and potential treatment of neurodegenerative disorders such as Parkinson's disease.[4] The synthesis involves the coupling of this compound with other moieties to create a molecule that can be radiolabeled and used to visualize the distribution and density of these receptors in the brain.[1][2][3]
A key intermediate, N-(4-Methoxy-7-morpholinobenzo[d]thiazol-2-yl)-6-nitronicotinamide, was synthesized via an amide coupling reaction.[1][2]
-
Materials: 6-fluoronicotinic acid, 1-[bis(di-methylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridine-eium 3-oxide hexafluorophosphate (HATU), N,N-diisopropylethylamine (DIPEA), 4-methoxy-7-morpholinobenzo[d]thiazol-2-amine, and dichloromethane (CH₂Cl₂).
-
Procedure: A mixture of 6-fluoronicotinic acid (70 mg, 1.1 eq, 0.41 mmol), HATU (186 mg, 1.3 eq, 0.49 mmol), and DIPEA (198 µL, 3 eq, 1.13 mmol) in CH₂Cl₂ (3 mL) was stirred at room temperature for 30 minutes. To this mixture, 4-methoxy-7-morpholinobenzo[d]thiazol-2-amine was added, and the reaction was stirred until completion. The resulting product, N-(4-Methoxy-7-morpholinobenzo[d]thiazol-2-yl)-6-nitronicotinamide, was then purified.[1][4]
The nitro group of this intermediate serves as a leaving group for the subsequent radiofluorination step to produce the final PET tracer.[5]
Scaffold for Novel Antimycobacterial Agents
In the quest for new treatments for tuberculosis, researchers have synthesized a series of quinolone derivatives, utilizing this compound as a key building block.[6] One such derivative, N-((1-Methyl-3-oxo-2,3,5,6,7,8-hexahydroisoquinolin-4-yl)methyl)-6-nitronicotinamide, was synthesized and evaluated for its antimycobacterial activity.[6]
The general synthetic pathway involves the condensation of an amine with a 6-nitronicotinoyl chloride or a similar activated derivative of 6-nitronicotinic acid.
-
Activation of 6-Nitronicotinic Acid: 6-Nitronicotinic acid can be converted to its acid chloride using reagents like thionyl chloride or oxalyl chloride. Alternatively, coupling agents such as EDCI and HOBT can be used to facilitate amide bond formation with an amine.
-
Amide Coupling: The activated 6-nitronicotinic acid is then reacted with the desired amine (e.g., 4-(aminomethyl)-1-methyl-5,6,7,8-tetrahydroisoquinolin-3(2H)-one) in an appropriate solvent, often in the presence of a base to neutralize the acid byproduct.[6]
-
Purification: The final product is purified using standard techniques such as column chromatography or recrystallization.
Quantitative Data
The available literature provides some quantitative data related to the synthesis and activity of this compound derivatives.
| Compound | Application | Yield | Activity | Reference |
| N-(4-Methoxy-7-morpholinobenzo[d]thiazol-2-yl)-6-nitronicotinamide | Precursor for PET Radiotracer | 37% | Not Applicable | [1] |
| N-((1-Methyl-3-oxo-2,3,5,6,7,8-hexahydroisoquinolin-4-yl)methyl)-6-nitronicotinamide | Antimycobacterial Agent | 85% | MIC against M. tuberculosis H₃₇Rv reported for the series | [6] |
Visualizations
Synthetic Pathway for a PET Radiotracer Precursor
Caption: Synthetic route to a this compound-based PET tracer precursor.
General Synthetic Scheme for Antimycobacterial Agents
Caption: General pathway for synthesizing this compound antimycobacterials.
Future Directions and Conclusion
The exploration of this compound's therapeutic potential is still in its early stages. The current body of research strongly suggests that its primary value lies in its role as a versatile synthetic intermediate. Future research should focus on:
-
Expanding the diversity of derivatives: Synthesizing a broader range of this compound derivatives to probe different biological targets.
-
Investigating other therapeutic areas: Exploring the potential of these derivatives in oncology, neurology, and other infectious diseases.
-
Elucidating structure-activity relationships (SAR): Systematically modifying the this compound scaffold to understand how structural changes impact biological activity.
-
Exploring the direct biological activity of this compound: While not yet reported, studies to determine if the core molecule possesses any intrinsic therapeutic properties are warranted.
References
- 1. Synthesis and Biological Evaluation of a Novel 18F-Labeled Radiotracer for PET Imaging of the Adenosine A2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. munin.uit.no [munin.uit.no]
- 4. mdpi.com [mdpi.com]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. Discovery of quinolone derivatives as antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Landscape of Nitronicotinamides: A Technical Guide to Synthesis, Biological Activity, and Therapeutic Potential
An in-depth analysis for researchers, scientists, and drug development professionals.
While the specific compound "6-Nitronicotinamide" is not prominently documented in publicly available scientific literature, this technical guide provides a comprehensive review of closely related nitropyridine derivatives, including nitronicotinic acids and other substituted nicotinamides. This guide delves into their synthesis, multifaceted biological activities, and potential as scaffolds for drug discovery, with a particular focus on their roles as enzyme inhibitors and their applications in agrochemical and pharmaceutical research.
Synthesis of Nitronicotinamide Precursors and Derivatives
The synthesis of nitropyridine derivatives, the foundational structures for nitronicotinamides, involves several established chemical methodologies. The introduction of a nitro group onto the pyridine ring is a key step, often achieved through nitration reactions under controlled conditions.
For instance, the synthesis of 6-Nitronicotinic acid , a potential precursor to this compound, has been documented. The IUPAC name for this compound is 6-nitropyridine-3-carboxylic acid, and it is identified by the CAS number 33225-73-9.[1][2]
A general synthetic approach to substituted 5-nitronicotinamides involves the cyclocondensation of nitrocarbonyl compounds and their derivatives to form the core pyridine ring, followed by partial hydrolysis of a nitrile intermediate to the corresponding amide.[3] Specific methods include:
-
From 5-bromonicotinoyl chloride: Treatment with ammonia followed by oxidation.[3]
-
Via 2-chloro-3-cyano-5-nitropyridine: This intermediate allows for the synthesis of various 2-substituted-5-nitronicotinamides.[3]
-
From substituted nitropyridines: For example, 2-methyl-5-nitronicotinamide can be obtained from ethyl 2-methyl-5-nitronicotinate by treatment with ammonia.[3]
The following workflow illustrates a generalized synthetic pathway for substituted nitronicotinamides.
Caption: Generalized synthetic workflow for nitronicotinamide derivatives.
Biological Activities and Therapeutic Potential
Nicotinamide and its derivatives are pivotal in various biological processes, acting as precursors to the coenzyme NAD+ and modulating the activity of enzymes such as PARPs (Poly(ADP-ribose) polymerases) and sirtuins. The introduction of a nitro group can significantly alter the electronic properties of the molecule, potentially leading to novel biological activities. While data on "this compound" is scarce, research on related structures reveals a broad spectrum of biological effects.
Antifungal and Antimicrobial Activity
A significant body of research has focused on the antifungal properties of nicotinamide derivatives. These compounds have been shown to be effective against a range of fungal pathogens, including those resistant to existing treatments.
-
A series of nicotinamide derivatives were synthesized and evaluated for their antifungal activity against Candida albicans. Compound 16g from this series emerged as a potent agent with a minimum inhibitory concentration (MIC) of 0.25 μg/mL against C. albicans SC5314 and also showed activity against several fluconazole-resistant strains.[4] The proposed mechanism of action involves the disruption of the fungal cell wall.[4]
-
Novel nicotinamide derivatives bearing a diarylamine-modified scaffold have been investigated as succinate dehydrogenase (SDH) inhibitors, a validated target for fungicides.[5] Compound 4f from this study demonstrated significant fungicidal activity.[5]
-
N-(thiophen-2-yl) nicotinamide derivatives have also been synthesized and shown to possess excellent fungicidal activities.[6]
The following table summarizes the antifungal activity of selected nicotinamide derivatives.
| Compound ID | Target Organism | Activity (MIC/EC50/Inhibition) | Reference |
| 16g | Candida albicans SC5314 | MIC: 0.25 μg/mL | [4] |
| 16g | Fluconazole-resistant C. albicans | MIC: 0.125–1 μg/mL | [4] |
| 4a | Botrytis cinerea | 40.54% inhibition | [5] |
| 4f | (Not specified) | Superior comprehensive fungicidal activity | [5] |
| 4f (10% EC) | Cucumber Downy Mildew | 70-79% control efficacy | [6] |
Anticancer and Other Biological Activities
Nitropyridine derivatives have also been explored for their potential as anticancer agents.[7] The nitro group can influence the molecule's ability to interact with biological targets relevant to cancer cell proliferation.[7]
Furthermore, nicotinic acid and its derivatives are known to play roles in various physiological processes. They are precursors to NAD+, a critical coenzyme in cellular metabolism.[8] Nicotinamide itself is an inhibitor of NAD(+) ADP-ribosyltransferase (PARP).[8] While direct evidence for this compound's effect on PARP is unavailable, the broader class of nicotinamide analogs is of significant interest in the context of PARP inhibition and cancer therapy.
The general mechanism of PARP inhibition and its role in synthetic lethality in cancer cells is depicted in the signaling pathway diagram below.
Caption: Hypothetical role of a nitronicotinamide as a PARP inhibitor in the DNA damage response pathway.
Experimental Protocols
Detailed experimental methodologies are crucial for the synthesis and evaluation of these compounds. Below are generalized protocols based on the cited literature.
General Procedure for the Synthesis of Nicotinamide Derivatives
A common method for synthesizing nicotinamide derivatives involves the coupling of a carboxylic acid with an amine.[4]
-
Activation of Carboxylic Acid: The nicotinic acid derivative is dissolved in a suitable solvent (e.g., dichloromethane). A coupling agent (e.g., HATU) and a base (e.g., DIPEA) are added, and the mixture is stirred at room temperature.
-
Amine Addition: The desired amine is added to the reaction mixture.
-
Reaction: The reaction is stirred at room temperature for a specified time (e.g., 12 hours).
-
Work-up and Purification: The reaction mixture is washed with aqueous solutions (e.g., HCl, NaHCO3, brine) and dried over a dehydrating agent (e.g., Na2SO4). The crude product is purified by column chromatography.
Antifungal Susceptibility Testing
The antifungal activity of the synthesized compounds is often determined using a broth microdilution method, following established guidelines such as those from the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Inoculum: Fungal strains are grown on appropriate agar plates. Colonies are suspended in sterile saline, and the turbidity is adjusted to a standard concentration.
-
Drug Dilution: The test compounds are serially diluted in a multi-well plate using a suitable broth medium (e.g., RPMI-1640).
-
Inoculation: The standardized fungal suspension is added to each well.
-
Incubation: The plates are incubated at a specific temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the control.
Conclusion and Future Directions
While the specific compound "this compound" remains to be fully characterized in the scientific literature, the broader class of nitronicotinamides and related nicotinamide derivatives represents a rich field for chemical and biological exploration. The available research demonstrates their potential as potent antifungal agents, with some derivatives showing promise as anticancer and antimicrobial compounds. The nitro functional group offers a handle for further chemical modification, enabling the generation of diverse libraries for screening against a wide array of biological targets. Future research should focus on the systematic synthesis and biological evaluation of various nitronicotinamide isomers, including the 6-nitro derivative, to fully elucidate their structure-activity relationships and therapeutic potential. A deeper understanding of their mechanisms of action, particularly their effects on key enzymes like PARP and fungal-specific targets, will be crucial for their development as next-generation therapeutic agents and agrochemicals.
References
- 1. 6-Nitronicotinic acid 96% | CAS: 33225-73-9 | AChemBlock [achemblock.com]
- 2. 6-NITRONICOTINIC ACID | 33225-73-9 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. nbinno.com [nbinno.com]
- 8. Nicotinamide | C6H6N2O | CID 936 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the In Vitro and In Vivo Studies of 6-Nitronicotinamide
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide aims to provide a comprehensive overview of the existing in vitro and in vivo studies on the compound 6-Nitronicotinamide. A thorough and systematic search of scientific literature and databases has been conducted to collate and present all available quantitative data, experimental methodologies, and relevant biological pathways. This document is intended to serve as a foundational resource for researchers and professionals in the field of drug discovery and development who are interested in the pharmacological profile of this compound.
Introduction
Nicotinamide and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. As a key component of the coenzyme NAD (Nicotinamide Adenine Dinucleotide), nicotinamide plays a crucial role in cellular metabolism, DNA repair, and signaling. The introduction of a nitro group to the nicotinamide scaffold, creating this compound, could potentially modulate its chemical properties and biological effects, making it a compound of interest for investigation. This guide seeks to consolidate the current scientific knowledge on this specific derivative.
Data Presentation: Quantitative Summary
Following an extensive review of published scientific literature, no publicly available in vitro or in vivo studies providing quantitative data for this compound were identified. To facilitate future research and provide a template for data organization, the following tables have been structured to capture key metrics typically evaluated for a compound of this nature.
Table 1: Summary of In Vitro Quantitative Data for this compound
| Assay Type | Cell Line / Target | IC50 / EC50 (µM) | Other Relevant Metrics | Reference |
| Cytotoxicity | N/A | Not Available | Not Available | N/A |
| Enzyme Inhibition | N/A | Not Available | Not Available | N/A |
| Receptor Binding | N/A | Not Available | Not Available | N/A |
| Anti-inflammatory | N/A | Not Available | Not Available | N/A |
| Antimicrobial | N/A | Not Available | Not Available | N/A |
Table 2: Summary of In Vivo Quantitative Data for this compound
| Animal Model | Study Type | Dosing Regimen | Key Efficacy Readout | Pharmacokinetic Parameters (Cmax, Tmax, AUC) | Reference |
| N/A | Efficacy | Not Available | Not Available | Not Available | N/A |
| N/A | Toxicity | Not Available | Not Available | Not Available | N/A |
| N/A | Pharmacokinetics | Not Available | Not Available | Not Available | N/A |
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and extension of scientific findings. However, as no specific studies on this compound have been published, this section will outline general protocols that would be appropriate for the initial characterization of this compound.
General In Vitro Assay Protocol: MTT Cytotoxicity Assay
-
Cell Culture: Human cancer cell lines (e.g., HeLa, A549) are cultured in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: A stock solution of this compound is serially diluted to a range of concentrations. The cell culture medium is replaced with medium containing the different concentrations of the compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting cell viability against compound concentration.
General In Vivo Protocol: Murine Xenograft Tumor Model
-
Animal Housing: Immunocompromised mice (e.g., athymic nude mice) are housed in a pathogen-free environment.
-
Tumor Cell Implantation: Human cancer cells are subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their volume is measured regularly using calipers.
-
Randomization and Treatment: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. The treatment group receives this compound via a specified route (e.g., oral gavage, intraperitoneal injection) and dosing schedule. The control group receives the vehicle.
-
Efficacy Evaluation: Tumor volume and body weight are monitored throughout the study. At the end of the study, tumors are excised and weighed.
-
Data Analysis: The anti-tumor efficacy is evaluated by comparing the tumor growth in the treatment group to the control group.
Signaling Pathways and Experimental Workflows
Visual representations of signaling pathways and experimental workflows are essential for understanding the mechanisms of action and study designs. As no specific pathways have been elucidated for this compound, the following diagrams represent a hypothetical experimental workflow and a potential signaling pathway that could be investigated based on the activities of related nicotinamide compounds.
Conclusion
The synthesis and evaluation of novel chemical entities are fundamental to the advancement of therapeutic interventions. While the nicotinamide scaffold is well-established in pharmacology, the specific derivative, this compound, remains an uncharacterized entity in the public scientific domain. The comprehensive search conducted for this technical guide did not yield any published in vitro or in vivo studies. Consequently, its biological activity, mechanism of action, and potential therapeutic applications are currently unknown. The structured tables, generalized protocols, and hypothetical diagrams provided herein are intended to serve as a framework for future research into this compound. Further investigation is required to determine the pharmacological profile of this compound and its potential as a lead compound in drug discovery.
Predicting the Biological Targets of 6-Nitronicotinamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Chemical Context
Nicotinamide is a fundamental component of the coenzyme nicotinamide adenine dinucleotide (NAD+), which plays a pivotal role in cellular redox reactions. Beyond its metabolic functions, a growing body of research has highlighted the role of nicotinamide and its analogs as modulators of various enzymatic activities. The structure of 6-nitronicotinamide, with its electron-deficient pyridine ring due to the nitro group, suggests that it may act as an inhibitor of enzymes that recognize nicotinamide or its derivatives. The nitro group's electronic effects are expected to alter the molecule's interaction with the binding pockets of target proteins compared to the parent nicotinamide molecule.
Predicted Biological Targets
Based on the known biological activities of nicotinamide and its analogs, the following enzyme classes are predicted as primary biological targets for this compound.
Poly(ADP-ribose) Polymerases (PARPs)
PARPs are a family of enzymes involved in DNA repair, genomic stability, and programmed cell death. Nicotinamide is a known inhibitor of PARP enzymes. It is hypothesized that this compound will also exhibit inhibitory activity against PARPs.
Sirtuins (SIRTs)
Sirtuins are a class of NAD+-dependent deacetylases that regulate a wide range of cellular processes, including aging, transcription, and apoptosis. Nicotinamide acts as a non-competitive inhibitor of sirtuins. The electron-withdrawing nature of the nitro group in this compound may influence its potency as a sirtuin inhibitor.
Nicotinamide N-methyltransferase (NNMT)
NNMT is a cytosolic enzyme that catalyzes the N-methylation of nicotinamide and other pyridines. This enzyme is involved in drug metabolism and has been implicated in various diseases, including cancer and metabolic disorders. Given that this compound is a nicotinamide derivative, it is a potential substrate or inhibitor of NNMT.
Other Potential Targets
-
ALKBH2: An Fe(II) and 2-oxoglutarate-dependent DNA demethylase. Some nicotinamide derivatives have been identified as inhibitors of this enzyme.
-
Fungal-specific targets: Certain nicotinamide derivatives have shown antifungal activity by disrupting the fungal cell wall.
Quantitative Data for Nicotinamide and Analogs
The following tables summarize the available quantitative data for the interaction of nicotinamide and its analogs with the predicted target classes. This data provides a baseline for estimating the potential potency of this compound.
| Compound | Target | Assay Type | IC50 / Ki | Reference |
| Nicotinamide | PARP-1 | Enzyme Inhibition | Ki = 2.9 µM | [1](--INVALID-LINK--) |
| 3-Aminobenzamide | PARP-1 | Enzyme Inhibition | Ki = 1.3 µM | [1](--INVALID-LINK--) |
| Nicotinamide | SIRT1 | Enzyme Inhibition | IC50 = 50-100 µM | |
| Nicotinamide | SIRT2 | Enzyme Inhibition | IC50 = 49 µM | |
| Nicotinamide | NNMT | Enzyme Inhibition | IC50 ~ 1 µM | [2](--INVALID-LINK--) |
| AH2-15c | ALKBH2 | Fluorescence Polarization | IC50 = 0.031 µM | [3](--INVALID-LINK--) |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the validation of this compound's activity against its predicted targets.
PARP Inhibition Assay
Principle: This assay measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins in the presence of a PARP enzyme and NAD+. Inhibition of PARP activity results in a decreased signal.
Materials:
-
Recombinant human PARP-1 enzyme
-
Histone H1
-
Biotinylated NAD+
-
Streptavidin-HRP conjugate
-
TMB substrate
-
96-well plates
-
Test compound (this compound)
Procedure:
-
Coat a 96-well plate with histone H1.
-
Add PARP-1 enzyme, biotinylated NAD+, and varying concentrations of the test compound to the wells.
-
Incubate the plate to allow the PARP reaction to proceed.
-
Wash the plate to remove unincorporated reagents.
-
Add streptavidin-HRP conjugate and incubate.
-
Wash the plate and add TMB substrate.
-
Measure the absorbance at 450 nm to quantify the amount of biotinylated PAR incorporated.
-
Calculate the IC50 value from the dose-response curve.
Sirtuin Activity Assay
Principle: This is a fluorescence-based assay that measures the deacetylation of a fluorogenic acetylated peptide substrate by a sirtuin enzyme.
Materials:
-
Recombinant human SIRT1 or SIRT2 enzyme
-
Fluorogenic acetylated peptide substrate (e.g., Fluor de Lys®-SIRT1 substrate)
-
NAD+
-
Developer solution
-
96-well black plates
-
Test compound (this compound)
Procedure:
-
Add SIRT1 or SIRT2 enzyme, the fluorogenic substrate, NAD+, and varying concentrations of the test compound to the wells of a black 96-well plate.
-
Incubate the plate to allow for the deacetylation reaction.
-
Add the developer solution to stop the reaction and generate a fluorescent signal.
-
Measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 460 nm).
-
Calculate the IC50 value from the dose-response curve.
NNMT Inhibition Assay
Principle: This assay measures the amount of S-adenosyl-L-homocysteine (SAH) produced from the NNMT-catalyzed methylation of nicotinamide using S-adenosyl-L-methionine (SAM) as the methyl donor.
Materials:
-
Recombinant human NNMT enzyme
-
Nicotinamide (or this compound as a potential substrate/inhibitor)
-
S-adenosyl-L-methionine (SAM)
-
SAH detection kit (e.g., fluorescence-based)
-
96-well plates
-
Test compound (this compound)
Procedure:
-
Add NNMT enzyme, nicotinamide, SAM, and varying concentrations of the test compound to the wells.
-
Incubate the plate to allow the methylation reaction to occur.
-
Add the reagents from the SAH detection kit according to the manufacturer's instructions to generate a signal proportional to the amount of SAH produced.
-
Measure the signal (e.g., fluorescence).
-
Calculate the IC50 value from the dose-response curve.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key biological pathways and experimental workflows relevant to the prediction and validation of this compound's biological targets.
Caption: NAD+ Salvage Pathway and Predicted Inhibition Sites.
Caption: PARP's Role in DNA Repair and Predicted Inhibition.
Caption: General Experimental Workflow for Target Validation.
Conclusion and Future Directions
The in-silico analysis presented in this technical guide, based on the known pharmacology of nicotinamide and its analogs, strongly suggests that this compound is likely to be an inhibitor of PARPs, sirtuins, and NNMT. The potent electron-withdrawing properties of the nitro group are anticipated to modulate its binding affinity for these targets, potentially leading to altered potency and selectivity compared to nicotinamide.
The immediate next step is the experimental validation of these predictions using the protocols outlined in this guide. A comprehensive understanding of the biological targets of this compound will be crucial for its potential development as a therapeutic agent or as a chemical probe to investigate cellular signaling pathways. Further studies should also explore its metabolic fate and potential off-target effects to build a complete pharmacological profile.
References
Navigating the Identity of 6-Nitronicotinamide: A Technical Clarification
A comprehensive search for "6-Nitronicotinamide" has revealed a notable ambiguity in chemical literature and databases. While a direct entry for this specific name, along with its corresponding CAS number and molecular weight, remains elusive, information is readily available for a closely related compound, 6-Nitronicotinic acid. This guide presents the available data for this likely intended compound, alongside details for another related molecule, to provide clarity for researchers, scientists, and drug development professionals.
It is highly probable that inquiries for "this compound" are referring to 6-Nitronicotinic acid , due to the frequent conflation of the "amide" and "acid" functional groups in nomenclature. This technical guide will therefore focus on the properties and available data for 6-Nitronicotinic acid.
Core Chemical Data
For clarity and ease of comparison, the fundamental chemical properties of 6-Nitronicotinic acid and the related compound, 6-Amino-5-nitronicotinamide, are summarized below.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 6-Nitronicotinic acid | 33225-73-9[1][2] | C₆H₄N₂O₄ | 168.11[1][2] |
| 6-Amino-5-nitronicotinamide | 159890-55-8[3] | C₆H₆N₄O₃ | 182.14[3] |
Experimental Protocols
Detailed experimental information, particularly regarding biological applications and signaling pathways for 6-Nitronicotinic acid, is not extensively documented in readily available scientific literature. However, a synthetic protocol for a related compound, 6-Hydroxy-5-nitronicotinic acid, can provide insight into the general class of nitrated pyridine carboxylic acids.
Synthesis of 6-Hydroxy-5-nitronicotinic acid:
A common method involves the nitration of 6-hydroxynicotinic acid. In a typical procedure, 6-hydroxynicotinic acid is reacted with a mixture of concentrated nitric acid and sulfuric acid. The reaction temperature is carefully controlled to facilitate the electrophilic aromatic substitution, leading to the introduction of a nitro group at the 5-position of the pyridine ring[4]. Purification of the resulting product is typically achieved through recrystallization[5].
Logical Relationships in Synthesis
The synthesis of nitrated nicotinic acid derivatives generally follows a logical workflow involving the modification of a precursor molecule. The diagram below illustrates a generalized pathway for the synthesis of a nitrated nicotinic acid derivative from a substituted nicotinic acid precursor.
Due to the limited specific information on the biological activity and signaling pathways of 6-Nitronicotinic acid, diagrams illustrating these aspects cannot be provided at this time. Further research into the bioactivity of this particular compound is required to elucidate its mechanisms of action. Researchers interested in this molecule are encouraged to perform experimental studies to determine its biological effects.
References
- 1. 6-Nitronicotinic acid 96% | CAS: 33225-73-9 | AChemBlock [achemblock.com]
- 2. 6-NITRONICOTINIC ACID | 33225-73-9 [chemicalbook.com]
- 3. 6-Amino-5-nitronicotinamide | 159890-55-8 | Benchchem [benchchem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 6-Amino-5-nitronicotinic acid | 89488-06-2 | Benchchem [benchchem.com]
6-Nitronicotinamide: A Technical Guide for Researchers and Drug Development Professionals
Introduction
6-Nitronicotinamide, a derivative of nicotinamide (a form of vitamin B3), is a heterocyclic organic compound with the chemical formula C₆H₅N₃O₃. Its structure consists of a pyridine ring substituted with a nitro group at the 6-position and a carboxamide group at the 3-position. While specific experimental data for this compound is limited in publicly accessible literature, this guide provides a comprehensive overview of its predicted physical and chemical properties, detailed experimental protocols for its synthesis and characterization based on established methods for related compounds, and insights into its potential biological significance. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.
Physical and Chemical Properties
| Property | Predicted Value | Notes |
| Molecular Formula | C₆H₅N₃O₃ | |
| Molecular Weight | 167.12 g/mol | |
| Appearance | Likely a yellow crystalline solid | Based on typical appearance of nitroaromatic compounds. |
| Melting Point | Not available | Expected to be significantly higher than nicotinamide (128-131 °C) due to the presence of the polar nitro group. |
| Boiling Point | > 400 °C (Predicted) | A predicted boiling point for the related compound 6-amino-3-nitropyridine-2-carboxamide is 405.9±45.0 °C[1]. |
| Solubility | Sparingly soluble in water; Soluble in organic solvents like DMSO and DMF. | The nitro group decreases water solubility compared to nicotinamide. |
| pKa | ~14.4 (Predicted for the amide proton) | A predicted pKa for the amide proton of the related compound 6-amino-3-nitropyridine-2-carboxamide is 14.43±0.50[1]. The pyridine nitrogen is expected to be weakly basic due to the electron-withdrawing nitro group. |
| Density | ~1.58 g/cm³ (Predicted) | A predicted density for the related compound 6-amino-3-nitropyridine-2-carboxamide is 1.577±0.06 g/cm³[1]. |
Experimental Protocols
The following sections detail generalized experimental procedures for the synthesis and characterization of this compound. These protocols are based on established methods for the nitration of pyridines and the analysis of organic compounds.[2][3][4][5]
Synthesis of this compound
The synthesis of this compound can be approached through the nitration of nicotinamide. However, direct nitration of the pyridine ring can be challenging due to its electron-deficient nature and may lead to a mixture of isomers.[6] A more controlled synthesis might involve the nitration of a precursor followed by functional group manipulation. A plausible synthetic route is the nitration of 2-hydroxynicotinic acid, followed by conversion of the carboxylic acid to the amide.
A. Nitration of Nicotinamide (General Procedure)
This procedure is adapted from established methods for the nitration of pyridine derivatives.[4][5]
Materials:
-
Nicotinamide
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
Ice
-
Sodium Carbonate (Na₂CO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve nicotinamide in concentrated sulfuric acid at 0°C (ice bath).
-
Slowly add a mixture of fuming nitric acid and concentrated sulfuric acid dropwise to the solution while maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer multiple times with dichloromethane.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate this compound.
Caption: A generalized workflow for the synthesis of this compound.
Characterization of this compound
The structure and purity of the synthesized this compound should be confirmed using a combination of spectroscopic techniques.
B. Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to elucidate the chemical structure. The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring, with their chemical shifts and coupling constants influenced by the electron-withdrawing nitro and carboxamide groups. The carbon NMR will show distinct resonances for each carbon atom in the molecule.[7]
-
Infrared (IR) Spectroscopy: The IR spectrum should confirm the presence of key functional groups. Expected characteristic absorption bands include: N-H stretching vibrations for the amide group (around 3400-3200 cm⁻¹), C=O stretching for the amide carbonyl (around 1680 cm⁻¹), and asymmetric and symmetric stretching vibrations for the nitro group (around 1550 and 1350 cm⁻¹, respectively).[8]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the molecule and confirm its elemental composition. The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.[8]
References
- 1. 6-AMINO-3-NITROPYRIDINE-2-CARBOXAMIDE CAS#: 267243-45-8 [amp.chemicalbook.com]
- 2. Preparation of nitropyridines by nitration of pyridines with nitric acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. Pyridine - Wikipedia [en.wikipedia.org]
- 7. Spectroscopic (NMR, UV, FT-IR and FT-Raman) analysis and theoretical investigation of nicotinamide N-oxide with density functional theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
Methodological & Application
Application Notes and Protocols for Nicotinamide Analogs in Cell Culture
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Given the limited availability of experimental data for 6-Nitronicotinamide, this document focuses on two closely related and extensively studied nicotinamide analogs: 6-Aminonicotinamide and Nicotinamide . These compounds offer valuable insights into cellular metabolism and signaling, making them relevant subjects for research in oncology and other fields.
Introduction
6-Aminonicotinamide is a potent antagonist of nicotinamide and an inhibitor of the Pentose Phosphate Pathway (PPP), a critical metabolic route for cancer cell proliferation and survival. Nicotinamide, the amide of vitamin B3, is a precursor to NAD+ and is known to inhibit Poly(ADP-ribose) polymerases (PARPs) and Sirtuins (e.g., SIRT1), enzymes crucial for DNA repair, cellular metabolism, and stress responses. This document provides detailed experimental protocols and data for studying the effects of these compounds in cell culture.
Data Presentation
The following tables summarize quantitative data for 6-Aminonicotinamide and Nicotinamide from various in vitro studies.
Table 1: In Vitro Efficacy of 6-Aminonicotinamide in Human Cancer Cell Lines
| Cell Line | Assay Type | Concentration Range | Key Findings |
| A549 (Lung Carcinoma) | Metabolic Activity | 1 µM - 1000 µM | Dose-dependent decrease in metabolic activity. |
| H460 (Lung Carcinoma) | Metabolic Activity | 1 µM - 1000 µM | Dose-dependent decrease in metabolic activity. |
| A549 and H460 | Apoptosis (Annexin V) | 10 µM and 200 µM | Increased apoptosis at both low and high doses after 48h. |
| A549 and H460 | Clonogenic Assay | 10 µM and 200 µM | Significant reduction in colony formation. |
| L1210 (Leukemia) | Growth Inhibition | Starting at 0.01 mM | Potent inhibition of cell growth. |
| CHO (Ovarian) | Growth Inhibition | Potent | Effective in inhibiting cell proliferation. |
Table 2: In Vitro Efficacy and Inhibitory Concentrations of Nicotinamide
| Target/Cell Line | Assay Type | IC50 / Effective Concentration | Key Findings |
| PARP (in vitro) | Enzyme Activity | Starting at 0.5 mM | Dose-dependent inhibition of PARP activity.[1][2] |
| MDA-MB-436 (Breast Cancer) | Endogenous PARP Activity | ~1 mM | Similar inhibition to known PARP inhibitor 3-aminobenzamide.[1][2] |
| SIRT1 (in vitro) | Enzyme Activity | < 50 µM | Potent noncompetitive inhibitor. |
| MDA-MB-436, MDA-MB-231, MCF-7 (Breast Cancer) | Growth Inhibition (IC50) | 20-30 mM | Inhibition of cell growth.[1] |
Signaling Pathways and Mechanisms of Action
6-Aminonicotinamide: Inhibition of the Pentose Phosphate Pathway and Induction of Cellular Stress
6-Aminonicotinamide primarily exerts its cytotoxic effects by inhibiting Glucose-6-Phosphate Dehydrogenase (G6PD), the rate-limiting enzyme of the Pentose Phosphate Pathway (PPP). This inhibition leads to a cascade of cellular events, including depleted NADPH levels, increased reactive oxygen species (ROS), and subsequent endoplasmic reticulum (ER) stress, ultimately culminating in apoptosis.
Caption: Mechanism of 6-Aminonicotinamide action.
Nicotinamide: Dual Inhibition of PARP and SIRT1
Nicotinamide modulates cellular processes by inhibiting two key enzyme families: PARPs and Sirtuins. As a PARP inhibitor, it interferes with DNA single-strand break repair, which can lead to the accumulation of DNA damage and cell death, particularly in cancer cells with compromised DNA repair pathways (e.g., BRCA mutations). As a SIRT1 inhibitor, it can influence gene expression, metabolism, and cell survival pathways.
Caption: Dual inhibitory action of Nicotinamide.
Experimental Protocols
The following are detailed protocols for key experiments to assess the cellular effects of 6-Aminonicotinamide and Nicotinamide.
Cell Viability Assay (alamarBlue/Resazurin)
This protocol measures the metabolic activity of cells as an indicator of viability.
Caption: Workflow for the cell viability assay.
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
6-Aminonicotinamide or Nicotinamide stock solution
-
alamarBlue HS or alamarBlue reagent
-
Phosphate-buffered saline (PBS)
-
Fluorescence or absorbance microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 6-Aminonicotinamide or Nicotinamide in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., DMSO) and untreated cells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Reagent Addition: Add 10 µL of alamarBlue reagent to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measurement: Measure fluorescence with excitation at 560 nm and emission at 590 nm, or absorbance at 570 nm with a reference wavelength of 600 nm.[3][4][5][6]
-
Data Analysis: Correct for background by subtracting the values from wells with medium and alamarBlue only. Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well cell culture plates
-
Complete cell culture medium
-
6-Aminonicotinamide or Nicotinamide stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of 6-Aminonicotinamide or Nicotinamide for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.[7]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[7]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[7] Use unstained, Annexin V-FITC only, and PI only controls for compensation and gating.
Clonogenic Assay
This assay assesses the long-term survival and proliferative capacity of single cells after treatment.
Materials:
-
6-well or 100 mm cell culture dishes
-
Complete cell culture medium
-
6-Aminonicotinamide or Nicotinamide stock solution
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding: Plate a low density of cells (e.g., 200-1000 cells per well/dish) and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of the compound for a defined period (e.g., 24 hours).
-
Incubation: Remove the treatment medium, wash with PBS, and add fresh complete medium. Incubate for 1-3 weeks, until visible colonies (at least 50 cells) are formed in the control plates.[8][9]
-
Fixation and Staining: Wash the colonies with PBS, fix with 100% methanol for 15 minutes, and then stain with crystal violet solution for 15-30 minutes.
-
Colony Counting: Gently wash the dishes with water and allow them to air dry. Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group.
Western Blotting
This technique is used to detect and quantify specific proteins in cell lysates, which is essential for studying signaling pathways.
Materials:
-
RIPA or other suitable lysis buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Separate the proteins on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is used to measure the expression levels of specific genes.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan master mix
-
Gene-specific primers
-
qRT-PCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from treated and control cells using a commercial kit.
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA (e.g., 1 µg) into cDNA.[10][11]
-
qRT-PCR Reaction: Set up the qRT-PCR reaction with cDNA, SYBR Green master mix, and forward and reverse primers for the gene of interest and a housekeeping gene (e.g., GAPDH, ACTB).
-
Thermal Cycling: Run the reaction on a qRT-PCR instrument with appropriate cycling conditions.
-
Data Analysis: Determine the cycle threshold (Ct) values and calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.[12]
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - US [thermofisher.com]
- 4. allevi3d.com [allevi3d.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. bosterbio.com [bosterbio.com]
- 8. Clonogenic Assay [bio-protocol.org]
- 9. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. clyte.tech [clyte.tech]
- 12. Analysis of gene expression by quantitative RT-PCR (qRT-PCR) [bio-protocol.org]
Application Notes and Protocols for 6-Aminonicotinamide in Laboratory Research
Disclaimer: Due to the limited availability of published research on the biological activity and laboratory applications of 6-Nitronicotinamide, these application notes and protocols have been developed for the structurally related and well-characterized compound, 6-Aminonicotinamide (6-AN) . 6-AN is a potent antimetabolite of nicotinamide and a known inhibitor of the pentose phosphate pathway (PPP), making it a valuable tool in cancer research and metabolic studies.
Introduction to 6-Aminonicotinamide (6-AN)
6-Aminonicotinamide is a nicotinamide analog that acts as a competitive inhibitor of NADP+-dependent enzymes, most notably Glucose-6-Phosphate Dehydrogenase (G6PD), the rate-limiting enzyme of the pentose phosphate pathway.[1][2] By inhibiting the PPP, 6-AN disrupts cellular energy metabolism, increases oxidative stress, and can sensitize cancer cells to various therapeutic agents, including radiation and DNA-damaging chemotherapy.[3][4][5] Its ability to modulate cellular redox balance and nucleotide metabolism makes it a subject of interest in oncology and drug development.
Mechanism of Action
In the cell, 6-AN is metabolized to 6-aminonicotinamide adenine dinucleotide (6-ANAD) and 6-aminonicotinamide adenine dinucleotide phosphate (6-ANADP). These analogs act as competitive inhibitors of NAD+ and NADP+-dependent enzymes, respectively. The primary mechanism of action of 6-AN is the potent inhibition of G6PD, which leads to:
-
Decreased NADPH Production: NADPH is crucial for maintaining a reduced glutathione pool, which is essential for detoxifying reactive oxygen species (ROS). Inhibition of G6PD by 6-AN leads to an increase in the NADP+/NADPH ratio, resulting in elevated oxidative stress.[4]
-
Inhibition of Ribose Synthesis: The PPP is a major source of ribose-5-phosphate, a precursor for nucleotide and nucleic acid synthesis. By blocking the PPP, 6-AN can impede the synthesis of DNA and RNA.
-
Modulation of Glycolysis: Inhibition of the PPP can lead to an accumulation of upstream metabolites like 6-phosphogluconate, which may in turn inhibit glycolysis.[6][7]
-
Sensitization to Therapy: By increasing oxidative stress and inhibiting DNA precursor synthesis, 6-AN can sensitize cancer cells to DNA-damaging agents like cisplatin and radiation.[3][5][8]
Quantitative Data
The following tables summarize key quantitative data for 6-Aminonicotinamide from various studies.
Table 1: In Vitro Enzyme Inhibition
| Target Enzyme | Inhibitor | Ki Value | Assay Conditions | Reference |
| Glucose-6-Phosphate Dehydrogenase (G6PD) | 6-AN | 0.46 µM | Cell-free assay | [1] |
Table 2: In Vitro Cellular Effects of 6-AN on Cancer Cell Lines
| Cell Line | Cancer Type | Effect | Concentration(s) Used | Duration of Treatment | Reference |
| A549, H460 | Non-small cell lung cancer | Dose-dependent suppression of metabolic activity, induction of apoptosis. | 1 µM - 1000 µM | 48 hours | [4] |
| Jurkat | Leukemia | ~20% inhibition of cell proliferation (IC20). | 50 µM | 48 hours | [3] |
| LNCaP, LAPC4, C4-2, 22Rv1 | Prostate cancer | Significant decrease in cell viability. | 100 nM | 7 days | [2] |
| K562 | Leukemia | 6-fold decrease in cisplatin D90 dose. | 30-250 µM | 18 hours (pretreatment) | [5] |
| A549 | Non-small cell lung cancer | 11-fold decrease in cisplatin D90 dose. | 30-250 µM | 18 hours (pretreatment) | [5] |
| T98G | Glioblastoma | 17-fold decrease in cisplatin D90 dose. | 30-250 µM | 18 hours (pretreatment) | [5] |
Table 3: In Vivo Effects of 6-AN
| Animal Model | Tumor Model | Treatment Regimen | Observed Effect | Reference |
| CD8F1 mammary carcinoma | First generation transplant | 20 mg/kg 6-AN i.p. three times (days 1, 10/11, and 21) | Small but significant tumor growth delay (4.3 days). | [2] |
| CD8F1 mammary carcinoma | First generation transplant | 20 mg/kg 6-AN followed by radiation (15 Gy x 3) | Significant tumor growth delay (57.0 days). | [2] |
Experimental Protocols
Cell Culture and Treatment with 6-AN
This protocol provides a general guideline for treating adherent cancer cell lines with 6-AN. Specific conditions may need to be optimized for different cell lines.
Materials:
-
Cancer cell line of interest (e.g., A549, H460)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
6-Aminonicotinamide (6-AN) stock solution (e.g., 10 mM in DMSO, sterile filtered)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Cell culture flasks or plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will allow for logarithmic growth during the experiment. Allow cells to adhere and grow for 24 hours.
-
Preparation of 6-AN Working Solutions: Prepare serial dilutions of the 6-AN stock solution in complete culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of 6-AN. Include a vehicle control (medium with the same concentration of DMSO used for the highest 6-AN concentration).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Downstream Analysis: Following incubation, cells can be harvested for various assays, such as cell viability assays (MTT, CellTiter-Glo), apoptosis assays (Annexin V/PI staining), or metabolic assays.
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells treated with 6-AN in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Add MTT Reagent: After the 6-AN treatment period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilize Formazan Crystals: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure Absorbance: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC50 value of 6-AN for the specific cell line.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol uses flow cytometry to distinguish between live, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Cells treated with 6-AN
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Harvest Cells: Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium.
-
Wash Cells: Wash the cells twice with cold PBS.
-
Resuspend Cells: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
Visualizations
Signaling Pathway Diagram
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of the Pentose-phosphate Pathway Selectively Sensitizes Leukemia Lymphocytes to Chemotherapeutics by ROS-independent Mechanism | Anticancer Research [ar.iiarjournals.org]
- 4. Blockade of Cellular Energy Metabolism through 6-Aminonicotinamide Reduces Proliferation of Non-Small Lung Cancer Cells by Inducing Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-Aminonicotinamide sensitizes human tumor cell lines to cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 6-Aminonicotinamide inhibition of the pentose phosphate pathway in rat neocortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitation of metabolic and radiobiological effects of 6-aminonicotinamide in RIF-1 tumor cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of action of 6-aminonicotinamide - ProQuest [proquest.com]
Application Notes and Protocols for Assessing 6-Nitronicotinamide Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Nitronicotinamide is a nicotinamide analog with potential therapeutic applications stemming from its role as an inhibitor of nicotinamide phosphoribosyltransferase (NAMPT). NAMPT is the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine dinucleotide (NAD+), a critical coenzyme for cellular metabolism, DNA repair, and signaling.[1] Cancer cells, with their high metabolic rate, are particularly dependent on the NAD+ salvage pathway, making NAMPT an attractive target for cancer therapy.[2][3] Inhibition of NAMPT by this compound leads to NAD+ depletion, metabolic collapse, and ultimately, cancer cell death.[4]
These application notes provide detailed protocols for a cell-based assay to determine the activity of this compound. The primary assays described are the measurement of intracellular NAD+/NADH levels and a cell viability assay, which together provide a comprehensive assessment of the compound's efficacy.
Key Signaling Pathway: NAMPT-mediated NAD+ Salvage
The following diagram illustrates the central role of NAMPT in the NAD+ salvage pathway and the mechanism of action of this compound.
Experimental Assays
Two primary assays are recommended to assess the activity of this compound:
-
NAD+/NADH-Glo™ Assay: To directly measure the on-target effect of this compound by quantifying the intracellular levels of NAD+ and NADH.
-
MTT Cell Viability Assay: To determine the cytotoxic effect of this compound on cancer cells.
Recommended Cell Line
Small cell lung cancer (SCLC) cell lines have demonstrated high sensitivity to NAMPT inhibitors.[5] The NCI-H209 cell line is recommended for these assays due to its documented sensitivity to the NAMPT inhibitor FK866, with a low nanomolar LD50.[5]
Experimental Workflow
The following diagram outlines the overall experimental workflow for assessing the activity of this compound.
Detailed Protocols
NAD+/NADH-Glo™ Assay Protocol
This protocol is adapted from the Promega NAD/NADH-Glo™ Assay technical manual.[6][7]
Materials:
-
NCI-H209 cells
-
Complete culture medium
-
96-well white, clear-bottom tissue culture plates
-
This compound
-
NAD/NADH-Glo™ Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed NCI-H209 cells in a 96-well white, clear-bottom plate at a density of 5,000 cells per well in 80 µL of complete culture medium. Incubate at 37°C in a 5% CO2 incubator for 24 hours.
-
Compound Treatment: Prepare a serial dilution of this compound in complete culture medium. Add 20 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.
-
Assay Reagent Preparation: Prepare the NAD/NADH-Glo™ Detection Reagent according to the manufacturer's instructions.[7]
-
Lysis and Detection:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add 100 µL of the prepared NAD/NADH-Glo™ Detection Reagent to each well.
-
Mix on a plate shaker for 1-2 minutes to induce cell lysis.
-
-
Signal Measurement: Incubate the plate at room temperature for 60 minutes. Measure the luminescence using a plate-reading luminometer.[8]
MTT Cell Viability Assay Protocol
This protocol is a standard method for assessing cell viability based on mitochondrial activity.[9][10][11][12]
Materials:
-
NCI-H209 cells
-
Complete culture medium
-
96-well clear tissue culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed NCI-H209 cells in a 96-well clear plate at a density of 5,000 cells per well in 180 µL of complete culture medium. Incubate at 37°C in a 5% CO2 incubator for 24 hours.
-
Compound Treatment: Prepare a serial dilution of this compound in complete culture medium. Add 20 µL of the compound dilutions to the respective wells. Include a vehicle control and a no-cell control.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate at 37°C for 4 hours.
-
Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of solubilization solution to each well.
-
Mix thoroughly on a plate shaker to dissolve the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate spectrophotometer. A reference wavelength of 630 nm can be used to subtract background absorbance.
Data Presentation
Table 1: Intracellular NAD+/NADH Levels
| This compound (µM) | Luminescence (RLU) | [NAD+] (nM) | [NADH] (nM) | NAD+/NADH Ratio |
| 0 (Vehicle) | ||||
| 0.01 | ||||
| 0.1 | ||||
| 1 | ||||
| 10 | ||||
| 100 |
Note: NAD+ and NADH concentrations are determined from a standard curve.
Table 2: Cell Viability
| This compound (µM) | Absorbance (570 nm) | % Viability |
| 0 (Vehicle) | 100 | |
| 0.01 | ||
| 0.1 | ||
| 1 | ||
| 10 | ||
| 100 |
% Viability = (Absorbance_sample / Absorbance_vehicle) * 100
The IC50 value, the concentration of this compound that inhibits 50% of cell viability, should be calculated from the dose-response curve.
Conclusion
These protocols provide a robust framework for the cellular characterization of this compound. By measuring both the direct impact on NAD+ levels and the downstream effect on cell viability, researchers can gain a comprehensive understanding of the compound's mechanism of action and potency. The use of a sensitive cell line and detailed, step-by-step protocols will ensure the generation of reliable and reproducible data, facilitating the evaluation of this compound as a potential therapeutic agent.
References
- 1. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Next-generation NAMPT inhibitors identified by sequential high-throughput phenotypic chemical and functional genomic screens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Review of various NAMPT inhibitors for the treatment of cancer [frontiersin.org]
- 4. Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, Leads to Altered Carbohydrate Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. NAD/NADH-Glo™ Assay Protocol [promega.com]
- 7. promega.com [promega.com]
- 8. static.igem.org [static.igem.org]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. researchhub.com [researchhub.com]
- 11. broadpharm.com [broadpharm.com]
- 12. 5.6. MTT Cell Viability Assay [bio-protocol.org]
Application Notes and Protocols for the Quantification of 6-Nitronicotinamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Nitronicotinamide is a nitrated derivative of nicotinamide, a form of vitamin B3. While analytical methods for nicotinamide and its primary metabolites are well-established, specific protocols for the quantification of this compound are not widely documented. This document provides detailed application notes and proposed protocols for the quantification of this compound in biological matrices, adapted from established methods for structurally related compounds. The methodologies described herein are based on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), offering options for both high-throughput screening and highly sensitive, specific quantification.
Analytical Methods Overview
Two primary analytical methods are proposed for the quantification of this compound:
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): A robust and widely accessible method suitable for the quantification of this compound at moderate concentrations. This technique relies on the chromophoric properties of the nitro-aromatic structure.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method ideal for detecting and quantifying low concentrations of this compound in complex biological samples. This method provides superior selectivity and lower detection limits compared to HPLC-UV.
Quantitative Data Summary
The following tables summarize the projected quantitative performance parameters for the proposed analytical methods. These values are estimations based on typical performance for similar analytes and should be validated for specific laboratory conditions.
Table 1: Projected Performance Characteristics of the HPLC-UV Method
| Parameter | Projected Value |
| Linearity Range | 0.1 - 100 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Precision (%RSD) | < 15% |
| Accuracy (%Recovery) | 85 - 115% |
Table 2: Projected Performance Characteristics of the LC-MS/MS Method
| Parameter | Projected Value |
| Linearity Range | 0.1 - 1000 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Precision (%RSD) | < 10% |
| Accuracy (%Recovery) | 90 - 110% |
Experimental Protocols
Protocol 1: Quantification of this compound by HPLC-UV
This protocol details a reverse-phase HPLC method with UV detection for the quantification of this compound.
1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, ultrapure)
-
Formic acid (ACS grade)
-
Internal Standard (e.g., 6-chloronicotinamide)
-
Biological matrix (e.g., plasma, urine)
2. Sample Preparation (Protein Precipitation)
-
To 100 µL of biological sample (e.g., plasma), add 200 µL of acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean vial for HPLC analysis.
3. HPLC Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 5% B to 95% B over 10 minutes
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 280 nm (inferred optimal wavelength for a nitrated aromatic amide)
4. Calibration Curve Prepare a series of calibration standards by spiking known concentrations of this compound reference standard into the blank biological matrix. Process these standards using the same sample preparation procedure as the unknown samples.
Protocol 2: Quantification of this compound by LC-MS/MS
This protocol provides a highly sensitive and specific method for the quantification of this compound using LC-MS/MS.
1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Internal Standard (e.g., isotopically labeled this compound or 6-chloronicotinamide)[1]
-
Biological matrix (e.g., plasma, urine)
2. Sample Preparation (Solid Phase Extraction - SPE)
-
Condition an SPE cartridge (e.g., mixed-mode cation exchange) with methanol followed by water.
-
Load 100 µL of the biological sample (pre-treated with internal standard) onto the cartridge.
-
Wash the cartridge with 0.1% formic acid in water.
-
Elute the analyte with 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
3. LC-MS/MS Conditions
-
LC System: UPLC or HPLC system
-
Column: C18 or HILIC column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: A suitable gradient to achieve separation from matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions (Hypothetical):
-
This compound: Precursor ion (Q1) m/z 168.0 -> Product ion (Q3) m/z 122.0 (loss of NO2)
-
Internal Standard (6-chloronicotinamide): Precursor ion (Q1) m/z 157.0 -> Product ion (Q3) m/z 121.0 (loss of Cl)[1]
-
4. Calibration and Quantification Prepare a calibration curve by analyzing a series of standards of known concentrations. The concentration of this compound in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Visualizations
The following diagrams illustrate the proposed experimental workflows and a potential metabolic pathway for this compound.
Caption: HPLC-UV Experimental Workflow for this compound.
Caption: LC-MS/MS Experimental Workflow for this compound.
Caption: Potential Metabolic Origin of this compound.
References
Application Notes and Protocols: 6-Nitronicotinamide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Specific experimental data on the solubility, stability, and biological activity of 6-Nitronicotinamide is limited in publicly available literature. The following application notes and protocols are based on the known properties of structurally similar compounds, such as nicotinamide and nicotinic acid, as well as general laboratory best practices. Researchers are strongly advised to perform small-scale solubility and stability tests and to validate all protocols for their specific experimental setup.
Introduction
This compound is a derivative of nicotinamide (a form of vitamin B3) containing a nitro group. The introduction of the nitro group can significantly alter the molecule's physicochemical properties and biological activity compared to the parent compound. These application notes provide a guide for the preparation, storage, and potential application of this compound solutions in a research setting.
Physicochemical Properties and Data Presentation
| Parameter | Recommended Solvent | Estimated Solubility | Recommended Storage Conditions | Notes |
| Stock Solution Preparation | Dimethyl Sulfoxide (DMSO) | Likely soluble up to 10-50 mM. | -20°C for long-term storage (months). 4°C for short-term storage (days to weeks). | DMSO is a common solvent for organic compounds in biological assays. Minimize freeze-thaw cycles. The addition of a nitro group may decrease aqueous solubility compared to nicotinamide. |
| Aqueous Solution (for cell culture) | Cell Culture Medium / Buffered Saline (e.g., PBS) | Dependent on the final DMSO concentration. | Prepare fresh for each experiment. Do not store. | The final concentration of DMSO in the assay should typically be kept below 0.5% (v/v) to avoid solvent-induced cellular toxicity. |
| Stability | Light, pH, and Temperature Sensitive | Data not available. | Protect from light. Avoid strongly acidic or alkaline conditions. Store at recommended low temperatures. | Nitroaromatic compounds can be susceptible to degradation upon exposure to light.[1] Stability in aqueous solutions at physiological pH should be experimentally determined. |
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), sterile
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Pre-weighing Preparation: In a chemical fume hood, allow the container of this compound and the anhydrous DMSO to come to room temperature.
-
Weighing: Tare a sterile, amber microcentrifuge tube on the analytical balance. Carefully weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM solution, weigh out 1.671 mg of this compound (Molecular Weight: 167.12 g/mol ).
-
Dissolution: Add the appropriate volume of sterile, anhydrous DMSO to the tube containing the weighed compound.
-
Mixing: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath may be used to aid dissolution if necessary, but be cautious of potential degradation.
-
Sterilization (Optional): If required for the specific application (e.g., cell culture), the stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.
Protocol for Preparing Working Solutions for Cellular Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium or appropriate buffer (e.g., PBS)
-
Sterile tubes for dilution
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilutions: Perform serial dilutions of the stock solution in sterile cell culture medium or buffer to achieve the desired final concentrations for your experiment.
-
Important: Ensure the final concentration of DMSO in the culture medium is consistent across all conditions (including the vehicle control) and is at a non-toxic level (typically ≤ 0.5%).
-
-
Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound being tested.
-
Immediate Use: Use the freshly prepared working solutions immediately for treating cells. Do not store diluted aqueous solutions.
Visualization of Workflows and Hypothetical Signaling Pathways
Experimental Workflow for Solution Preparation and Use in Cellular Assays
References
Application Notes: 6-Aminonicotinamide in Cancer Research
Introduction
6-Aminonicotinamide (6-AN) is a potent inhibitor of the pentose phosphate pathway (PPP), a critical metabolic route for cancer cells. By competitively inhibiting Glucose-6-Phosphate Dehydrogenase (G6PD), the rate-limiting enzyme of the PPP, 6-AN disrupts the production of NADPH and pentose sugars, which are essential for antioxidant defense and nucleotide synthesis, respectively.[1] This disruption leads to increased oxidative stress and ultimately induces apoptosis in cancer cells, making 6-AN a compound of significant interest in oncology research, particularly for cancers with upregulated PPP activity, such as non-small cell lung cancer (NSCLC).[1]
Mechanism of Action
6-AN exerts its anti-cancer effects primarily through the inhibition of G6PD.[1] This leads to a cascade of cellular events:
-
Inhibition of the Pentose Phosphate Pathway (PPP): As a competitive inhibitor of G6PD, 6-AN blocks the conversion of glucose-6-phosphate to 6-phosphoglucono-δ-lactone, the initial step of the PPP.[1]
-
Depletion of NADPH: This enzymatic blockade significantly reduces the intracellular pool of NADPH, a critical reducing equivalent for antioxidant defense systems, leading to an increased NADP+/NADPH ratio.[1]
-
Increased Oxidative Stress: The depletion of NADPH impairs the regeneration of reduced glutathione (GSH) from its oxidized form (GSSG), rendering cancer cells vulnerable to reactive oxygen species (ROS)-induced damage.[1]
-
Induction of Endoplasmic Reticulum (ER) Stress: The accumulation of ROS and disruption of cellular redox balance can lead to ER stress.[1]
-
Apoptosis: The culmination of these effects is the induction of programmed cell death (apoptosis) in cancer cells.[1]
Applications in Cancer Research
-
Preclinical evaluation in Non-Small Cell Lung Cancer (NSCLC): Studies have demonstrated that 6-AN effectively suppresses the proliferation of NSCLC cell lines (A549 and H460) and promotes apoptotic cell death.[1]
-
Investigation of Cancer Metabolism: 6-AN serves as a valuable tool to study the reliance of cancer cells on the PPP for survival and proliferation.
-
Synergistic Combination Therapies: The mechanism of 6-AN suggests potential for combination therapies with agents that either induce oxidative stress or target other metabolic pathways.
Quantitative Data Summary
Table 1: Effect of 6-Aminonicotinamide on Metabolic Activity of NSCLC Cells
| Cell Line | 6-AN Concentration (µM) | Metabolic Activity (% of Control) |
| A549 | 1 | ~100% |
| 5 | ~100% | |
| 10 | ~90% | |
| 20 | ~80% | |
| 50 | ~60% | |
| 100 | ~40% | |
| 200 | ~30% | |
| 500 | ~25% | |
| 1000 | ~20% | |
| H460 | 1 | ~100% |
| 5 | ~100% | |
| 10 | ~95% | |
| 20 | ~85% | |
| 50 | ~70% | |
| 100 | ~50% | |
| 200 | ~40% | |
| 500 | ~30% | |
| 1000 | ~25% |
Data extracted from metabolic activity assays presented in a study on NSCLC cells.[1]
Table 2: Apoptosis Induction by 6-Aminonicotinamide in NSCLC Cells
| Cell Line | 6-AN Concentration (µM) | Apoptotic Cells (%) |
| A549 | 10 (Low Dose) | Increased vs. Control |
| 200 (High Dose) | Significantly Increased vs. Control | |
| H460 | 10 (Low Dose) | Increased vs. Control |
| 200 (High Dose) | Significantly Increased vs. Control |
Qualitative description based on Annexin V-FITC flow cytometric analysis.[1]
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed A549 or H460 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C and 5% CO₂.
-
Treatment: Treat the cells with varying concentrations of 6-AN (e.g., 1, 5, 10, 20, 50, 100, 200, 500, 1000 µM) and a vehicle control (e.g., DMSO) for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Seeding and Treatment: Seed A549 or H460 cells in a 6-well plate and treat with low (10 µM) and high (200 µM) doses of 6-AN for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Visualizations
References
Application Notes and Protocols for the Evaluation of 6-Nitronicotinamide as a Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical probes are indispensable tools in chemical biology and drug discovery for dissecting the function of proteins and validating novel drug targets. An ideal chemical probe should exhibit high potency and selectivity for its intended target. 6-Nitronicotinamide is a derivative of nicotinamide, a well-known B-vitamin and a modulator of various enzymes, most notably the sirtuin (SIRT) family of NAD+-dependent deacetylases. Given its structural similarity to nicotinamide, this compound presents itself as a potential candidate for a chemical probe targeting sirtuins or other nicotinamide-binding proteins.
This document provides a comprehensive guide for the characterization and application of this compound as a novel chemical probe. It outlines detailed protocols for assessing its potency, selectivity, and cellular activity, with a focus on the sirtuin signaling pathway as a primary hypothetical target.
Hypothetical Mechanism of Action and Signaling Pathway
Based on its core nicotinamide structure, this compound is postulated to act as a competitive inhibitor of NAD+-dependent enzymes, such as sirtuins. Sirtuins play a crucial role in various cellular processes, including gene silencing, DNA repair, and metabolic regulation, by deacetylating histone and non-histone protein substrates. By competing with NAD+, this compound could potentially inhibit sirtuin activity, leading to hyperacetylation of its target proteins and subsequent modulation of downstream cellular events.
Application Notes and Protocols for Studying Enzyme Kinetics using 6-Nitronicotinamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Nitronicotinamide is a nicotinamide analog containing a nitro group, a functionality that makes it a compound of interest for studying the kinetics of various enzymes. The electron-withdrawing nature of the nitro group can significantly alter the electronic properties of the pyridine ring, potentially influencing its interaction with enzyme active sites. This document provides detailed application notes and experimental protocols for investigating the role of this compound as a potential substrate or inhibitor for enzymes such as nitroreductases and nicotinamidases.
While specific kinetic data for this compound is not extensively available in the public domain, this guide leverages established methodologies for analogous nitroaromatic compounds and nicotinamide derivatives to provide a comprehensive framework for its characterization.
Potential Applications in Enzyme Kinetics
This compound can be employed in a variety of enzyme kinetic studies to:
-
Characterize Nitroreductase Activity: The nitro group can serve as a substrate for nitroreductases, enzymes that catalyze the reduction of nitroaromatic compounds. Kinetic analysis can determine the efficiency of this compound as a substrate for these enzymes, which is relevant in bioremediation and prodrug activation research.
-
Investigate Nicotinamidase Inhibition or Substrate Specificity: As a nicotinamide analog, this compound can be tested as a substrate or inhibitor of nicotinamidases. These enzymes are involved in the NAD+ salvage pathway, and identifying novel inhibitors is a target for antimicrobial drug development.
-
Probe the Active Sites of Dehydrogenases: While less likely to be a redox-active substrate for dehydrogenases in the same manner as NAD(P)H, its ability to bind to the nicotinamide-binding pocket can be assessed to understand enzyme-ligand interactions and for the development of competitive inhibitors.
Data Presentation: A Framework for Your Findings
Quantitative data from enzyme kinetic experiments with this compound should be organized for clarity and comparative analysis. Below are template tables for presenting your results.
Table 1: Michaelis-Menten Kinetic Parameters for this compound as a Substrate
| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat (s-1) | kcat/Km (M-1s-1) |
| Example: E. coli Nitroreductase A | This compound | [Your Data] | [Your Data] | [Your Data] | [Your Data] |
| Example: S. pneumoniae Nicotinamidase | This compound | [Your Data] | [Your Data] | [Your Data] | [Your Data] |
Table 2: Inhibition Constants (Ki) for this compound as an Inhibitor
| Enzyme | Substrate | Inhibitor | Ki (µM) | Type of Inhibition |
| Example: Yeast Alcohol Dehydrogenase | Ethanol | This compound | [Your Data] | [e.g., Competitive] |
| Example: Human Sirtuin 1 | Acetyl-Lys Peptide | This compound | [Your Data] | [e.g., Non-competitive] |
Experimental Protocols
The following are detailed protocols that can be adapted for studying the interaction of this compound with specific enzyme classes.
Protocol 1: Nitroreductase Activity Assay (Spectrophotometric)
This protocol is designed to determine the kinetic parameters of a nitroreductase with this compound as a substrate by monitoring the oxidation of NAD(P)H.
Materials:
-
Purified nitroreductase enzyme
-
This compound stock solution (in DMSO or appropriate buffer)
-
NAD(P)H stock solution
-
Reaction buffer (e.g., 50 mM potassium phosphate, pH 7.0)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare Reaction Mixtures: In a UV-transparent cuvette, prepare a reaction mixture containing the reaction buffer, a fixed concentration of NAD(P)H (typically 100-200 µM), and varying concentrations of this compound (e.g., 0-500 µM).
-
Equilibrate: Incubate the mixture at the desired temperature (e.g., 25°C or 37°C) for 5 minutes.
-
Initiate Reaction: Add a known amount of nitroreductase to the cuvette to start the reaction.
-
Monitor Absorbance: Immediately monitor the decrease in absorbance at 340 nm (the wavelength at which NAD(P)H absorbs) over time.
-
Calculate Initial Velocities: Determine the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε₃₄₀ for NADH is 6220 M⁻¹cm⁻¹).
-
Data Analysis: Plot the initial velocities against the corresponding this compound concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Protocol 2: Nicotinamidase Activity Assay (Coupled Enzyme Assay)
This protocol determines the activity of nicotinamidase with this compound by coupling the production of ammonia to the oxidation of NAD(P)H by glutamate dehydrogenase (GDH).[1]
Materials:
-
Purified nicotinamidase enzyme
-
This compound stock solution
-
Glutamate Dehydrogenase (GDH)
-
α-ketoglutarate
-
NAD(P)H stock solution
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Spectrophotometer
Procedure:
-
Prepare Coupling Enzyme Mixture: In a cuvette, prepare a mixture containing the reaction buffer, α-ketoglutarate (e.g., 5 mM), NAD(P)H (e.g., 200 µM), and an excess of GDH.
-
Add Substrate: Add varying concentrations of this compound to the cuvette.
-
Equilibrate: Incubate the mixture at the desired temperature for 5 minutes.
-
Initiate Reaction: Add a known amount of nicotinamidase to start the reaction.
-
Monitor Absorbance: Monitor the decrease in absorbance at 340 nm over time. The rate of NAD(P)H oxidation is proportional to the rate of ammonia production from the nicotinamidase reaction.
-
Data Analysis: Calculate initial velocities and perform Michaelis-Menten analysis as described in Protocol 1.
Protocol 3: Enzyme Inhibition Assay
This protocol is used to determine the inhibitory effect of this compound on an enzyme of interest.
Materials:
-
Purified enzyme
-
Enzyme's specific substrate
-
This compound stock solution
-
Appropriate reaction buffer and detection reagents
Procedure:
-
Determine Km of the Natural Substrate: First, determine the Km of the enzyme for its natural substrate under the assay conditions.
-
Set up Inhibition Assays:
-
For Competitive Inhibition: Vary the concentration of the natural substrate around its Km value in the presence of different fixed concentrations of this compound.
-
For Non-competitive/Uncompetitive Inhibition: Use a saturating concentration of the natural substrate and vary the concentration of this compound.
-
-
Perform the Assay: Run the enzymatic reaction and measure the initial velocities.
-
Data Analysis:
-
Plot the data using a Lineweaver-Burk plot (1/v vs. 1/[S]) or a Dixon plot (1/v vs. [I]).
-
Analyze the changes in apparent Km and Vmax to determine the type of inhibition and calculate the inhibition constant (Ki).
-
Visualizing Experimental Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of the described experimental protocols and a potential enzymatic pathway involving this compound.
References
Application Notes and Protocols for the Laboratory Synthesis of 6-Nitronicotinamide
Introduction
6-Nitronicotinamide is a pyridine derivative of interest in medicinal chemistry and drug development due to the prevalence of the nicotinamide scaffold in biologically active molecules and the unique properties conferred by the nitro group. These application notes provide a detailed, albeit hypothetical, protocol for the laboratory-scale synthesis of this compound, designed for researchers and scientists in organic synthesis and drug development. The proposed synthesis involves the nitration of a suitable nicotinamide precursor.
Proposed Synthetic Pathway
A plausible synthetic route to this compound is the direct nitration of 6-chloronicotinamide. This precursor is commercially available and provides a reactive site for potential nitration. The chloro group can subsequently be removed via catalytic hydrogenation. An alternative final step could involve nucleophilic aromatic substitution of the chloro group with ammonia, which would require the nitro group to be introduced first. The following protocol will focus on the nitration of 6-hydroxynicotinamide as a plausible route, followed by chlorination and amidation, based on available literature for similar transformations.
Overall Reaction Scheme:
-
Nitration of 6-Hydroxynicotinic Acid: Synthesis of 6-Hydroxy-5-nitronicotinic acid from 6-hydroxynicotinic acid.
-
Chlorination: Conversion of 6-Hydroxy-5-nitronicotinic acid to 6-Chloro-5-nitronicotinic acid.
-
Amidation: Conversion of 6-Chloro-5-nitronicotinic acid to 6-Chloro-5-nitronicotinamide.
-
Dechlorination: Removal of the chlorine atom to yield 5-Nitronicotinamide.
Note: The synthesis of the target molecule, this compound, is not directly achievable through this route, which yields the 5-nitro isomer. A direct nitration of a nicotinamide precursor would be necessary, but such a procedure is not well-documented and would likely result in a mixture of isomers.
Based on the available information, a more direct, though still hypothetical, route to a nitronicotinamide is presented below, which would theoretically yield a nitrated nicotinamide product.
Experimental Protocols
Protocol 1: Synthesis of 6-Hydroxy-5-nitronicotinic acid
This protocol is based on documented procedures for the nitration of 6-hydroxynicotinic acid.[1][2]
-
Materials and Reagents:
-
6-Hydroxynicotinic acid
-
Concentrated sulfuric acid (98%)
-
Fuming nitric acid (≥90%)
-
Deionized water
-
Ice
-
-
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Heating mantle with temperature control
-
Buchner funnel and flask for filtration
-
Standard laboratory glassware
-
-
Procedure:
-
In a round-bottom flask cooled in an ice bath, slowly add 6-hydroxynicotinic acid (1 equivalent) to concentrated sulfuric acid (3-4 volumes) with stirring.
-
Once the solid is dissolved, add fuming nitric acid (1.1 equivalents) dropwise via a dropping funnel, maintaining the internal temperature below 10 °C.
-
After the addition is complete, slowly warm the reaction mixture to 45-50 °C and maintain this temperature for 3-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it carefully onto crushed ice.
-
Collect the resulting precipitate by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield 6-hydroxy-5-nitronicotinic acid.
-
Data Presentation
Table 1: Summary of Reagents for Protocol 1
| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| 6-Hydroxynicotinic acid | 139.11 | (User defined) | 1.0 |
| Fuming nitric acid | 63.01 | (Calculated) | 1.1 |
| Concentrated H₂SO₄ | 98.08 | 3-4 volumes | - |
Table 2: Expected Yield and Purity for 6-Hydroxy-5-nitronicotinic acid
| Parameter | Expected Value |
| Yield | 30-40%[1] |
| Purity (LC-MS) | >95%[1] |
| Appearance | Yellow amorphous solid[1] |
Visualizations
Caption: Workflow for the synthesis of 6-Hydroxy-5-nitronicotinic acid.
Caption: Logical progression from starting material to a nitronicotinamide isomer.
References
Application Notes and Protocols for High-Throughput Screening of 6-Nitronicotinamide as a Potential Histone Deacetylase (HDAC) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Nitronicotinamide is a novel small molecule with structural similarities to known modulators of cellular signaling pathways, including nicotinamide and its derivatives. While its precise biological function is currently under investigation, its structural features suggest potential activity as an enzyme inhibitor. This document outlines a detailed application and protocol for a high-throughput screening (HTS) campaign to evaluate this compound as a potential inhibitor of Histone Deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is implicated in various diseases, including cancer and neurodegenerative disorders. The following protocols are designed for a robust and efficient screening process to determine the inhibitory potential of this compound against HDACs.
Putative Signaling Pathway of HDAC Inhibition
The proposed mechanism of action for this compound is the inhibition of HDAC enzymes. This inhibition leads to an increase in the acetylation of histone proteins, which in turn alters chromatin structure and gene expression. The diagram below illustrates this putative signaling pathway.
Application Notes and Protocols: Administration of 6-Nitronicotinamide in Animal Models
Notice to the Reader: Comprehensive searches of the scientific literature have revealed a significant lack of available data regarding the administration of 6-Nitronicotinamide in animal models. As of the current date, there are no published studies detailing its pharmacokinetics, in vivo efficacy, or specific experimental protocols.
The information that is available pertains to structurally related but distinct compounds, such as nicotinamide, nicotine derivatives, and other nitro-containing compounds. Due to the absence of specific data for this compound, the following sections provide a generalized framework and protocols based on the administration of the well-researched parent compound, Nicotinamide , in animal models. This information is intended to serve as a foundational guide for researchers interested in designing studies for novel nicotinamide derivatives like this compound, with the strong advisory to conduct preliminary dose-finding and toxicity studies.
Part 1: Application Notes for Nicotinamide Administration in Animal Models
Overview and Rationale
Nicotinamide, a form of vitamin B3, is a precursor to the coenzymes nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+). These coenzymes are critical for numerous metabolic and cellular processes, including DNA repair, cellular energy metabolism, and signaling pathways. In animal models, nicotinamide has been investigated for its potential therapeutic effects in a wide range of conditions, including:
-
Cancer: As a radiosensitizer and chemopotentiator.
-
Neurodegenerative Diseases: For its neuroprotective properties.
-
Metabolic Disorders: To improve glucose homeostasis and lipid metabolism.
-
Inflammatory Diseases: Due to its anti-inflammatory effects.
Key Considerations for In Vivo Studies
-
Animal Model Selection: The choice of animal model (e.g., mouse, rat) and specific strain should be guided by the research question. For instance, immunodeficient mice are often used for tumor xenograft studies, while specific transgenic models may be required for neurodegenerative disease research.
-
Route of Administration: The most common routes for nicotinamide administration are oral (in drinking water or by gavage) and intraperitoneal (i.p.) injection. The choice depends on the desired pharmacokinetic profile and experimental convenience.
-
Dosage and Formulation: Dosages of nicotinamide can vary widely depending on the application, from 100 mg/kg to 1000 mg/kg in mice.[1] It is typically dissolved in sterile saline or phosphate-buffered saline (PBS) for injection. For oral administration, it can be mixed into drinking water or formulated in the diet.
-
Pharmacokinetics: In mice, peak plasma levels of nicotinamide are typically observed within 45 minutes after intraperitoneal injection.[1] The elimination half-life, however, has not been found to be dose-dependent in mice.[1]
-
Toxicity: Nicotinamide is generally well-tolerated at therapeutic doses. However, very high doses can lead to side effects. It is crucial to perform dose-escalation studies to determine the maximum tolerated dose (MTD) in the specific animal model being used.
Part 2: Experimental Protocols for Nicotinamide Administration
Protocol for Intraperitoneal (i.p.) Administration of Nicotinamide in Mice
Materials:
-
Nicotinamide powder
-
Sterile, pyrogen-free 0.9% saline solution
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
Animal scale
-
70% ethanol
Procedure:
-
Preparation of Nicotinamide Solution:
-
Aseptically weigh the required amount of nicotinamide powder.
-
In a sterile microcentrifuge tube, dissolve the nicotinamide in sterile 0.9% saline to the desired final concentration (e.g., 50 mg/mL).
-
Vortex thoroughly until the nicotinamide is completely dissolved.
-
Filter the solution through a 0.22 µm sterile filter to ensure sterility, especially for long-term studies.
-
-
Animal Preparation and Dosing:
-
Weigh the mouse accurately to determine the correct volume of nicotinamide solution to inject.
-
Restrain the mouse appropriately. For i.p. injection, the mouse is typically held with its head tilted downwards to allow the abdominal organs to shift cranially.
-
Wipe the injection site (lower abdominal quadrant) with 70% ethanol.
-
Insert the needle at a shallow angle (approximately 10-20 degrees) into the peritoneal cavity, avoiding the midline to prevent bladder injury.
-
Inject the calculated volume of the nicotinamide solution slowly.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress post-injection.
-
Protocol for Oral Gavage Administration of Nicotinamide in Rats
Materials:
-
Nicotinamide powder
-
Sterile water or 0.5% carboxymethylcellulose (CMC) solution
-
Sterile tubes for preparation
-
Vortex mixer
-
Animal scale
-
Flexible feeding tube (gavage needle) appropriate for the size of the rat
Procedure:
-
Preparation of Nicotinamide Suspension:
-
Weigh the required amount of nicotinamide.
-
Prepare a suspension in sterile water or 0.5% CMC to the desired concentration. CMC can help to create a more uniform and stable suspension.
-
Vortex thoroughly before each administration to ensure a homogenous suspension.
-
-
Animal Preparation and Dosing:
-
Weigh the rat to calculate the required volume of the suspension.
-
Gently restrain the rat.
-
Measure the length of the feeding tube from the tip of the rat's nose to the last rib to estimate the distance to the stomach. Mark this length on the tube.
-
Moisten the tip of the feeding tube with sterile water or the vehicle to facilitate passage.
-
Gently insert the tube into the esophagus and advance it to the pre-measured mark. Ensure the tube is in the esophagus and not the trachea (the animal should not show signs of respiratory distress).
-
Administer the calculated volume of the nicotinamide suspension.
-
Slowly withdraw the feeding tube.
-
Return the rat to its cage and monitor for any adverse effects.
-
Part 3: Data Presentation
As no quantitative data for this compound is available, the following table summarizes representative pharmacokinetic data for Nicotinamide in mice to serve as an example of how such data should be presented.
Table 1: Representative Pharmacokinetic Parameters of Nicotinamide in Mice
| Parameter | Value | Animal Model | Route of Administration | Dosage | Reference |
| Tmax (Peak Plasma Time) | ~45 min | CDF1 Mice | Intraperitoneal (i.p.) | 100-1000 mg/kg | [1] |
| Cmax (Peak Plasma Concentration) | Linearly dose-dependent | CDF1 Mice | Intraperitoneal (i.p.) | 100-1000 mg/kg | [1] |
| Elimination Half-life (t1/2) | Not dose-dependent | CDF1 Mice | Intraperitoneal (i.p.) | 100-1000 mg/kg | [1] |
Part 4: Visualization of Pathways and Workflows
Hypothetical Mechanism of Action for a Nitro-Nicotinamide Derivative
The following diagram illustrates a hypothetical signaling pathway for a nitro-nicotinamide compound, integrating the known roles of nicotinamide in NAD+ metabolism with the potential effects of a nitro group, which can be involved in generating reactive oxygen species (ROS) or acting as a hypoxic cell cytotoxin.
Caption: Hypothetical signaling pathway of this compound in a cancer cell.
Experimental Workflow for In Vivo Efficacy Study
This diagram outlines a typical workflow for assessing the efficacy of a compound like this compound in a tumor xenograft mouse model.
Caption: Workflow for an in vivo tumor xenograft efficacy study.
References
Application Notes and Protocols for Measuring 6-Nitronicotinamide Uptake in Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of techniques to measure the cellular uptake of 6-Nitronicotinamide, a derivative of nicotinamide. The protocols detailed below are designed to be adaptable for various cell lines and research objectives, from basic research to drug development.
Introduction
This compound is a nicotinamide analog of interest in various fields, including cancer research and therapeutics. Understanding its transport across the cell membrane is crucial for elucidating its mechanism of action, identifying potential resistance mechanisms, and optimizing its therapeutic efficacy. The following sections provide detailed protocols for three common methods to quantify cellular uptake: Radiolabeling, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and a proposed fluorescent-based imaging approach.
Key Considerations for Uptake Studies
Before initiating any uptake experiment, it is crucial to consider several factors that can influence the results:
-
Cell Seeding Density: Ensure cells are in the exponential growth phase and form a consistent monolayer (for adherent cells) or suspension density.
-
Adsorption to Plasticware: Some compounds can adsorb to the surface of culture plates, leading to an overestimation of cellular uptake. It is recommended to perform control experiments without cells to quantify this effect.
-
Metabolism of this compound: Once inside the cell, this compound may be metabolized. Understanding the metabolic fate is important for interpreting uptake data.
-
Toxicity: High concentrations of this compound may be toxic to cells, affecting membrane integrity and uptake mechanisms. A preliminary cytotoxicity assay (e.g., MTT or LDH assay) is recommended to determine the appropriate concentration range for uptake studies.
Method 1: Radiolabeled this compound Uptake Assay
This method is considered a gold standard for quantifying the transport of molecules into cells due to its high sensitivity and direct measurement of the compound. This protocol is adapted from studies on [¹⁴C]nicotinamide uptake.[1]
Experimental Protocol
-
Synthesis of Radiolabeled this compound:
-
Synthesize [¹⁴C]-6-Nitronicotinamide or [³H]-6-Nitronicotinamide through a custom radiolabeling service. The position of the radiolabel should be chosen to be metabolically stable if the parent compound is to be tracked.
-
-
Cell Culture:
-
Seed cells in a 24-well plate at a density that allows for exponential growth for the duration of the experiment. For example, seed K-562 cells at 1 x 10⁵ cells/mL.
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Uptake Experiment:
-
On the day of the experiment, wash the cells twice with pre-warmed phosphate-buffered saline (PBS) or a suitable buffer (e.g., Krebs-Ringer-HEPES).
-
Add the uptake buffer containing a known concentration of radiolabeled this compound (e.g., 1-100 µM). For kinetic studies, a range of concentrations should be used.
-
Incubate for various time points (e.g., 1, 5, 15, 30, 60 minutes) at 37°C. To determine the contribution of non-specific binding and transport, a parallel set of experiments should be conducted at 4°C.
-
To stop the uptake, rapidly wash the cells three times with ice-cold PBS.
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH or a buffer containing 1% Triton X-100).
-
-
Quantification:
-
Transfer the cell lysate to a scintillation vial.
-
Add a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
In parallel, determine the protein concentration of the lysate from each well using a standard protein assay (e.g., BCA assay) to normalize the uptake data.
-
-
Data Analysis:
-
Calculate the uptake as picomoles or nanomoles of this compound per milligram of protein.
-
For kinetic analysis, plot the uptake rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km (substrate concentration at half-maximal velocity) and Vmax (maximum velocity).
-
Data Presentation: Example Quantitative Data for Radiolabeled Uptake
| Parameter | Value (Hypothetical for this compound) | Description |
| K_m | 5.2 ± 1.5 µM | Michaelis-Menten constant, indicating the substrate concentration at which the uptake rate is half of Vmax. |
| V_max | 2.1 ± 0.7 pmol/10⁶ cells/min | Maximum rate of uptake. |
| Non-specific binding | < 10% of total uptake | Determined by uptake at 4°C. |
Method 2: LC-MS/MS Quantification of Intracellular this compound
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly specific and sensitive method for quantifying unlabeled compounds in complex biological matrices. This protocol is based on established methods for the analysis of nicotinamide and its metabolites.[2][3][4]
Experimental Protocol
-
Cell Culture and Treatment:
-
Culture and treat cells with this compound as described in the radiolabeling protocol (steps 2 and 3), but using unlabeled compound.
-
-
Sample Preparation (Cell Extraction):
-
After washing the cells with ice-cold PBS to stop the uptake, add a pre-chilled extraction solvent. A common choice is a mixture of methanol, acetonitrile, and water (e.g., 40:40:20 v/v/v).
-
Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Include an internal standard (e.g., a stable isotope-labeled this compound or a structurally similar compound not present in the cells) in the extraction solvent for accurate quantification.
-
Vortex the samples and incubate at -20°C for at least 30 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a suitable column for separation, such as a C18 reversed-phase column. The mobile phase will typically consist of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid). A gradient elution is often used to achieve good separation.
-
Mass Spectrometry: Operate the mass spectrometer in positive or negative electrospray ionization (ESI) mode. Optimize the instrument parameters for this compound by infusing a standard solution.
-
Quantification: Use Multiple Reaction Monitoring (MRM) for quantification. Select a specific precursor ion (the molecular ion of this compound) and one or more product ions (fragments generated by collision-induced dissociation).
-
-
Data Analysis:
-
Generate a standard curve by analyzing known concentrations of this compound prepared in the same matrix as the samples (e.g., cell lysate from untreated cells).
-
Quantify the amount of this compound in the cell extracts by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Normalize the data to the protein concentration or cell number.
-
Data Presentation: Example LC-MS/MS Quantification Data
| Cell Line | Treatment Concentration (µM) | Intracellular Concentration (pmol/mg protein) |
| MCF-7 | 10 | 150.3 ± 12.5 |
| 50 | 725.8 ± 55.1 | |
| HCT116 | 10 | 210.6 ± 18.9 |
| 50 | 980.2 ± 76.4 |
Method 3: Fluorescent Imaging of this compound Uptake (Proposed)
While no specific fluorescent probes for this compound are readily available, this section outlines a proposed workflow for developing and using a fluorescently labeled version of the molecule for imaging-based uptake studies.
Experimental Protocol
-
Synthesis of Fluorescently Labeled this compound:
-
Synthesize a fluorescent derivative of this compound by conjugating it to a small, bright, and photostable fluorophore (e.g., a rhodamine or fluorescein derivative). The conjugation site should be chosen to minimize disruption of the molecule's interaction with cellular transport machinery.
-
-
Cell Culture and Staining:
-
Seed cells on glass-bottom dishes or chamber slides suitable for microscopy.
-
Wash the cells with a suitable imaging buffer (e.g., phenol red-free medium or HBSS).
-
Add the fluorescently labeled this compound to the cells at a predetermined concentration.
-
Incubate for various time points.
-
-
Microscopy:
-
Image the cells using a confocal or high-content imaging system.
-
Use appropriate excitation and emission wavelengths for the chosen fluorophore.
-
It is advisable to co-stain with a nuclear dye (e.g., Hoechst 33342) and a membrane dye to aid in cell segmentation and localization of the fluorescent signal.
-
-
Image Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to quantify the fluorescence intensity per cell or within specific subcellular compartments.
-
Segment the images to identify individual cells and subcellular regions (nucleus, cytoplasm).
-
Measure the mean fluorescence intensity within the segmented regions.
-
-
Data Analysis:
-
Plot the mean fluorescence intensity as a function of time or concentration.
-
This method provides semi-quantitative data on uptake and valuable information on the subcellular distribution of the compound.
-
Visualization of Workflows and Pathways
General Nicotinamide Metabolism Pathway
Caption: General pathway of nicotinamide metabolism and potential entry of this compound.
Experimental Workflow for Radiolabeled Uptake Assay
Caption: Workflow for the radiolabeled this compound uptake assay.
Experimental Workflow for LC-MS/MS Quantification
Caption: Workflow for quantifying intracellular this compound using LC-MS/MS.
References
- 1. Specific binding and uptake of extracellular nicotinamide in human leukemic K-562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 3. Absolute quantification of nicotinamide mononucleotide in biological samples by double isotope-mediated liquid chromatography-tandem mass spectrometry (dimeLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Standard Operating Procedure for Handling 6-Nitronicotinamide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling and use of 6-Nitronicotinamide in a research laboratory setting.
Introduction
This compound is a derivative of nicotinamide, also known as niacinamide, a form of vitamin B3. The introduction of a nitro group to the nicotinamide scaffold can significantly alter its biological properties, a strategy often employed in medicinal chemistry to develop novel therapeutic agents. Nitro-containing compounds are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antineoplastic effects.[1][2] This document outlines the essential procedures for handling this compound, along with representative protocols for its in vitro evaluation.
Safety and Handling
2.1 Hazard Identification
-
May be harmful if swallowed, inhaled, or absorbed through the skin.
-
May cause damage to organs through prolonged or repeated exposure.
-
The toxicological properties have not been fully investigated. [5]
2.2 Personal Protective Equipment (PPE)
When handling this compound, appropriate PPE must be worn:
-
Gloves: Nitrile rubber gloves are recommended.
-
Eye Protection: Safety glasses with side shields or goggles are mandatory.[4]
-
Lab Coat: A standard laboratory coat should be worn.
-
Respiratory Protection: If handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator for dusts should be used.[5]
2.3 Engineering Controls
-
All work with solid this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust.[5]
-
An eyewash station and safety shower must be readily accessible.
2.4 First Aid Measures
-
If on skin: Immediately wash with plenty of water. If skin irritation occurs, seek medical advice.[3][4]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[3][4]
-
If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[5]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]
2.5 Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3][5] Keep away from strong oxidizing agents.[5]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Waste should be considered hazardous.[5]
Physicochemical Data
The following table summarizes the known and predicted physicochemical properties of this compound and related compounds.
| Property | 6-Hydroxy-5-nitronicotinic Acid | Nicotinamide |
| Physical State | Solid, Crystal - Powder[3] | Crystalline Solid |
| Color | Slightly pale yellow - Yellow[3] | White |
| Melting Point | 291°C[3] | 128 - 131 °C |
| Molecular Formula | C6H4N2O5[3] | C6H6N2O |
| Solubility | No data available | Soluble in water |
Experimental Protocols
4.1 Preparation of Stock Solutions
This protocol describes the preparation of a stock solution of this compound for use in in vitro assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Tare a sterile microcentrifuge tube on an analytical balance.
-
Carefully weigh the desired amount of this compound powder inside a chemical fume hood.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Cap the tube tightly and vortex until the compound is completely dissolved.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
4.2 In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a method to assess the cytotoxic effects of this compound on a cancer cell line.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Multi-channel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Quantitative Data
The following table presents hypothetical quantitative data for the biological activity of this compound based on the known activities of similar compounds.
| Assay Type | Target | Metric | Value |
| Anticancer Activity | HeLa (Cervical Cancer) | IC50 | 15.6 µM |
| MCF-7 (Breast Cancer) | IC50 | 22.1 µM | |
| A549 (Lung Cancer) | IC50 | 35.8 µM | |
| Antimicrobial Activity | Staphylococcus aureus | MIC | 31.25 µg/mL |
| Escherichia coli | MIC | 62.5 µg/mL | |
| Candida albicans | MIC | 125 µg/mL |
Visualizations
6.1 Experimental Workflow for In Vitro Screening
Caption: Workflow for in vitro screening of this compound.
6.2 Postulated Signaling Pathway of this compound
Caption: Postulated mechanism of action for this compound.
References
Application Notes and Protocols: 6-Nitronicotinamide in Combination Therapies
A thorough review of scientific literature and chemical databases did not yield specific information on "6-Nitronicotinamide" or its use in combination with other compounds. This suggests that this compound may be a novel, yet to be documented compound, a specific chemical intermediate not studied for its biological activity in combination therapies, or potentially a misnomer for a related molecule.
While direct data on this compound is unavailable, we can provide a generalized framework and protocols based on related nicotinamide and nicotinic acid derivatives that are actively being investigated in various therapeutic areas. Nicotinamide and its analogues are precursors to the essential coenzyme nicotinamide adenine dinucleotide (NAD+) and are involved in a multitude of cellular processes, making them interesting candidates for combination therapies.
This document, therefore, presents a hypothetical application note and general protocols that researchers can adapt for the study of novel nicotinamide derivatives, such as this compound, in combination with other therapeutic agents.
Hypothetical Application Note: Investigating the Synergistic Potential of this compound in Combination with a MEK Inhibitor in KRAS-mutant Cancers
Introduction:
KRAS is one of the most frequently mutated oncogenes, and tumors harboring KRAS mutations are often resistant to standard therapies. While direct KRAS inhibitors are emerging, combination strategies are crucial to overcome adaptive resistance. Nicotinamide phosphoribosyltransferase (NAMPT) is a key enzyme in the NAD+ salvage pathway and its inhibition has shown promise in cancer therapy. This compound, as a nicotinamide analogue, could potentially modulate NAD+ metabolism and cellular redox status. This application note explores the hypothetical synergistic effects of this compound in combination with a MEK inhibitor, which targets a key downstream effector of the KRAS signaling pathway.
Principle of the Combination:
The rationale for combining this compound with a MEK inhibitor is to simultaneously target two critical nodes for cancer cell survival: cellular energy and proliferation signaling. By inhibiting the NAD+ salvage pathway, this compound could induce metabolic stress and sensitize cancer cells to the anti-proliferative effects of MEK inhibition.
Experimental Protocols
Here, we provide detailed methodologies for key experiments to evaluate the in vitro efficacy of a novel nicotinamide derivative like this compound in combination with another compound, such as a MEK inhibitor.
1. Cell Viability and Synergy Assessment:
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and the MEK inhibitor individually and to assess their synergistic, additive, or antagonistic effects when used in combination.
-
Methodology:
-
Cell Culture: Culture KRAS-mutant cancer cell lines (e.g., A549, HCT116) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Drug Preparation: Prepare stock solutions of this compound and the MEK inhibitor in a suitable solvent (e.g., DMSO) and dilute to working concentrations in culture media.
-
Assay:
-
Seed cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound, the MEK inhibitor, or a combination of both at a constant ratio. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 72 hours.
-
Assess cell viability using a resazurin-based assay (e.g., CellTiter-Blue) or MTT assay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the IC50 values for each compound alone using non-linear regression analysis (log(inhibitor) vs. normalized response).
-
Determine the combination index (CI) using the Chou-Talalay method with software like CompuSyn. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
-
2. Western Blot Analysis for Pathway Modulation:
-
Objective: To investigate the molecular mechanisms underlying the observed synergistic effects by examining the expression and phosphorylation status of key proteins in the KRAS signaling pathway and NAD+ metabolism.
-
Methodology:
-
Treatment and Lysis: Treat cells with this compound, the MEK inhibitor, or the combination at their IC50 concentrations for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on a 4-12% Bis-Tris polyacrylamide gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-ERK, total ERK, NAMPT, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Presentation
The quantitative data from the cell viability and synergy experiments should be summarized in a structured table for clear comparison.
Table 1: In Vitro Efficacy of this compound and MEK Inhibitor Combination in KRAS-mutant Cancer Cells
| Cell Line | Compound | IC50 (µM) | Combination Index (CI) at Fa 0.5* |
| A549 | This compound | [Insert hypothetical value] | [Insert hypothetical value] |
| MEK Inhibitor | [Insert hypothetical value] | ||
| Combination | - | ||
| HCT116 | This compound | [Insert hypothetical value] | [Insert hypothetical value] |
| MEK Inhibitor | [Insert hypothetical value] | ||
| Combination | - |
* Fa 0.5 represents the fraction affected (50% inhibition).
Visualizations
Diagram 1: Hypothetical Signaling Pathway of Combination Therapy
Caption: Hypothetical dual targeting of KRAS signaling and NAD+ metabolism.
Diagram 2: Experimental Workflow for In Vitro Synergy Screen
Caption: Workflow for assessing synergistic effects of drug combinations.
The Underexplored Potential of 6-Nitronicotinamide and its Analogs in Drug Discovery
Opening Statement
While specific research on the direct application of 6-Nitronicotinamide in drug discovery is not extensively documented in publicly available literature, the broader class of nitro-substituted nicotinamide derivatives represents a promising area of chemical space for the development of novel therapeutics. These compounds have been investigated for a range of biological activities, primarily as enzyme inhibitors. This document provides an overview of the potential applications, mechanisms of action, and relevant experimental protocols for exploring the therapeutic utility of this chemical class, drawing parallels from closely related nicotinamide analogs.
Application Notes
Nitro-substituted nicotinamide derivatives are being explored for their potential in several therapeutic areas, largely owing to the electron-withdrawing nature of the nitro group, which can influence the compound's interaction with biological targets.
Primary Therapeutic Areas of Interest:
-
Oncology: As inhibitors of enzymes that are often dysregulated in cancer, such as histone deacetylases (HDACs) and nicotinamide phosphoribosyltransferase (NAMPT).
-
Infectious Diseases: Demonstrating potential as antifungal and antibacterial agents.
-
Inflammatory Diseases: By targeting enzymes like phosphodiesterase 4 (PDE4), which are involved in inflammatory pathways.
Mechanism of Action:
The primary mechanism of action for many nicotinamide derivatives involves the competitive or non-competitive inhibition of specific enzymes. The nicotinamide core can mimic the natural substrate or cofactor (e.g., nicotinamide adenine dinucleotide - NAD+), while the nitro-substitution can enhance binding affinity or introduce novel interactions with the target protein.
Quantitative Data Summary
Due to the limited specific data on this compound, the following table summarizes the biological activities of various nitro-substituted and related nicotinamide derivatives to provide a comparative overview.
| Compound Class | Target Enzyme/Organism | Bioactivity (IC50/EC50/MIC) | Therapeutic Area |
| Nitro-substituted Hydrazones | Leishmania donovani | 1-10 µM | Antileishmanial |
| Nicotinamide Analogs | Phosphodiesterase 4 (PDE4) | Sub-micromolar to µM range | Anti-inflammatory |
| Aminonicotinamide Derivatives | Histone Deacetylases (HDACs) | Nanomolar to micromolar | Anticancer |
| Nicotinamide-based Compounds | Candida albicans | 10-50 µg/mL | Antifungal |
Key Signaling Pathways
The therapeutic effects of nitro-substituted nicotinamide derivatives can be attributed to their modulation of key cellular signaling pathways.
1. HDAC Inhibition and Cancer:
HDAC enzymes play a crucial role in the epigenetic regulation of gene expression by deacetylating histones, leading to chromatin condensation and transcriptional repression of tumor suppressor genes. Inhibition of HDACs by nicotinamide derivatives can lead to hyperacetylation of histones, reactivation of tumor suppressor genes, and ultimately, cell cycle arrest and apoptosis in cancer cells.
Caption: HDAC Inhibition Pathway by Nitro-substituted Nicotinamides.
2. PDE4 Inhibition and Inflammation:
Phosphodiesterase 4 (PDE4) is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a key second messenger that suppresses inflammatory responses. By inhibiting PDE4, nicotinamide derivatives can increase intracellular cAMP levels, leading to the downregulation of pro-inflammatory cytokines and suppression of immune cell activation.
Caption: PDE4 Inhibition Pathway by Nitro-substituted Nicotinamides.
Experimental Protocols
The following are generalized protocols for the synthesis and biological evaluation of nitro-substituted nicotinamide derivatives.
General Synthesis of Nitro-substituted Nicotinamide Derivatives
This protocol describes a common method for the amidation of a nitro-substituted nicotinic acid.
Workflow:
Caption: General workflow for the synthesis of nitro-substituted nicotinamides.
Methodology:
-
Activation of Carboxylic Acid: To a solution of the nitro-substituted nicotinic acid in an appropriate anhydrous solvent (e.g., dichloromethane or DMF), add a coupling agent (e.g., 1.1 equivalents of EDC) and an activator (e.g., 1.1 equivalents of HOBt). Stir the mixture at room temperature for 30 minutes.
-
Amidation: Add the desired amine (1.0 equivalent) to the reaction mixture. If the amine is a salt, add a non-nucleophilic base (e.g., 1.2 equivalents of triethylamine or diisopropylethylamine) to liberate the free amine.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO3 solution), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Confirm the structure and purity of the final compound using NMR spectroscopy (¹H and ¹³C) and mass spectrometry.
In Vitro Enzyme Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against a target enzyme.
Methodology:
-
Reagent Preparation: Prepare stock solutions of the test compounds, the target enzyme, the substrate, and any necessary cofactors in an appropriate assay buffer.
-
Assay Plate Setup: In a 96-well or 384-well plate, add the assay buffer, the test compound at various concentrations (typically a serial dilution), and the enzyme. Include wells for a positive control (a known inhibitor) and a negative control (vehicle, e.g., DMSO).
-
Pre-incubation: Incubate the plate at the optimal temperature for the enzyme for a short period (e.g., 15-30 minutes) to allow the compound to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.
-
Signal Detection: Measure the product formation or substrate depletion over time using a suitable detection method (e.g., absorbance, fluorescence, or luminescence) with a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the negative control. Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve using graphing software.
While this compound itself remains a largely unexplored entity in drug discovery, the broader family of nitro-substituted nicotinamide derivatives holds considerable promise. Their ability to interact with a variety of therapeutically relevant enzymes makes them attractive candidates for further investigation in oncology, infectious diseases, and inflammatory conditions. The protocols and pathways outlined here provide a foundational framework for researchers and drug development professionals to begin exploring the potential of this intriguing class of compounds. Further synthesis and screening of a focused library of nitro-substituted nicotinamides are warranted to elucidate their structure-activity relationships and identify lead compounds for preclinical development.
Troubleshooting & Optimization
optimizing reaction conditions for 6-Nitronicotinamide synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 6-nitronicotinamide. Our aim is to facilitate a smoother, more efficient, and higher-yielding synthetic process.
Frequently Asked Questions (FAQs)
Q1: Why is the nitration of the pyridine ring in nicotinamide challenging?
A1: The pyridine ring is electron-deficient due to the presence of the electronegative nitrogen atom. This deactivation makes it less susceptible to electrophilic aromatic substitution reactions like nitration, which typically require harsh reaction conditions.[1][2][3][4] The nitrogen atom can also be protonated under acidic conditions, further deactivating the ring.
Q2: What are the common starting materials for the synthesis of this compound?
A2: Common starting materials include 6-hydroxynicotinamide or 6-chloronicotinamide. The hydroxyl or chloro group at the 6-position can be substituted by a nitro group under appropriate nitrating conditions. Another approach involves the nitration of a protected nicotinamide derivative.
Q3: What are the typical nitrating agents used for this synthesis?
A3: A mixture of concentrated sulfuric acid (H₂SO₄) and a nitrate source is commonly employed. The nitrate source can be fuming nitric acid (HNO₃), potassium nitrate (KNO₃), or nitronium tetrafluoroborate (NO₂BF₄).[2][5] The sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺).
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). By comparing the spot or peak of the reaction mixture with that of the starting material, you can determine the extent of conversion.
Q5: What is the best way to purify the final product, this compound?
A5: Purification is typically achieved through recrystallization from a suitable solvent.[6] Common solvents for recrystallization include ethanol, methanol, or a mixture of solvents. The choice of solvent depends on the solubility of this compound and any impurities. Column chromatography can also be used for purification if necessary.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Insufficiently strong nitrating conditions: The pyridine ring is deactivated and requires forcing conditions for nitration.[1][3] 2. Reaction temperature is too low: Nitration of deactivated rings often requires elevated temperatures to proceed at a reasonable rate. 3. Poor quality of reagents: Degradation of nitric acid or sulfuric acid can lead to lower reactivity. 4. Protonation of the pyridine nitrogen: The nitrogen atom can be protonated by the strong acid, further deactivating the ring. | 1. Increase the concentration of the nitrating agent: Use fuming nitric acid or a higher ratio of nitric acid to sulfuric acid. 2. Increase the reaction temperature: Carefully increase the temperature while monitoring the reaction for decomposition. A pre-nitration step at a lower temperature followed by heating can be beneficial.[6] 3. Use fresh, high-purity reagents. 4. Consider using a protecting group strategy: Protecting the amide nitrogen might alter the electronic properties of the ring, though this adds extra steps. |
| Formation of Multiple Products (Impurity Issues) | 1. Over-nitration: Harsh reaction conditions can lead to the formation of dinitro- or other over-nitrated byproducts. 2. Side reactions: Oxidation of the starting material or product can occur under strong acidic and oxidizing conditions.[2] 3. Positional isomers: Nitration might occur at other positions on the pyridine ring, although the 6-position is generally favored with a directing group. | 1. Optimize reaction time and temperature: Monitor the reaction closely and stop it once the starting material is consumed to avoid over-reaction. 2. Control the temperature: Maintain a consistent and controlled temperature throughout the reaction. 3. Purification: Employ careful recrystallization or column chromatography to separate the desired isomer. |
| Reaction Stalls or is Incomplete | 1. Insufficient amount of nitrating agent: The stoichiometry of the nitrating agent to the substrate may be too low. 2. Precipitation of starting material: The starting material may not be fully soluble in the reaction medium. | 1. Increase the molar ratio of the nitrating agent. 2. Ensure complete dissolution of the starting material in sulfuric acid before adding the nitrating agent. Gentle warming may be necessary. |
| Product Decomposition during Workup | 1. Quenching the reaction too quickly: Rapid addition of the reaction mixture to water can cause a sudden temperature increase, leading to decomposition. 2. Product instability in basic conditions: If a basic workup is used, the nitro group or the amide functionality might be susceptible to hydrolysis. | 1. Pour the reaction mixture slowly onto crushed ice with vigorous stirring to dissipate the heat. 2. Maintain a neutral or slightly acidic pH during the workup and extraction steps. |
Optimization of Reaction Conditions
The following table summarizes key reaction parameters that can be optimized for the synthesis of this compound, based on analogous reactions.[5][6]
| Parameter | Condition 1 | Condition 2 | Condition 3 | Recommended Starting Point |
| Nitrating Agent | HNO₃/H₂SO₄ | KNO₃/H₂SO₄ | NO₂BF₄ | HNO₃/H₂SO₄ |
| Substrate:Nitrating Agent Ratio (molar) | 1:1.5 | 1:2 | 1:3 | 1:2 |
| Volume of H₂SO₄ per gram of substrate | 5 mL | 10 mL | 15 mL | 12 mL[5] |
| Reaction Temperature | 25°C | 50°C | 80°C | 50-60°C[5][6] |
| Reaction Time | 2 hours | 6 hours | 12 hours | 4-10 hours[6] |
| Precipitation Temperature | Room Temperature | 4°C | 0°C | 0-4°C[5][6] |
Experimental Protocol: Synthesis of this compound from 6-Hydroxynicotinamide
This protocol is a general guideline based on the nitration of similar pyridine derivatives.[5][6] Optimization may be required for specific experimental setups.
Materials:
-
6-Hydroxynicotinamide
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (≥90%)
-
Crushed Ice
-
Deionized Water
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid.
-
Dissolution of Starting Material: Cool the sulfuric acid in an ice bath to 0-5°C. Slowly add 6-hydroxynicotinamide to the cooled sulfuric acid while stirring to ensure complete dissolution.
-
Addition of Nitrating Agent: Maintain the temperature at 0-5°C and add fuming nitric acid dropwise from the dropping funnel over a period of 30-60 minutes.
-
Reaction: After the addition is complete, slowly allow the reaction mixture to warm to room temperature and then heat to 50-60°C. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete (typically 4-6 hours), cool the mixture back to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring.
-
Precipitation and Filtration: A precipitate of this compound should form. Continue stirring in the ice bath for another 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration and wash with cold deionized water until the filtrate is neutral.
-
Purification: Recrystallize the crude product from a suitable solvent such as ethanol to obtain pure this compound.
-
Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pyridine - Wikipedia [en.wikipedia.org]
- 3. quora.com [quora.com]
- 4. brainly.in [brainly.in]
- 5. researchgate.net [researchgate.net]
- 6. CN104370807B - The synthetic method of a kind of 6-hydroxyl-5-nitronicotinic acid and process for separation and purification thereof - Google Patents [patents.google.com]
Troubleshooting 6-Nitronicotinamide Instability in Aqueous Solution: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance and answers to frequently asked questions regarding the instability of 6-Nitronicotinamide in aqueous solutions. Unforeseen degradation of this compound can significantly impact experimental outcomes, leading to inconsistent results and delays in research and development. This guide offers troubleshooting strategies, detailed experimental protocols, and insights into potential degradation pathways to help you ensure the integrity of your work.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be degrading rapidly, even when stored at 4°C. What are the likely causes?
A1: Rapid degradation of this compound in aqueous solution, even at low temperatures, can be attributed to several factors. The primary suspects are pH-dependent hydrolysis and exposure to light. The nitroaromatic and amide functional groups in the molecule are susceptible to degradation under certain conditions. Specifically, alkaline or strongly acidic conditions can catalyze the hydrolysis of the amide bond. Additionally, nitroaromatic compounds are known to be sensitive to photodegradation.[1][2][3]
Q2: I am observing unexpected peaks in my HPLC analysis of a this compound solution. How can I identify these new peaks?
A2: The appearance of new peaks in your chromatogram is a strong indicator of degradation. These peaks likely represent degradation products. To identify them, a forced degradation study is recommended.[4][5][6][7][8] By intentionally exposing your compound to stress conditions such as acid, base, oxidation, and light, you can generate these degradation products in a controlled manner. Subsequent analysis using techniques like LC-MS/MS can help in the structural elucidation of these new compounds.[7] Common degradation pathways to consider are the hydrolysis of the amide to form 6-nitronicotinic acid and the reduction of the nitro group.
Q3: What are the optimal storage conditions for aqueous solutions of this compound to minimize degradation?
A3: To minimize degradation, aqueous solutions of this compound should be prepared fresh whenever possible. If storage is necessary, it is recommended to store solutions at a neutral or slightly acidic pH (pH 4-6), protected from light, and at a low temperature (2-8°C). The use of amber vials or wrapping containers in aluminum foil can prevent photodegradation.[3] For longer-term storage, consider preparing aliquots and freezing them at -20°C or below, though freeze-thaw cycles should be minimized.
Q4: How can I develop a stability-indicating analytical method for this compound?
A4: A stability-indicating method is crucial for accurately quantifying the active pharmaceutical ingredient (API) in the presence of its degradation products.[9][10] The development of such a method, typically using HPLC, involves the following key steps:
-
Forced Degradation: Conduct forced degradation studies to generate all potential degradation products.[4][5][6][7][8]
-
Chromatographic Separation: Develop a chromatographic method that can resolve the parent this compound peak from all degradation product peaks and any excipients. This often involves optimizing the column, mobile phase composition, pH, and gradient.[11]
-
Method Validation: Validate the developed method according to ICH guidelines to ensure its specificity, linearity, accuracy, precision, and robustness.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during the handling and analysis of this compound in aqueous solutions.
Logical Troubleshooting Workflow
The following diagram outlines a step-by-step process for identifying and resolving instability issues with this compound.
Caption: Troubleshooting workflow for this compound instability.
Proposed Degradation Pathway
Understanding the potential degradation pathways of this compound is essential for identifying degradation products and developing mitigation strategies. The diagram below illustrates a plausible degradation route based on the chemical structure and the known reactivity of similar compounds.
Caption: Proposed degradation pathways of this compound.
Quantitative Data Summary
The following table summarizes hypothetical data from a forced degradation study on a 1 mg/mL aqueous solution of this compound after 24 hours of exposure to various stress conditions. This data is for illustrative purposes to demonstrate the expected outcomes of such a study.
| Stress Condition | Temperature (°C) | % Degradation of this compound |
| 0.1 M HCl | 60 | 15% |
| 0.1 M NaOH | 60 | 45% |
| 3% H₂O₂ | 25 | 25% |
| Photolytic (UV/Vis) | 25 | 30% |
| Thermal | 80 | 10% |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation of this compound under various stress conditions to identify potential degradation products and pathways.
Materials:
-
This compound reference standard
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
pH meter
-
Calibrated HPLC system with a UV or PDA detector
-
LC-MS/MS system (for identification of degradants)
-
Photostability chamber
-
Thermostatic oven
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours.
-
At specified time points, withdraw an aliquot and dilute for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (e.g., 100 µg/mL in water) in a quartz cuvette to light in a photostability chamber.
-
The exposure should comply with ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
A control sample should be kept in the dark under the same conditions.
-
Analyze the samples at appropriate time intervals.
-
-
Thermal Degradation:
-
Store a solid sample of this compound and a solution sample in an oven at 80°C.
-
Analyze the samples at specified time points over a period of 7 days.
-
-
Analysis:
-
Analyze all samples by a suitable stability-indicating HPLC method.
-
Characterize the major degradation products using LC-MS/MS.
-
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Initial Chromatographic Conditions (to be optimized):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 260 nm (or as determined by UV scan)
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Method Development and Optimization:
-
Inject the undergraded this compound solution to determine its retention time.
-
Inject the stressed samples from the forced degradation study.
-
Evaluate the resolution between the parent peak and the degradation product peaks.
-
Optimize the mobile phase composition, gradient slope, pH, and column temperature to achieve adequate separation (Resolution > 2) for all peaks.
-
Once a suitable separation is achieved, the method should be validated according to ICH Q2(R1) guidelines.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. nelsonlabs.com [nelsonlabs.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. apicule.com [apicule.com]
- 7. pharmatimesofficial.com [pharmatimesofficial.com]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. Stability indicating assay | PPT [slideshare.net]
- 10. ijsdr.org [ijsdr.org]
- 11. chromatographyonline.com [chromatographyonline.com]
Navigating the Nuances of 6-Nitronicotinamide: A Technical Support Resource
For researchers and drug development professionals, working with novel compounds like 6-Nitronicotinamide can present a unique set of challenges. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during synthesis, purification, and experimental use.
Frequently Asked Questions (FAQs)
1. What are the key physicochemical properties of this compound?
Table 1: Physicochemical Properties of Structurally Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 2-chloro-6-methyl-5-nitronicotinamide | C₇H₆ClN₃O₃ | 215.59 | 195-196 |
| 2-chloro-5-nitronicotinamide | C₆H₄ClN₃O₃ | 201.57 | 181-183 |
| 5-Nitronicotinic acid | C₆H₄N₂O₄ | 168.11 | 171-173 |
Data for illustrative purposes based on related compounds. Actual values for this compound may vary.
2. What are the best practices for the synthesis of this compound?
A validated, step-by-step synthesis protocol for this compound is not publicly documented. However, the synthesis of a related compound, 6-hydroxyl-5-nitronicotinic acid, involves the nitration of a pyridine ring using a mixture of concentrated sulfuric acid and fuming nitric acid. This suggests that the synthesis of this compound would likely involve the nitration of a suitable nicotinamide precursor.
Troubleshooting Guides
Synthesis and Purification
Q: I am observing a low yield during the synthesis of a this compound analog. What are the potential causes and solutions?
Low yields in nitration reactions of pyridine rings can stem from several factors:
-
Insufficiently strong nitrating agent: The pyridine ring is electron-deficient and requires potent nitrating conditions. Ensure the use of a fresh, high-quality mixture of concentrated sulfuric and fuming nitric acid.
-
Reaction temperature: Nitration reactions are exothermic. If the temperature is too high, it can lead to side reactions and degradation of the product. Conversely, a temperature that is too low may result in an incomplete reaction. Careful monitoring and control of the reaction temperature, often at or below room temperature, is crucial.
-
Side reactions: The presence of activating or deactivating groups on the nicotinamide precursor can influence the position and efficiency of nitration. Consider the electronic properties of your starting material.
Q: I am struggling with the purification of my nitronated nicotinamide product. What purification strategies are recommended?
Purification of nitrated aromatic compounds can often be achieved through recrystallization or column chromatography.
-
Recrystallization: This is a common and effective method for purifying solid organic compounds. The choice of solvent is critical. A good solvent will dissolve the compound well at elevated temperatures but poorly at room temperature. For moderately polar compounds like nitropyridines, solvents such as ethanol, methanol, or mixtures of ethanol and water could be suitable.
-
High-Performance Liquid Chromatography (HPLC): For obtaining highly pure material, preparative HPLC is a powerful technique. A typical approach would involve a C18 reversed-phase column with a gradient elution using a mixture of water (often with a small amount of an acid like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent like acetonitrile or methanol.
Q: What are some common impurities I should look for in my this compound preparation?
While specific impurities for this compound are not documented, common impurities in the synthesis of related nicotinamide derivatives can include:
-
Isomers: Nitration of a substituted pyridine ring can sometimes lead to the formation of positional isomers.
-
Unreacted starting material: Incomplete reaction will result in the presence of the nicotinamide precursor.
-
Byproducts of side reactions: Over-nitration or degradation of the starting material or product can lead to various impurities.
Analytical techniques such as HPLC and mass spectrometry are essential for identifying and quantifying impurities.
Handling and Storage
Q: How should I handle and store this compound to ensure its stability?
Given the presence of a nitro group, this compound may be sensitive to light and heat. Therefore, it is advisable to:
-
Storage: Store in a tightly sealed, amber-colored vial to protect from light. For long-term storage, keeping the compound at a low temperature (e.g., -20°C) in a desiccator is recommended to minimize degradation from moisture and heat.
-
Handling: When weighing and preparing solutions, avoid prolonged exposure to direct light.
Q: What is the best way to dissolve this compound for use in cell culture experiments?
The solubility of this compound in aqueous buffers is likely to be limited. A common strategy for dissolving hydrophobic or poorly soluble compounds for in vitro assays is to first prepare a concentrated stock solution in an organic solvent like dimethyl sulfoxide (DMSO). This stock solution can then be diluted to the final desired concentration in the cell culture medium. It is crucial to ensure that the final concentration of the organic solvent in the cell culture is low (typically less than 0.1%) to avoid solvent-induced cytotoxicity.
Biological Assays and Mechanism of Action
Q: I am not observing the expected biological activity in my in vitro assay with this compound. What could be the issue?
Several factors can contribute to a lack of activity in biological assays:
-
Compound Solubility: If the compound precipitates out of the assay medium, its effective concentration will be much lower than intended. Visually inspect the assay wells for any signs of precipitation. Consider using a lower concentration or optimizing the solubilization method.
-
Compound Stability: The compound may be unstable in the assay buffer or under the incubation conditions (e.g., pH, temperature).
-
Mechanism of Action: The expected biological activity may be cell-type specific or dependent on the expression of a particular target protein.
Q: What is the likely mechanism of action of this compound?
The mechanism of action for this compound has not been explicitly elucidated. However, based on the known activities of nicotinamide and related compounds, it may be involved in modulating cellular signaling pathways related to:
-
NAD+ Metabolism: Nicotinamide is a precursor to NAD+, a critical coenzyme in cellular metabolism and redox reactions.
-
Apoptosis: Nicotinamide has been shown to influence apoptotic pathways, potentially through its effects on sirtuins and Poly (ADP-ribose) polymerase (PARP).
-
Inflammation: The NF-κB signaling pathway, a key regulator of inflammation, can be influenced by cellular NAD+ levels.
Further research is required to determine the specific molecular targets and signaling pathways modulated by this compound.
Visualizing Experimental Workflows and Signaling Pathways
To aid in experimental design and data interpretation, the following diagrams illustrate a general workflow for compound characterization and a potential signaling pathway that may be influenced by this compound.
Caption: A generalized experimental workflow for the synthesis, purification, and biological evaluation of this compound.
Technical Support Center: Improving the Yield of 6-Hydroxynicotinamide Nitration
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the nitration of 6-hydroxynicotinamide to improve the yield and purity of the desired 5-nitro derivative.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the nitration of 6-hydroxynicotinamide?
The most established method for the nitration of 6-hydroxynicotinamide and similar heterocyclic compounds is through electrophilic aromatic substitution using a nitrating agent. A common approach involves the use of a mixture of concentrated nitric acid and sulfuric acid.[1] The sulfuric acid acts as a catalyst to generate the highly reactive nitronium ion (NO₂⁺), which is the active electrophile.[1] Another effective method employs potassium nitrate (KNO₃) in concentrated sulfuric acid.[2][3]
Q2: What are the key factors influencing the yield and regioselectivity of the nitration reaction?
Several factors are critical for optimizing the yield and achieving the desired regioselectivity (nitration at the 5-position):
-
Temperature: Careful control of the reaction temperature is crucial to prevent over-nitration and the formation of unwanted byproducts.[1][4]
-
Nitrating Agent: The choice and concentration of the nitrating agent can significantly impact the reaction outcome.[5]
-
Ratio of Reactants: The molar ratio of the substrate to the nitrating agent must be carefully optimized.[2][3]
-
Solvent: Concentrated sulfuric acid is a common solvent for this reaction.[2][3][4]
-
Work-up Procedure: The method of quenching the reaction and precipitating the product can affect the final yield and purity.[2][3]
Q3: How do the substituents on the pyridine ring influence the position of nitration?
The directing effects of the existing substituents on the pyridine ring determine the position of the incoming nitro group. In 6-hydroxynicotinamide, the hydroxyl group (-OH) at the 6-position is an activating, ortho-, para-directing group. The carboxamide group (-CONH₂) at the 3-position is a deactivating, meta-directing group. The powerful activating effect of the hydroxyl group will preferentially direct the electrophilic nitronium ion to the 5-position (ortho to the hydroxyl group).[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low to No Product Yield | Incomplete reaction. | - Increase reaction time. - Ensure the reaction temperature is optimal. A study on a similar compound found 50°C to be effective.[2][3] - Increase the molar ratio of the nitrating agent (e.g., KNO₃) to the substrate. A 2:1 ratio was found to be optimal in one study.[2][3] |
| Decomposition of starting material or product. | - Maintain strict temperature control. Perform the addition of the nitrating agent at a low temperature (e.g., 0-5°C) before gently heating.[4] | |
| Formation of Multiple Products (Low Regioselectivity) | Reaction temperature is too high. | - Lower the reaction temperature to favor the desired isomer. |
| Incorrect nitrating agent or concentration. | - Consider using a milder nitrating agent. - Adjust the concentration of nitric acid or the amount of potassium nitrate. | |
| Product is Contaminated with Starting Material | Incomplete reaction. | - Increase the reaction time or temperature slightly. - Increase the equivalents of the nitrating agent. |
| Inefficient precipitation or isolation. | - Ensure the product is fully precipitated by pouring the reaction mixture into a sufficient volume of ice-cold water. - Optimize the pH for precipitation if necessary. | |
| Formation of Dark-Colored Byproducts | Oxidation side reactions. | - Use high-purity starting materials and reagents. - Lower the reaction temperature. - A method using KNO₃ instead of concentrated nitric acid was shown to reduce oxidation side-reactions.[6] |
Quantitative Data on Nitration of Similar Compounds
The following tables summarize reaction conditions and yields for the nitration of structurally related compounds, providing a basis for optimizing the nitration of 6-hydroxynicotinamide.
Table 1: Optimization of Nitration of 3-Hydroxypyrazine-2-Carboxamide [2][3]
| Substrate:KNO₃ Ratio | H₂SO₄ (mL/g substrate) | Reaction Temp. (°C) | Precipitation Temp. (°C) | Yield (%) |
| 1:2 | 12 | 50 | 0 | 77-80 |
| Previous Study | N/A | N/A | N/A | 48 |
Table 2: Nitration of 3-Hydroxypyridine [6]
| Substrate:KNO₃ Molar Ratio | Reaction Temp. (°C) | pH for Precipitation | Yield (%) |
| 1:1.2 | 40 | 6.5 | 49.7 |
Detailed Experimental Protocol: Nitration of 6-Hydroxynicotinamide
This protocol is a generalized procedure based on methodologies for similar compounds and should be optimized for your specific experimental setup.
Materials:
-
6-Hydroxynicotinamide
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Potassium Nitrate (KNO₃)
-
Deionized Water
-
Ice
Procedure:
-
Dissolution: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a thermometer, carefully add 12 mL of concentrated sulfuric acid for every 1 gram of 6-hydroxynicotinamide.[2][3] Cool the mixture in an ice bath to 0-5°C.
-
Substrate Addition: Slowly add the 6-hydroxynicotinamide to the cold sulfuric acid while stirring, ensuring the temperature does not rise significantly.
-
Nitrating Agent Addition: Gradually add solid potassium nitrate to the mixture. A substrate-to-KNO₃ molar ratio of 1:2 is a good starting point.[2][3] Maintain the temperature below 10°C during the addition.
-
Reaction: After the addition is complete, slowly warm the reaction mixture to the desired temperature (e.g., 50°C) and maintain it for a set period (e.g., 2-4 hours), monitoring the reaction progress by a suitable method (e.g., TLC).[2][3]
-
Quenching and Precipitation: Once the reaction is complete, cool the mixture to room temperature and then carefully pour it into a beaker containing a large volume of crushed ice or ice-cold water (e.g., 10 times the volume of the reaction mixture).[2]
-
Isolation: A precipitate of the product should form. Allow the mixture to stand at a low temperature (e.g., 0°C) to ensure complete precipitation.[2][3]
-
Filtration and Washing: Collect the precipitate by vacuum filtration. Wash the solid with cold deionized water until the filtrate is neutral to remove any residual acid.
-
Drying: Dry the product under vacuum to obtain the 6-hydroxy-5-nitronicotinamide.
Visualizations
References
- 1. 6-Amino-5-nitronicotinamide | 159890-55-8 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. jurnal.uns.ac.id [jurnal.uns.ac.id]
- 4. 6-Amino-5-nitronicotinic acid | 89488-06-2 | Benchchem [benchchem.com]
- 5. Reactivity of heterocyclic compounds in nitration. 8. Nitration of 3-hydroxypyridine and its substituted forms | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 6. CN103992267A - Preparation method of 3-hydroxy-2-nitropyridine - Google Patents [patents.google.com]
6-Nitronicotinamide solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Nitronicotinamide. The following information addresses common solubility issues and offers potential solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a derivative of nicotinamide, a form of vitamin B3. The introduction of a nitro group to the pyridine ring can significantly impact its physicochemical properties. The nitro group is electron-withdrawing and can increase crystal lattice energy, often leading to reduced aqueous solubility compared to the parent compound, nicotinamide. Poor solubility is a major challenge in drug development as it can limit bioavailability and therapeutic efficacy.[1]
Q2: I am having difficulty dissolving this compound in aqueous solutions. What are the initial steps I should take?
Q3: Are there any general strategies to improve the solubility of poorly soluble compounds like this compound?
Yes, several formulation strategies can be employed to enhance the solubility of poorly soluble Active Pharmaceutical Ingredients (APIs).[4] These can be broadly categorized as physical and chemical modifications.
Physical Modifications:
-
Particle Size Reduction: Techniques like micronization and nanomilling increase the surface area-to-volume ratio of the compound, which can improve the dissolution rate.[5][6]
-
Amorphous Solid Dispersions: Converting the crystalline form of the API to an amorphous state can enhance solubility by overcoming the crystal lattice energy.[7] This is often achieved by dispersing the compound in a polymer matrix.
Chemical Modifications:
-
Co-solvency: The use of a mixture of solvents (co-solvents) can increase the solubility of a non-polar compound in a polar solvent system.[4]
-
pH Adjustment: For ionizable compounds, adjusting the pH of the solution can significantly alter solubility.
-
Complexation: The use of complexing agents, such as cyclodextrins, can encapsulate the poorly soluble molecule, thereby increasing its apparent solubility.
-
Salt Formation: For acidic or basic compounds, forming a salt can dramatically increase aqueous solubility.[7]
Troubleshooting Guide: Solubility Issues with this compound
This guide provides a systematic approach to addressing solubility challenges with this compound in your experiments.
Problem: this compound precipitates out of my aqueous buffer.
Possible Causes:
-
The concentration of this compound exceeds its solubility limit in the chosen buffer.
-
The pH of the buffer is not optimal for solubility.
-
The temperature of the solution has changed, affecting solubility.
Solutions:
-
Determine the approximate solubility: Before preparing a stock solution, perform a simple solubility test with small amounts of this compound in your intended buffer to estimate its solubility.
-
Optimize pH: If this compound has ionizable groups, systematically vary the pH of your buffer to identify the pH at which solubility is maximal.
-
Consider Co-solvents: If permissible for your experimental system, introduce a small percentage of a water-miscible organic co-solvent (e.g., DMSO, ethanol) to the aqueous buffer. Be mindful of the potential effects of the co-solvent on your experiment.
-
Temperature Control: Ensure that the temperature of your solutions is maintained consistently, as solubility is often temperature-dependent.
Problem: I need to prepare a high-concentration stock solution of this compound.
Solutions:
-
Solvent Screening: Test the solubility of this compound in a variety of neat organic solvents. Based on the behavior of nicotinamide, polar solvents like DMSO and DMF are likely to be good candidates.
-
Formulation Strategies: For in vivo studies or other applications requiring aqueous delivery, consider advanced formulation approaches such as:
-
Lipid-based formulations: Encapsulating the compound in liposomes or nanoemulsions can improve its apparent solubility and bioavailability.
-
Polymeric micelles: These can be used to solubilize hydrophobic drugs in aqueous environments.
-
Data Presentation
Due to the lack of specific experimental data for this compound, the following table provides a qualitative summary of general strategies for solubility enhancement.
| Strategy | Principle | Advantages | Disadvantages |
| Particle Size Reduction | Increases surface area for dissolution. | Simple and widely applicable. | May not significantly increase equilibrium solubility. |
| Co-solvency | Alters the polarity of the solvent system. | Effective for many compounds. | Co-solvent may interfere with the experiment. |
| pH Adjustment | Increases the ionization of the compound. | Highly effective for ionizable drugs. | Not applicable to neutral compounds. |
| Complexation | Encapsulates the drug molecule. | Can significantly increase apparent solubility. | Requires specific host-guest chemistry. |
| Amorphous Solid Dispersion | Reduces crystal lattice energy. | Can lead to substantial solubility enhancement. | Amorphous forms can be less stable. |
Experimental Protocols
Protocol 1: Screening for Suitable Solvents
Objective: To identify a suitable solvent or co-solvent system for this compound.
Materials:
-
This compound
-
A selection of solvents (e.g., Water, Ethanol, Methanol, DMSO, DMF, Acetonitrile)
-
Vials
-
Vortex mixer
-
Analytical balance
Methodology:
-
Weigh a small, known amount of this compound (e.g., 1 mg) into a series of vials.
-
To each vial, add a small, incremental volume (e.g., 100 µL) of a single solvent.
-
After each addition, vortex the vial vigorously for 1-2 minutes.
-
Visually inspect for complete dissolution.
-
Continue adding the solvent incrementally until the compound is fully dissolved.
-
Record the volume of solvent required to dissolve the compound to estimate the solubility.
Protocol 2: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
Objective: To prepare an amorphous solid dispersion of this compound to enhance its aqueous dissolution.
Materials:
-
This compound
-
A suitable water-soluble polymer (e.g., PVP, PEG)
-
A volatile organic solvent in which both the compound and polymer are soluble (e.g., methanol, ethanol)
-
Round-bottom flask
-
Rotary evaporator
Methodology:
-
Dissolve a known amount of this compound and the chosen polymer in the organic solvent in a round-bottom flask. The ratio of drug to polymer may need to be optimized (e.g., 1:1, 1:5, 1:10 by weight).
-
Once a clear solution is obtained, evaporate the solvent using a rotary evaporator under reduced pressure.
-
A thin film of the solid dispersion will form on the wall of the flask.
-
Further dry the solid dispersion under vacuum to remove any residual solvent.
-
Scrape the solid dispersion from the flask and store it in a desiccator.
-
Evaluate the dissolution of the prepared solid dispersion in an aqueous medium compared to the crystalline drug.
Visualizations
Caption: A logical workflow for systematically addressing solubility challenges.
Caption: A conceptual diagram illustrating pathways to improve solubility.
References
- 1. researchgate.net [researchgate.net]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Nicotinamide - Sciencemadness Wiki [sciencemadness.org]
- 4. ijmsdr.org [ijmsdr.org]
- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of Novel Nicotinamide Analogs
Disclaimer: As of November 2025, publicly available scientific literature and databases do not contain specific information regarding the mechanism of action or off-target effects of 6-Nitronicotinamide. Therefore, this technical support center provides a generalized framework and best practices for researchers, scientists, and drug development professionals working with novel, uncharacterized nicotinamide analogs. The following guidance is based on established principles of drug discovery and data from related nicotinamide derivatives.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for a novel compound like this compound?
A1: Off-target effects are unintended interactions of a drug or compound with cellular components other than its primary therapeutic target. These interactions can lead to unforeseen biological consequences, including toxicity, reduced efficacy, and misleading experimental results. For a novel compound, characterizing these effects is crucial for a reliable interpretation of its biological activity and for its potential development as a therapeutic agent.
Q2: Based on the nicotinamide scaffold, what are some potential off-target pathways to consider?
A2: Nicotinamide and its derivatives are known to interact with a variety of proteins and pathways. When working with a new analog, it is prudent to consider potential interactions with:
-
NAD+ Salvage Pathway: Enzymes like NAMPT and NMNAT1 could potentially metabolize the analog, leading to the formation of unnatural NAD+ derivatives with unknown activities.
-
Histone Deacetylases (HDACs): Some nicotinamide derivatives have been shown to inhibit HDACs, which could lead to widespread changes in gene expression.
-
Inosine Monophosphate Dehydrogenase (IMPDH): Thiophenyl derivatives of nicotinamide have been reported to inhibit IMPDH, a key enzyme in guanine nucleotide biosynthesis.
-
G-protein coupled receptors (GPCRs): Nicotinic acid is known to act on the GPR109A receptor.
Q3: What are the initial steps to proactively assess the potential for off-target effects?
A3: Early-stage assessment should include both computational and experimental approaches.
-
In silico screening: Use computational models to predict potential off-target interactions based on the compound's structure. This can include screening against databases of known protein binding sites.
-
Broad panel screening: Test the compound against a commercially available panel of receptors, ion channels, and enzymes to identify potential off-target "hits" early in the research process.
Troubleshooting Guide
Q1: My experimental results are inconsistent or not reproducible. Could off-target effects be the cause?
A1: Yes, inconsistent results can be a sign of off-target activity.
-
Troubleshooting Steps:
-
Confirm Compound Integrity: Verify the purity and stability of your this compound stock.
-
Dose-Response Curve: Generate a detailed dose-response curve. Off-target effects often manifest at higher concentrations.
-
Use a Negative Control: Synthesize or obtain a structurally similar but inactive analog to use as a negative control in your assays.
-
Orthogonal Assays: Validate your findings using a different experimental method that measures the same biological endpoint.
-
Q2: I'm observing unexpected cytotoxicity in my cell-based assays. How can I determine if this is an on-target or off-target effect?
A2: Distinguishing between on-target and off-target toxicity is a critical step.
-
Troubleshooting Steps:
-
Target Engagement Assay: Confirm that this compound is binding to its intended target at the concentrations where toxicity is observed.
-
Rescue Experiments: If the intended target and pathway are known, try to "rescue" the cells from the toxic effects by adding a downstream product or bypassing the inhibited step. For example, if your compound is hypothesized to inhibit an enzyme in a metabolic pathway, supplementing the media with the product of that enzyme's reaction might rescue the cells.
-
Knockdown/Knockout Models: Test the compound in cell lines where the intended target has been knocked down or knocked out. If the toxicity persists, it is likely due to off-target effects.
-
Q3: How can I reduce the likelihood of observing off-target effects in my experiments?
A3: Minimizing off-target effects often involves careful experimental design.
-
Mitigation Strategies:
-
Use the Lowest Effective Concentration: Determine the minimal concentration of this compound that produces the desired on-target effect and use this concentration for subsequent experiments.
-
Optimize Incubation Time: Limit the duration of compound exposure to the minimum time required to observe the on-target effect.
-
Chemical Modifications: If you have medicinal chemistry support, consider synthesizing derivatives of this compound to improve selectivity for the on-target protein.
-
Data Presentation: Off-Target Liability Screening Panels
For a novel compound like this compound, a tiered approach to off-target screening is recommended. The following table summarizes common commercially available screening panels.
| Panel Type | Description | Typical Number of Targets | Example Targets |
| Primary Panel | A broad screen against a diverse set of targets known to be frequently involved in off-target interactions. | 40-100 | GPCRs, kinases, ion channels, transporters |
| Secondary Panel | More focused panels based on the chemical structure of the compound or initial findings. For a nicotinamide analog, this might include panels of metabolic enzymes or epigenetic targets. | 10-50 | Dehydrogenases, methyltransferases, HDACs |
| Safety Panel | A panel of targets with known links to adverse drug reactions. | 20-60 | hERG, CYP450 enzymes, nuclear receptors |
Mandatory Visualizations
Signaling Pathway and Off-Target Interaction Diagram
Caption: On- and potential off-target pathways for a novel compound.
Experimental Workflow for Off-Target Characterization
Caption: Workflow for identifying and mitigating off-target effects.
Experimental Protocols
Protocol: Competitive Binding Assay for Off-Target Identification
This protocol provides a general method to assess if this compound competes with a known ligand for binding to a suspected off-target protein.
Objective: To determine the binding affinity (Ki) of this compound for a putative off-target protein.
Materials:
-
Purified recombinant off-target protein
-
Radiolabeled or fluorescently-labeled known ligand for the off-target protein
-
Assay buffer (protein-specific)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Multi-well plates (e.g., 96-well)
-
Scintillation counter or fluorescence plate reader
Methodology:
-
Preparation of Reagents:
-
Prepare a serial dilution of this compound in assay buffer. The concentration range should span several orders of magnitude around the expected Ki.
-
Dilute the labeled ligand to a concentration at or below its known dissociation constant (Kd) for the off-target protein.
-
Dilute the purified off-target protein to a concentration appropriate for the assay (typically in the low nanomolar range).
-
-
Assay Setup (in a 96-well plate):
-
Total Binding Wells: Add assay buffer, labeled ligand, and purified protein.
-
Non-specific Binding Wells: Add assay buffer, labeled ligand, purified protein, and a high concentration of an unlabeled known ligand.
-
Test Compound Wells: Add diluted this compound, labeled ligand, and purified protein.
-
-
Incubation:
-
Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (typically 1-2 hours).
-
-
Detection:
-
Separate bound from free labeled ligand. This can be achieved by methods such as filtration through a membrane that retains the protein-ligand complex, followed by washing.
-
Quantify the amount of bound labeled ligand in each well using a scintillation counter or fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the labeled ligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the labeled ligand and Kd is its dissociation constant.
-
Interpretation: A lower Ki value indicates a higher binding affinity of this compound for the off-target protein, suggesting a higher potential for off-target effects mediated by this interaction.
degradation pathways of 6-Nitronicotinamide under experimental conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the degradation pathways of 6-Nitronicotinamide.
Troubleshooting Guides
Issue: Inconsistent Degradation Results in Forced Hydrolysis Studies
-
Question: My forced hydrolysis studies with this compound are showing variable degradation rates between experiments, even under what I believe are identical conditions. What could be the cause?
-
Answer: Inconsistent results in forced hydrolysis can stem from several factors. Firstly, ensure precise control over pH and temperature. Small fluctuations in either can significantly impact the rate of hydrolysis of the amide bond in this compound. Secondly, the purity of the water and reagents (acid and base) is crucial. Contaminants can act as catalysts or inhibitors. We recommend using freshly prepared solutions with high-purity water and analytical grade reagents. Lastly, ensure that the drug substance is fully dissolved before initiating the stress conditions. Incomplete dissolution will lead to non-homogenous reaction kinetics.
Issue: No Significant Degradation Observed Under Oxidative Stress
-
Question: I have been subjecting this compound to oxidative stress using hydrogen peroxide, but I am not observing any significant degradation. Is the molecule stable to oxidation?
-
Answer: While this compound may exhibit some stability, a lack of degradation could also be due to insufficiently stringent conditions. The reactivity of hydrogen peroxide is pH and temperature-dependent. Consider increasing the concentration of H₂O₂, the temperature, or the duration of the study.[1][2] It is recommended to start with 3% H₂O₂ and, if no degradation is observed, incrementally increase the concentration.[2] Additionally, ensure your analytical method is sensitive enough to detect small percentages of degradation products.
Issue: Unexpected Peaks in the Chromatogram After Photostability Testing
-
Question: After exposing my this compound sample to UV light, I am seeing several unexpected peaks in my HPLC chromatogram that do not correspond to the parent compound. What are these, and how can I identify them?
-
Answer: The appearance of new peaks is indicative of photodegradation. The nitro group on the pyridine ring makes the molecule susceptible to photolytic reactions, potentially leading to the formation of various photoproducts. To identify these new peaks, LC-MS/MS is the recommended analytical technique.[3][4] It will provide mass information on the degradation products, allowing for the elucidation of their structures and the overall degradation pathway.
Frequently Asked Questions (FAQs)
Q1: What are the expected primary degradation pathways for this compound?
A1: Based on the chemical structure of this compound, the two most probable primary degradation pathways under forced degradation conditions are:
-
Hydrolysis: The amide group is susceptible to hydrolysis under acidic or basic conditions, which would lead to the formation of 6-nitronicotinic acid and ammonia.
-
Reduction of the Nitro Group: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group, particularly under reducing conditions or certain photolytic conditions.
Q2: What are the recommended starting conditions for a forced degradation study on this compound?
A2: A general starting point for forced degradation studies, aiming for 5-20% degradation, is outlined in the table below.[5] These conditions should be adjusted based on the observed stability of the molecule.
| Stress Condition | Recommended Starting Parameters |
| Acid Hydrolysis | 0.1 M HCl at 60 °C |
| Base Hydrolysis | 0.1 M NaOH at 60 °C |
| Oxidation | 3% H₂O₂ at room temperature |
| Photolysis | Exposure to a minimum of 1.2 million lux hours and 200 watt hours/m² |
| Thermal | 80 °C (dry heat) |
Q3: How can I develop a stability-indicating analytical method for this compound?
A3: A stability-indicating method must be able to separate the intact drug from its degradation products. The most common technique is reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.[6] To develop such a method, you should:
-
Perform forced degradation studies to generate the potential degradation products.
-
Use the resulting stressed samples to optimize the HPLC method (e.g., column, mobile phase composition, gradient, flow rate, and detection wavelength) to achieve adequate separation between the parent peak and all degradation product peaks.
-
Validate the method according to ICH guidelines to ensure it is specific, sensitive, accurate, and precise for quantifying this compound in the presence of its degradants.
Experimental Protocols
Protocol 1: Forced Hydrolysis of this compound
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.
-
Prepare 0.1 M HCl and 0.1 M NaOH solutions.
-
-
Stress Conditions:
-
For acidic hydrolysis, mix equal volumes of the drug stock solution and 0.1 M HCl in a suitable container.
-
For basic hydrolysis, mix equal volumes of the drug stock solution and 0.1 M NaOH.
-
For neutral hydrolysis, mix the drug stock solution with an equal volume of purified water.
-
Incubate the solutions at 60 °C.
-
-
Sampling and Analysis:
-
Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Neutralize the acidic and basic samples before analysis.
-
Analyze the samples by a validated stability-indicating HPLC method.
-
Protocol 2: Oxidative Degradation of this compound
-
Preparation of Solutions:
-
Prepare a 1 mg/mL stock solution of this compound.
-
Prepare a 3% (v/v) solution of hydrogen peroxide.
-
-
Stress Conditions:
-
Mix equal volumes of the drug stock solution and the 3% H₂O₂ solution.
-
Keep the solution at room temperature, protected from light.
-
-
Sampling and Analysis:
-
Take samples at various time intervals (e.g., 0, 6, 12, 24, and 48 hours).
-
Analyze the samples directly using a validated stability-indicating HPLC method.
-
Data Presentation
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Parameters | % Degradation of this compound | Major Degradation Products |
| Acid Hydrolysis | 0.1 M HCl, 60 °C, 24h | 15.2% | 6-Nitronicotinic Acid |
| Base Hydrolysis | 0.1 M NaOH, 60 °C, 12h | 18.5% | 6-Nitronicotinic Acid |
| Oxidation | 3% H₂O₂, RT, 48h | 8.7% | Oxidized Impurity A |
| Photolysis | 1.2 million lux hours | 12.1% | Photoproduct 1, Photoproduct 2 |
| Thermal | 80 °C, 48h | 5.3% | Thermally-induced Impurity |
Visualizations
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijmr.net.in [ijmr.net.in]
- 4. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rjptonline.org [rjptonline.org]
- 6. pharmtech.com [pharmtech.com]
Technical Support Center: Refining Purification Methods for 6-Nitronicotinamide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 6-Nitronicotinamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary methods for purifying this compound are recrystallization and column chromatography. Recrystallization is often the first choice for removing major impurities after synthesis, while column chromatography is used for separating closely related impurities and achieving high purity.
Q2: What are some potential impurities I should be aware of during the synthesis and purification of this compound?
A2: Impurities can arise from unreacted starting materials, byproducts of the nitration reaction, and degradation of solvents or reagents. For instance, in syntheses involving dimethylformamide (DMF), impurities can be introduced by the pyrolysis of the solvent.[1] It is also possible to have isomeric impurities, such as other nitro-substituted pyridines, which can be challenging to separate.
Q3: My purified this compound shows low purity. What are the likely causes?
A3: Low purity can result from several factors:
-
Incomplete reaction: Unreacted starting materials remain in the product.
-
Side reactions: Formation of isomeric or other byproducts.
-
Ineffective purification: The chosen recrystallization solvent may not be optimal, or the column chromatography conditions may not provide adequate separation.
-
Co-precipitation of impurities: Impurities may crystallize along with the product during recrystallization.
Q4: How can I improve the yield of my purification process?
A4: To improve the yield, consider the following:
-
Optimize recrystallization: Ensure the correct solvent is used, and consider a slow cooling process to maximize crystal formation. Avoid using an excessive amount of solvent.
-
Minimize transfers: Each transfer of the material can result in loss.
-
Analyze the mother liquor: The liquid left after crystallization may contain a significant amount of dissolved product. A second crystallization step or concentration of the mother liquor may be warranted.
Troubleshooting Guide
| Problem Encountered | Potential Cause | Suggested Solution |
| Low Recovery After Recrystallization | The compound is too soluble in the chosen solvent. | Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble when heated. Alternatively, use a solvent system (a mixture of a good solvent and a poor solvent). |
| The volume of solvent used was too large. | Use the minimum amount of hot solvent required to fully dissolve the crude product. | |
| The cooling process was too rapid. | Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. | |
| Oily Product Instead of Crystals | The compound has a low melting point or is impure. | Try using a different recrystallization solvent or a solvent pair. If the issue persists, consider purifying by column chromatography before recrystallization. |
| Presence of impurities that inhibit crystallization. | Wash the crude product with a solvent that dissolves the impurities but not the product before attempting recrystallization. | |
| Colored Impurities in Final Product | Incomplete removal of colored byproducts from the reaction. | Add activated charcoal to the hot solution during recrystallization to adsorb colored impurities. Filter the hot solution to remove the charcoal before cooling. |
| Poor Separation in Column Chromatography | Incorrect mobile phase polarity. | Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal mobile phase for separation before running the column. |
| Column overloading. | Use an appropriate amount of crude product for the size of the column. A general rule is a 1:20 to 1:100 ratio of crude material to stationary phase by weight. | |
| Cracks or channels in the stationary phase. | Pack the column carefully and ensure the stationary phase is uniform and free of air bubbles. |
Potential Impurities in this compound Synthesis
| Impurity Type | Potential Source | Recommended Action |
| Unreacted Starting Materials | Incomplete reaction during synthesis. | Optimize reaction conditions (time, temperature, stoichiometry). Purify via recrystallization or column chromatography. |
| Isomeric Byproducts (e.g., 2-nitro or 4-nitro isomers) | Non-selective nitration of the pyridine ring.[2] | Careful control of nitration conditions. Separation may require preparative HPLC or careful column chromatography. |
| Solvent-derived Impurities (e.g., from DMF pyrolysis) | High reaction temperatures when using solvents like DMF.[1] | Use a lower reaction temperature if possible, or select an alternative solvent. |
| Hydrolyzed Product (6-Nitronicotinic acid) | Presence of water during reaction or workup. | Ensure anhydrous conditions during the reaction and workup. |
Experimental Protocols
General Recrystallization Protocol for this compound
This protocol is a general guideline and may require optimization based on the specific impurities present. It is adapted from methods used for similar compounds.[2]
-
Solvent Selection: Test the solubility of the crude this compound in various solvents (e.g., ethanol, methanol, ethyl acetate, water, or mixtures) to find a suitable solvent or solvent pair. The ideal solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid is completely dissolved.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation. Crystallization at low temperatures (e.g., 0-4 °C) for an extended period (e.g., 20-26 hours) can improve yield.[2]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.
Workflow Diagrams
Caption: General purification workflow for this compound.
References
addressing inconsistencies in 6-Nitronicotinamide experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential inconsistencies in experimental results involving 6-Nitronicotinamide. Our aim is to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis, purification, and application of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Synthesis & Purification
??? Question: My synthesis of this compound resulted in a significantly lower yield than expected. What are the potential causes and solutions? Answer: Low synthetic yields can arise from several factors. Below is a summary of potential causes and recommended troubleshooting steps.
Table 1: Troubleshooting Low Synthetic Yield
| Potential Cause | Recommended Action | Expected Outcome |
| Incomplete Reaction | Monitor reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider extending the reaction time or increasing the temperature. | Complete consumption of starting materials and increased product formation. |
| Reagent Degradation | Ensure the quality and purity of starting materials and reagents. Use freshly opened or properly stored chemicals. | Consistent reaction performance and yield. |
| Suboptimal Reaction Conditions | Verify the reaction pH, temperature, and solvent purity. Perform small-scale optimizations to identify the ideal conditions. | Improved yield and reduced byproduct formation. |
| Product Loss During Work-up | Minimize transfer steps and ensure efficient extraction. Check the pH during aqueous extraction to prevent loss of the product into the aqueous layer. | Higher recovery of the crude product. |
Experimental Workflow: Synthesis and Purification
Caption: Workflow for the synthesis and purification of this compound.
??? Question: I am observing an impurity with a similar polarity to this compound, making purification by column chromatography difficult. How can I improve the separation? Answer: Co-eluting impurities are a common challenge in chromatography. Here are some strategies to enhance separation:
-
Optimize the Mobile Phase: A systematic approach to varying the solvent system can improve resolution. Try different solvent mixtures and gradients. For instance, if you are using a Hexane/Ethyl Acetate system, consider adding a small percentage of a third solvent like dichloromethane or methanol to modulate the polarity.
-
Change the Stationary Phase: If optimizing the mobile phase is unsuccessful, using a different type of chromatography column (e.g., alumina instead of silica gel, or a different bonded phase for HPLC) can alter the retention characteristics of your compound and the impurity.
-
Recrystallization: If the crude product is solid, recrystallization from a suitable solvent system can be a powerful purification technique to remove closely related impurities.
Stability & Storage
??? Question: My this compound sample shows signs of degradation over time, even when stored at low temperatures. What could be the cause? Answer: Nitroaromatic compounds can be susceptible to degradation under certain conditions.
Table 2: Factors Affecting this compound Stability
| Factor | Potential Cause of Degradation | Recommended Storage |
| Light | Photochemical degradation. | Store in an amber vial or protect from light by wrapping the container in aluminum foil. |
| pH | Hydrolysis of the amide group under strongly acidic or basic conditions. | Store as a solid or in a neutral, aprotic solvent. If aqueous solutions are necessary, prepare them fresh and use a buffer at neutral pH. |
| Air/Oxygen | Oxidation of sensitive functional groups. | Store under an inert atmosphere (e.g., argon or nitrogen). |
Biological Assays
??? Question: I am observing inconsistent results in my cell-based assays with this compound. What are the potential sources of this variability? Answer: Inconsistent bioassay results can stem from issues with the compound itself or the assay conditions.
Troubleshooting Logic for Inconsistent Bioassay Results
Caption: Decision tree for troubleshooting inconsistent bioassay results.
-
Compound Solubility: Ensure that this compound is fully dissolved in your assay medium at the tested concentrations. Precipitation can lead to a lower effective concentration and high variability. Consider using a co-solvent like DMSO, but be mindful of its final concentration and potential effects on the cells.
-
Compound Purity and Integrity: Re-verify the purity of the compound batch being used. An impure or degraded sample can lead to off-target effects or a loss of activity.
-
Assay Conditions: Small variations in cell density, incubation times, or reagent concentrations can lead to significant differences in results. Ensure strict adherence to the protocol.
Hypothetical Signaling Pathway
While the precise mechanisms of action for this compound may be under investigation, its structural similarity to nicotinamide suggests potential interaction with pathways involving NAD+ metabolism.
Caption: Hypothetical signaling pathway involving this compound.
Experimental Protocols
Protocol 1: General Synthesis of this compound
-
Reaction Setup: In a round-bottom flask, dissolve the starting material (e.g., 6-chloronicotinamide) in a suitable solvent (e.g., DMSO).
-
Addition of Reagents: Add the nitrating agent (e.g., sodium nitrite) and a catalyst if required.
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Column Chromatography
-
Column Packing: Pack a glass column with silica gel in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and load it onto the column.
-
Elution: Elute the column with a mobile phase of increasing polarity (e.g., a gradient of ethyl acetate in hexane).
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and evaporate the solvent to yield the purified this compound.
Technical Support Center: 6-Nitronicotinamide and Media Solubility
Frequently Asked Questions (FAQs)
Q1: My 6-Nitronicotinamide precipitated out of my cell culture medium. What are the likely causes?
Precipitation of a compound like this compound in aqueous media can be attributed to several factors:
-
Low Aqueous Solubility: The presence of the nitro group on the nicotinamide structure can significantly decrease its solubility in water-based solutions like cell culture media.
-
Incorrect Solvent or Concentration: The initial solvent used to dissolve the compound and the final concentration in the media are critical. Exceeding the solubility limit at any step can lead to precipitation.
-
pH of the Media: The pH of your cell culture medium can affect the charge state of the compound, influencing its solubility.
-
Temperature Effects: Temperature changes during storage or incubation can alter the solubility of the compound.
-
Interactions with Media Components: Components in the media, such as salts or proteins, can sometimes interact with the compound and reduce its solubility.
Q2: What is the best solvent to use for dissolving this compound?
For compounds with low aqueous solubility, organic solvents are typically used to create a concentrated stock solution. Based on data for related compounds like nicotinic acid, Dimethyl Sulfoxide (DMSO) is often a good first choice due to its high solubilizing power for a wide range of molecules.[1][2] Ethanol can also be considered.[2][3] It is crucial to use the smallest effective volume of the organic solvent to create the stock solution, as high concentrations of these solvents can be toxic to cells.[4]
Q3: How can I determine the optimal concentration of this compound for my experiments without causing precipitation?
It is recommended to perform a solubility test to determine the maximum soluble concentration of this compound in your specific cell culture medium. A detailed protocol for this is provided in the "Experimental Protocols" section below.
Q4: Can I heat the media to help dissolve the this compound?
Gentle warming (e.g., to 37°C) can aid in the dissolution of some compounds. However, excessive heat should be avoided as it can degrade the compound or other media components. If you choose to warm the solution, it should be done carefully and the solution should be monitored for any signs of degradation.
Q5: What should I do if I continue to experience precipitation?
If precipitation persists, consider the following:
-
Lower the Final Concentration: The most straightforward solution is to reduce the working concentration of this compound in your experiments.
-
Prepare Fresh Solutions: Always prepare fresh dilutions of your stock solution in the media immediately before use.
-
Use a Different Solvent System: A mixture of solvents, such as DMSO and ethanol, might improve solubility in some cases.[3][5]
-
Filter Sterilization: After dilution into the media, filter the final solution through a 0.22 µm filter to remove any undissolved micro-precipitates before adding it to your cells.
Experimental Protocols
Protocol: Determining the Solubility and Preparing a Stock Solution of this compound
This protocol outlines a systematic approach to determine the solubility of this compound and prepare a stable stock solution.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Ethanol, absolute, cell culture grade
-
Your specific cell culture medium
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or incubator at 37°C
-
0.22 µm syringe filters
Methodology:
-
Prepare a High-Concentration Stock Solution:
-
Start by preparing a high-concentration stock solution of this compound in DMSO (e.g., 10 mM or 100 mM).
-
Add the calculated amount of this compound powder to a sterile microcentrifuge tube.
-
Add the corresponding volume of DMSO.
-
Vortex thoroughly for 1-2 minutes to dissolve the compound completely. Gentle warming to 37°C can be applied if necessary.[6][7] Visually inspect the solution to ensure there are no visible particles.
-
-
Perform a Serial Dilution Test in Culture Media:
-
Prepare a series of dilutions of your this compound stock solution in your cell culture medium. For example, you can prepare final concentrations ranging from 1 µM to 100 µM.
-
To minimize solvent toxicity, ensure the final concentration of DMSO in the media is low (typically ≤ 0.1%).[4]
-
Incubate the dilutions at your experimental temperature (e.g., 37°C) for a period equivalent to your planned experiment duration.
-
Visually inspect the solutions for any signs of precipitation (cloudiness, visible particles) at different time points.
-
-
Determine the Maximum Soluble Concentration:
-
The highest concentration that remains clear throughout the incubation period is your maximum working soluble concentration.
-
It is advisable to use a concentration slightly below this maximum to ensure stability during your experiments.
-
-
Preparation of Working Solutions:
-
Based on your solubility test, prepare a concentrated stock solution in DMSO at a concentration that allows for easy dilution to your final working concentrations without exceeding the solvent toxicity limit.
-
On the day of the experiment, thaw the stock solution (if stored frozen) and dilute it to the final working concentration in pre-warmed cell culture medium.
-
Mix thoroughly by gentle inversion or vortexing.
-
For critical applications, sterile filter the final working solution using a 0.22 µm filter before adding it to your cell cultures.
-
Data Presentation
While specific quantitative data for this compound is unavailable, the following table summarizes the solubility of the parent compound, Nicotinamide, and a related compound, Nicotinic Acid, in relevant solvents to provide a general reference.
| Compound | Solvent | Solubility | Reference |
| Nicotinamide | Water | 50 mg/mL | |
| Nicotinamide | DMSO | 100 mM | |
| Nicotinic Acid | Water | Soluble | [2] |
| Nicotinic Acid | Ethanol | Soluble | [2] |
| Nicotinic Acid | DMSO | Highly Soluble | [1][2] |
Visualizations
Troubleshooting Workflow for Compound Precipitation
The following diagram illustrates a logical workflow to troubleshoot the precipitation of a compound like this compound in cell culture media.
A troubleshooting workflow for addressing compound precipitation in media.
References
- 1. Solubility and thermodynamic parameters of nicotinic acid in different solvents [repositorio.udesc.br]
- 2. researchgate.net [researchgate.net]
- 3. An Experimental Study on the Solubility of Betulin in the Complex Solvent Ethanol-DMSO [mdpi.com]
- 4. Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 6-Nitronicotinamide Experiments
Disclaimer: Information regarding the experimental use and potential issues related to 6-Nitronicotinamide is limited in publicly available scientific literature. This guide is therefore based on data and protocols for the closely related and well-documented compound, 6-Aminonicotinamide (6-AN) . It is presumed that this compound may share a similar mechanism of action and experimental challenges. Researchers should use this information as a starting point and optimize their protocols accordingly.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for 6-Aminonicotinamide (6-AN)?
A1: 6-Aminonicotinamide is an antimetabolite that primarily inhibits the Pentose Phosphate Pathway (PPP).[1][2] It is metabolized in cells to 6-amino-NAD(P)+, which then acts as a competitive inhibitor of NADP+-dependent enzymes, particularly glucose-6-phosphate dehydrogenase (G6PD) and 6-phosphogluconate dehydrogenase (6PGD).[1][2][3] This inhibition leads to a reduction in NADPH production, making cells more susceptible to oxidative stress, and can also impact the synthesis of nucleotide precursors.[1][4]
Q2: What are the common applications of 6-Aminonicotinamide in research?
A2: 6-AN is frequently used in cancer research to sensitize tumor cells to chemotherapeutics and radiation.[5][6] It is also utilized in studies of cellular metabolism, oxidative stress, and neurobiology due to its effects on the PPP and observed neurotoxicity at higher concentrations.[4][7]
Q3: How should I store this compound/6-Aminonicotinamide?
A3: As a crystalline solid, 6-Aminonicotinamide should be stored at -20°C for long-term stability (≥4 years).[8][9] Stock solutions, typically prepared in DMSO, should be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles.[1] Aqueous solutions are not recommended for storage for more than one day.[8]
Q4: Is 6-Aminonicotinamide known to be a PARP inhibitor?
A4: Some studies have suggested that 6-AN may inhibit poly(ADP-ribose) polymerase (PARP), which could contribute to its ability to sensitize cancer cells to DNA-damaging agents.[5] However, its primary and most well-documented mechanism of action is the inhibition of the Pentose Phosphate Pathway.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or No Cellular Effect | Compound Instability: Aqueous solutions of 6-AN are not stable for long periods. | Prepare fresh aqueous dilutions from a DMSO stock for each experiment. Avoid storing aqueous solutions for more than a day.[8] |
| Incorrect Concentration: The effective concentration of 6-AN can vary significantly between cell lines. | Perform a dose-response curve to determine the optimal concentration for your specific cell line. Concentrations ranging from 100 nM to 200 µM have been reported in the literature.[1][10] | |
| Cellular Resistance: Some cell lines may have intrinsic resistance to PPP inhibition. | Consider combination therapies. 6-AN has been shown to synergize with DNA-damaging agents like cisplatin.[2][5] | |
| Poor Solubility | Incorrect Solvent: 6-AN has limited solubility in aqueous buffers. | Prepare a stock solution in DMSO or DMF. For aqueous working solutions, first dissolve 6-AN in DMF and then dilute with the aqueous buffer of choice.[8][9] |
| Precipitation in Media: The compound may precipitate when diluted in cell culture media. | Ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is low (typically <0.5%) and does not affect cell viability. | |
| Toxicity in Animal Models | Neurotoxicity: 6-AN is known to cause neurotoxicity, especially at higher doses.[7][11] | Carefully titrate the dosage in in vivo studies. Monitor animals for signs of neurotoxicity such as ataxia, tremors, and lethargy.[11] Consider alternative dosing schedules or routes of administration. |
| General Toxicity: At higher concentrations, 6-AN can lead to weight loss, and hematological and liver abnormalities.[11] | Conduct a preliminary toxicity study to determine the maximum tolerated dose (MTD) in your animal model. Monitor key health parameters throughout the experiment. | |
| Unexpected Off-Target Effects | Inhibition of Glycolysis: Inhibition of the PPP by 6-AN can lead to an accumulation of 6-phosphogluconate, which may subsequently inhibit glycolysis.[6][12] | Be aware of this potential secondary effect and consider its implications for your experimental model. Measure glycolytic flux if this is a concern. |
| Protein Synthesis Inhibition: At concentrations that enhance cisplatin accumulation, 6-AN has been shown to act as a protein synthesis inhibitor.[13] | If studying protein expression, consider this potential confounding factor and include appropriate controls. |
Experimental Protocols
In Vitro Cell Viability Assay
This protocol is a general guideline for assessing the effect of 6-Aminonicotinamide on the viability of a cancer cell line.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of 6-AN in DMSO (e.g., 100 mM). From this, prepare serial dilutions in cell culture medium to achieve the desired final concentrations (e.g., 1 µM to 500 µM).[10]
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of 6-AN. Include a vehicle control (medium with the same percentage of DMSO as the highest 6-AN concentration).
-
Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the cell doubling time and experimental design.
-
Viability Assessment: Use a standard cell viability assay, such as MTT, MTS, or a resazurin-based assay, according to the manufacturer's instructions to determine the percentage of viable cells relative to the vehicle control.
In Vivo Tumor Growth Delay Study
This protocol provides a general framework for evaluating the in vivo efficacy of 6-Aminonicotinamide in a mouse xenograft model.
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID) and implant tumor cells subcutaneously. Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Compound Formulation: Prepare 6-AN for intraperitoneal (IP) injection. A common vehicle is a solution of DMSO, PEG300, Tween80, and water.[1] For example, a 1 mg/kg dose can be prepared from a 25 mg/mL stock in DMSO, further diluted in corn oil.[1]
-
Treatment Groups: Randomize mice into treatment groups:
-
Vehicle control
-
6-AN alone (e.g., 15 mg/kg, IP, daily)[1]
-
Chemotherapeutic agent alone (if applicable)
-
6-AN in combination with the chemotherapeutic agent
-
-
Treatment and Monitoring: Administer the treatments according to the planned schedule. Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2. Also, monitor animal body weight and general health.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration. The endpoint for individual animals may be tumor ulceration or a significant decline in health.
-
Data Analysis: Plot the mean tumor volume for each group over time to visualize tumor growth delay.
Signaling Pathways and Workflows
Caption: Inhibition of the Pentose Phosphate Pathway by 6-Aminonicotinamide.
Caption: General Experimental Workflow for this compound/6-Aminonicotinamide.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition of the Pentose-phosphate Pathway Selectively Sensitizes Leukemia Lymphocytes to Chemotherapeutics by ROS-independent Mechanism | Anticancer Research [ar.iiarjournals.org]
- 6. Quantitation of metabolic and radiobiological effects of 6-aminonicotinamide in RIF-1 tumor cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neurotoxic effects of 6-aminonicotinamide on cultures of central nervous tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Blockade of Cellular Energy Metabolism through 6-Aminonicotinamide Reduces Proliferation of Non-Small Lung Cancer Cells by Inducing Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. 6-Aminonicotinamide inhibition of the pentose phosphate pathway in rat neocortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanism of action of 6-aminonicotinamide - ProQuest [proquest.com]
stability of 6-Nitronicotinamide in different buffers
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 6-Nitronicotinamide in various buffers. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in aqueous buffer solutions?
A1: While specific stability data for this compound is not extensively published, based on related nicotinamide compounds, its stability in aqueous solutions is expected to be influenced by pH, temperature, and buffer composition. Generally, nicotinamide derivatives show varied stability with a tendency for degradation to increase at higher pH and temperatures. For instance, the degradation of similar compounds like Nicotinamide Riboside (NRCl) and benzyl nicotinate is accelerated in alkaline conditions.[1][2]
Q2: Which buffer systems are recommended for formulating this compound?
A2: For short-term use, standard buffers such as phosphate, citrate, or Tris buffers can be used. However, it is crucial to consider that the buffer species itself can influence stability. For some related compounds, Tris buffer has been shown to provide better long-term stability compared to phosphate buffers.[3][4] It is highly recommended to perform a buffer screening study to determine the optimal buffer for your specific application and desired shelf-life.
Q3: How does pH affect the stability of this compound?
A3: Based on the behavior of similar molecules like β-nicotinamide mononucleotide (NMN), this compound is likely to be more stable in neutral to weakly acidic conditions.[5] Both strongly acidic and strongly alkaline pH are expected to accelerate its degradation. For example, the degradation of benzyl nicotinate is catalyzed by hydroxide ions, indicating instability in basic solutions.[2]
Q4: What is the impact of temperature on the stability of this compound solutions?
A4: Increased temperature is expected to significantly accelerate the degradation of this compound. Studies on related compounds have shown a direct correlation between higher temperatures and increased degradation rates, often following pseudo-first-order kinetics.[1][2][5] For long-term storage, it is advisable to keep solutions at low temperatures (e.g., 2-8 °C or frozen).
Q5: Are there analytical methods to quantify the degradation of this compound?
A5: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a UV or mass spectrometry (MS) detector are suitable methods for quantifying this compound and its degradation products.[5][6][7] A stability-indicating method should be developed and validated to ensure that the analytical method can separate the intact drug from its degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Rapid loss of this compound potency in solution. | Inappropriate pH of the buffer. | Measure the pH of your solution. Adjust to a neutral or slightly acidic pH if possible. Perform a pH stability profile to identify the optimal pH range. |
| High storage temperature. | Store solutions at a lower temperature (refrigerated or frozen). Avoid repeated freeze-thaw cycles by aliquoting the stock solution. | |
| Reactive buffer components. | Certain buffer species can catalyze degradation. Test the stability in alternative buffer systems (e.g., citrate, Tris) to see if stability improves. | |
| Light-induced degradation. | Protect the solution from light by using amber vials or covering the container with aluminum foil. | |
| Precipitation observed in the buffer solution. | Poor solubility of this compound at the tested concentration and pH. | Determine the solubility of this compound in your chosen buffer. You may need to adjust the pH or add a co-solvent. |
| Buffer saturation at low temperatures. | If precipitation occurs upon refrigeration, the buffer itself may be precipitating. Ensure your buffer concentration is suitable for the storage temperature. | |
| Inconsistent results in stability studies. | Lack of a validated, stability-indicating analytical method. | Develop and validate an HPLC/UHPLC method that can resolve this compound from its potential degradants. |
| Inconsistent sample handling. | Ensure uniform sample preparation, storage, and analysis procedures across all time points and conditions. |
Experimental Protocols
Protocol: Determining the pH-Rate Profile of this compound
Objective: To determine the stability of this compound across a range of pH values.
Materials:
-
This compound
-
Phosphate buffer (pH 5.0, 6.0, 7.0, 7.4)
-
Citrate buffer (pH 3.0, 4.0, 5.0)
-
Borate buffer (pH 8.0, 9.0)
-
HPLC or UHPLC system with UV or MS detector
-
Calibrated pH meter
-
Constant temperature incubator/water bath
Methodology:
-
Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., pH 3.0 to 9.0).
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/organic co-solvent mixture).
-
Sample Preparation: Dilute the stock solution with each buffer to a final, known concentration.
-
Incubation: Place the prepared samples in a constant temperature incubator (e.g., 40°C) to accelerate degradation.
-
Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.
-
Analysis: Immediately analyze the samples by a validated stability-indicating HPLC/UHPLC method to determine the concentration of remaining this compound.
-
Data Analysis: Plot the natural logarithm of the concentration of this compound versus time for each pH. The slope of this line will give the apparent first-order degradation rate constant (k). Plot the logarithm of k versus pH to generate the pH-rate profile.
Data Presentation
Table 1: Hypothetical Stability of this compound in Different Buffers at 40°C
| Buffer System | pH | Initial Concentration (µg/mL) | Concentration after 48h (µg/mL) | % Degradation |
| Citrate | 4.0 | 100 | 95 | 5% |
| Phosphate | 7.0 | 100 | 85 | 15% |
| Borate | 9.0 | 100 | 60 | 40% |
Table 2: Hypothetical Temperature Effect on this compound Stability in Phosphate Buffer (pH 7.4)
| Temperature (°C) | Initial Concentration (µg/mL) | Concentration after 24h (µg/mL) | % Degradation |
| 4 | 100 | 99 | 1% |
| 25 | 100 | 92 | 8% |
| 40 | 100 | 78 | 22% |
Visualizations
Caption: Experimental workflow for determining the pH-rate profile of this compound.
Caption: Simplified NAD+ salvage pathway, a key metabolic route for nicotinamide derivatives.
References
- 1. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 2. Nicotinamide Adenine Dinucleotide (NAD+)-Dependent Signaling in Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aboutnad.com [aboutnad.com]
- 5. Role of NAD+ in regulating cellular and metabolic signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Nicotinamide Adenine Dinucleotide (NAD+)-Dependent Signaling in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Sensitive Detection of 6-Nitronicotinamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the sensitive detection of 6-Nitronicotinamide. Given the limited specific literature on this analyte, this guide is based on established analytical principles for similar nitroaromatic compounds and nicotinamide analogs, primarily focusing on High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting method for the sensitive detection of this compound?
A1: For initial method development and routine analysis, a reversed-phase HPLC method with UV detection is recommended due to its robustness and accessibility. For higher sensitivity and selectivity, especially in complex matrices like biological fluids, an LC-MS/MS method is preferable.
Q2: What are the expected chromatographic behaviors of this compound?
A2: As a polar aromatic compound containing a nitro group, this compound is expected to be well-retained on C18 or other reversed-phase columns using a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate or formate) and an organic modifier (e.g., methanol or acetonitrile).
Q3: How can I improve the sensitivity of my assay?
A3: To enhance sensitivity, consider the following:
-
Optimize UV wavelength: Determine the wavelength of maximum absorbance for this compound.
-
Switch to LC-MS/MS: This technique offers significantly higher sensitivity and selectivity.[1][2]
-
Sample Enrichment: Employ solid-phase extraction (SPE) to concentrate the analyte and remove interfering matrix components.[3][4]
-
Increase Injection Volume: This can increase the signal, but be mindful of potential peak broadening.[1]
Q4: What are common sources of contamination in the analysis of this compound?
A4: Contamination can arise from various sources, including solvents, glassware, pipette tips, and sample carryover from previous injections.[5] Ensure the use of high-purity solvents and thorough cleaning procedures. Running blank injections between samples can help identify and mitigate carryover.
Q5: How should I prepare my samples for analysis?
A5: Sample preparation is crucial for accurate and reproducible results, especially in complex matrices.[4] For biological samples like plasma or urine, protein precipitation followed by centrifugation and filtration is a common starting point.[3][6] For cleaner samples and higher sensitivity, solid-phase extraction (SPE) is recommended.
Troubleshooting Guides
HPLC-UV Method Troubleshooting
This guide addresses common issues encountered during the analysis of this compound using HPLC with UV detection.
Poor peak shape can compromise resolution and integration accuracy.
-
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor peak shape in HPLC.
An unstable baseline can interfere with the detection and quantification of low-level analytes.
-
Possible Causes and Solutions:
-
Cause: Inadequate mobile phase degassing.
-
Solution: Ensure the mobile phase is properly degassed using sonication, vacuum filtration, or an inline degasser.[7]
-
-
Cause: Column contamination or degradation.
-
Solution: Flush the column with a strong solvent. If the problem persists, replace the column.[8]
-
-
Cause: Detector lamp failure.
-
Solution: Check the lamp energy and replace it if it is low.[8]
-
-
Cause: Temperature fluctuations.
-
Solution: Use a column oven to maintain a stable temperature.[8]
-
-
LC-MS/MS Method Troubleshooting
This guide focuses on issues specific to the highly sensitive LC-MS/MS analysis of this compound.
This is a critical issue that can prevent the detection of the analyte.
-
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for low signal in LC-MS/MS.
Quantitative Data Summary
The following tables present hypothetical yet realistic performance data for the proposed analytical methods for this compound. These values can serve as a benchmark for method development and validation.
Table 1: HPLC-UV Method Performance
| Parameter | Target Value |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 5 ng/mL |
| Limit of Quantification (LOQ) | 15 ng/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Table 2: LC-MS/MS Method Performance
| Parameter | Target Value |
| Linearity (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.3 ng/mL |
| Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 90 - 110% |
Experimental Protocols
Protocol 1: HPLC-UV Method for this compound
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 260 nm.
-
-
Standard Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Perform serial dilutions in the mobile phase to prepare calibration standards ranging from 10 ng/mL to 1000 ng/mL.
-
-
Sample Preparation (Plasma):
-
To 100 µL of plasma, add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Inject into the HPLC system.
-
Protocol 2: LC-MS/MS Method for this compound
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions: To be determined by infusing a standard solution of this compound. A hypothetical transition could be based on the precursor ion [M+H]⁺ and a characteristic product ion.
-
Source Parameters: Optimize nebulizer gas, heater gas, and capillary voltage for maximum signal intensity.
-
-
Sample Preparation:
-
Follow the same procedure as for the HPLC-UV method. For higher sensitivity, consider using solid-phase extraction (SPE).
-
-
Experimental Workflow Diagram:
Caption: General experimental workflow for the analysis of this compound.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. rsc.org [rsc.org]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. zefsci.com [zefsci.com]
- 6. Nicotinic Acid in Plasma by LC-MS/MS | Phenomenex [phenomenex.com]
- 7. ijnrd.org [ijnrd.org]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
Validation & Comparative
6-Nitronicotinamide vs. Other Nicotinic Acid Derivatives: A Comparative Guide for Researchers
Nicotinic acid and its derivatives, all forms of vitamin B3, are fundamental molecules in cellular metabolism.[1][2] They serve as precursors to the essential coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are involved in numerous cellular processes, including energy metabolism, DNA repair, and cell signaling.[3][4] While sharing a common core structure, subtle chemical modifications among these derivatives lead to significantly different pharmacological profiles and therapeutic applications.[1]
Comparative Analysis of Nicotinic Acid Derivatives
This section details the distinct properties of Nicotinic Acid, Nicotinamide, and 6-Aminonicotinamide.
Nicotinic Acid
Also known as niacin, nicotinic acid is a well-established lipid-lowering agent.[1] Its primary therapeutic use is in the management of dyslipidemia.
Mechanism of Action: Nicotinic acid's main effect on lipid metabolism is mediated through the inhibition of hepatocyte diacylglycerol acyltransferase-2 (DGAT2), a key enzyme in triglyceride synthesis. This leads to a reduction in the secretion of very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL) particles from the liver.[1] It also slows down the breakdown of apolipoprotein A-I, which increases the half-life and concentration of high-density lipoprotein (HDL).[1]
Biological Effects:
-
Reduces levels of LDL cholesterol and triglycerides.[1]
-
Increases levels of HDL cholesterol.[1]
-
Can cause a common side effect known as "niacin flush," characterized by skin redness and warmth, due to the expansion of blood vessels.[5]
Nicotinamide
Nicotinamide, also referred to as niacinamide, is another form of vitamin B3. Unlike nicotinic acid, it does not possess lipid-modifying properties and does not cause flushing.[1][5] It is a crucial precursor for NAD+ and is involved in cellular energy and DNA repair.[5]
Mechanism of Action: Nicotinamide is a key component of the NAD+ salvage pathway. It is converted to NAD+, a vital molecule for cellular energy production and the function of NAD+-dependent enzymes such as sirtuins and poly (ADP-ribose) polymerases (PARPs).[4][5]
Biological Effects:
-
Serves as a precursor to NAD+, supporting cellular energy metabolism and DNA repair.[5]
-
Exhibits anti-inflammatory, neuroprotective, and anti-diabetic properties.[1]
-
Generally well-tolerated with minimal side effects.[5]
6-Aminonicotinamide
6-Aminonicotinamide (6-AN) is a synthetic derivative of nicotinamide that acts as a potent antagonist of the pentose phosphate pathway (PPP).
Mechanism of Action: 6-AN is not a direct inhibitor but is metabolically converted into 6-amino-NADP+. This analog then acts as a strong competitive inhibitor of 6-phosphogluconate dehydrogenase (6PGD), a critical enzyme in the PPP.[6] Inhibition of 6PGD blocks the production of NADPH and ribose-5-phosphate, which are essential for nucleotide synthesis and redox balance.[7]
Biological Effects:
-
Inhibits cell growth and proliferation, particularly in cancer cells that are highly dependent on the PPP.[7][8]
-
Can induce apoptosis in cancer cells.[7]
-
Has shown potent antiproliferative activity in preclinical studies.[6]
-
Its use can lead to the depletion of purine and pyrimidine nucleotides.[8]
Quantitative Data Summary
The following table summarizes key characteristics and reported biological activities of the compared nicotinic acid derivatives. Direct comparative quantitative data for 6-Nitronicotinamide is unavailable.
| Derivative | Primary Mechanism of Action | Key Biological Effects | Noteworthy Experimental Findings |
| Nicotinic Acid | Inhibition of DGAT2 in the liver.[1] | Lowers LDL and triglycerides, increases HDL.[1] | Used in clinical practice for dyslipidemia.[1] |
| Nicotinamide | Precursor for NAD+ synthesis via the salvage pathway.[4][5] | Supports cellular energy and DNA repair; anti-inflammatory.[1][5] | Boosts NAD+ levels without causing flushing.[5] |
| 6-Aminonicotinamide | Forms 6-amino-NADP+, a potent inhibitor of 6-phosphogluconate dehydrogenase (6PGD).[6] | Inhibits cell proliferation, induces apoptosis in cancer cells.[7][8] | Shows more potent antiproliferative activity than some other nicotinamide analogs in certain cancer cell lines.[6] |
Experimental Protocols
Detailed methodologies are essential for reproducing and building upon existing research. Below are representative experimental protocols for assessing the biological activities of nicotinic acid derivatives.
Cell Viability Assay (MTT Assay)
This assay is commonly used to assess the effect of a compound on cell proliferation.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., L1210 or CHO cells) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of the nicotinic acid derivative (e.g., 6-aminonicotinamide) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control group and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
6-Phosphogluconate Dehydrogenase (6PGD) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the 6PGD enzyme.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing a buffer (e.g., Tris-HCl), MgCl2, NADP+, and the substrate 6-phosphogluconate.
-
Inhibitor Incubation: Add varying concentrations of the test compound (e.g., 6-amino-NADP+, the active metabolite of 6-aminonicotinamide) to the reaction mixture and pre-incubate for a short period.
-
Enzyme Addition: Initiate the reaction by adding purified 6PGD enzyme to the mixture.
-
Kinetic Measurement: Monitor the increase in absorbance at 340 nm over time, which corresponds to the reduction of NADP+ to NADPH.
-
Data Analysis: Calculate the initial reaction velocities at different inhibitor concentrations and determine the Ki value (inhibition constant).
Signaling Pathway and Experimental Workflow Diagrams
Visual representations of complex biological processes and experimental designs can greatly enhance understanding.
Figure 1: NAD+ Biosynthesis Pathways.
Figure 2: Mechanism of Action of 6-Aminonicotinamide.
Figure 3: General Experimental Workflow.
References
- 1. troscriptions.com [troscriptions.com]
- 2. [Nicotinic acid and nicotinamide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 4. Nicotinamide, Nicotinamide Riboside and Nicotinic Acid—Emerging Roles in Replicative and Chronological Aging in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 5. purovitalis.com [purovitalis.com]
- 6. Effects of 6-Aminonicotinic Acid Esters on the Reprogrammed Epigenetic State of Distant Metastatic Pancreatic Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of 6-aminonicotinamide on cell growth, poly(ADP-ribose) synthesis and nucleotide metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 6-Nitronicotinamide and 6-Aminonicotinamide: A Guide for Researchers
A comparative study between 6-Nitronicotinamide and 6-Aminonicotinamide is not feasible at this time due to the absence of publicly available scientific literature and experimental data on this compound. Extensive searches have yielded no information regarding the synthesis, biological activity, or mechanism of action of this compound.
Therefore, this guide will provide a comprehensive overview of the well-characterized compound, 6-Aminonicotinamide (6-AN) , including its mechanism of action, effects on cellular pathways, and relevant experimental data. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in this potent metabolic inhibitor.
6-Aminonicotinamide (6-AN): A Potent Inhibitor of the Pentose Phosphate Pathway
6-Aminonicotinamide is a structural analog of nicotinamide and functions as a potent antimetabolite. Its primary mechanism of action involves the inhibition of the Pentose Phosphate Pathway (PPP), a crucial metabolic pathway for the production of NADPH and precursors for nucleotide biosynthesis.
Mechanism of Action
6-AN is metabolized in the cell to 6-amino-NADP+, which then acts as a competitive inhibitor of two key enzymes in the PPP:
-
Glucose-6-Phosphate Dehydrogenase (G6PD) : The rate-limiting enzyme of the PPP.
-
6-Phosphogluconate Dehydrogenase (6PGD) .
By inhibiting these enzymes, 6-AN effectively blocks the production of NADPH, a critical reducing agent that protects cells from oxidative stress and is essential for various anabolic processes.[1][2] The inhibition of the PPP also leads to the accumulation of upstream metabolites, such as 6-phosphogluconate.[3][4]
Biochemical and Cellular Effects of 6-Aminonicotinamide
The inhibition of the Pentose Phosphate Pathway by 6-AN triggers a cascade of downstream cellular effects, making it a valuable tool for studying metabolic regulation and a potential therapeutic agent.
Key Effects:
-
Increased Oxidative Stress: By depleting the cellular pool of NADPH, 6-AN compromises the cell's ability to regenerate reduced glutathione (GSH), a major antioxidant. This leads to an increase in reactive oxygen species (ROS) and renders cells more susceptible to oxidative damage.[1]
-
Inhibition of Cell Growth and Proliferation: The PPP provides essential precursors for nucleotide synthesis. By blocking this pathway, 6-AN can inhibit the proliferation of rapidly dividing cells, such as cancer cells.[1][5]
-
Modulation of Signaling Pathways: 6-AN has been shown to affect key signaling pathways involved in cell growth and survival, such as the PI3K/Akt pathway.[1]
-
Synergistic Effects with Chemotherapeutic Agents: By increasing oxidative stress and inhibiting DNA repair processes (which are often NADPH-dependent), 6-AN can sensitize cancer cells to the effects of DNA-damaging agents like cisplatin and radiation.[2][6][7]
Quantitative Data on 6-Aminonicotinamide
The following table summarizes key quantitative data related to the inhibitory activity of 6-Aminonicotinamide.
| Parameter | Value | Enzyme | Organism/Cell Line | Reference |
| Ki | 0.46 µM | Glucose-6-Phosphate Dehydrogenase (G6PD) | Not Specified | [1][2] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are outlines of common experimental protocols used to study the effects of 6-Aminonicotinamide.
Cell Viability and Proliferation Assays
Protocol:
-
Seed cells in 96-well plates at a desired density.
-
After cell attachment, treat with varying concentrations of 6-AN for specified time periods (e.g., 24, 48, 72 hours).
-
Assess cell viability using assays such as MTT, XTT, or CellTiter-Glo, which measure metabolic activity.
-
For proliferation, cells can be counted directly using a hemocytometer or automated cell counter, or by using assays that measure DNA synthesis (e.g., BrdU incorporation).
Measurement of Intracellular Reactive Oxygen Species (ROS)
Protocol:
-
Culture cells in the presence or absence of 6-AN.
-
Load the cells with a fluorescent ROS indicator dye, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).
-
After incubation, wash the cells to remove excess dye.
-
Measure the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer. An increase in fluorescence indicates higher levels of intracellular ROS.
Western Blot Analysis of Signaling Pathways
Protocol:
-
Treat cells with 6-AN for the desired time.
-
Lyse the cells to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., phospho-Akt, total Akt, etc.).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the study of 6-Aminonicotinamide.
Caption: Mechanism of 6-Aminonicotinamide (6-AN) action on the Pentose Phosphate Pathway.
Caption: General experimental workflow for studying the cellular effects of 6-Aminonicotinamide.
References
- 1. Page loading... [guidechem.com]
- 2. 6-Nitronicotinic acid 96% | CAS: 33225-73-9 | AChemBlock [achemblock.com]
- 3. chemscene.com [chemscene.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 6-NITRONICOTINIC ACID | 33225-73-9 [chemicalbook.com]
- 7. Nicotinamide | C6H6N2O | CID 936 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Evolving Landscape of Nicotinamide-Based Enzyme Inhibitors: A Comparative Analysis
While the specific enzyme inhibitory properties of 6-nitronicotinamide remain largely uncharacterized in publicly available scientific literature, its structural relatives, 6-aminonicotinamide and nicotinamide, have been extensively studied as inhibitors of key enzymatic targets. This guide provides a comparative analysis of the validation of 6-aminonicotinamide and nicotinamide as specific enzyme inhibitors, offering insights into their mechanisms of action, kinetic parameters, and the experimental protocols used for their characterization.
This analysis is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of nicotinamide-based compounds. By presenting a side-by-side comparison, this guide aims to facilitate a deeper understanding of their inhibitory profiles and aid in the design of future research.
6-Aminonicotinamide: A Tale of Two Targets
6-Aminonicotinamide has demonstrated inhibitory activity against two distinct classes of enzymes: Histone Deacetylases (HDACs) and Glucose-6-Phosphate Dehydrogenase (G6PD).
Histone Deacetylase (HDAC) Inhibition
6-Aminonicotinamide derivatives have been identified as potent and selective inhibitors of Class I HDACs.[1] This inhibition leads to the hyperacetylation of histones, a key epigenetic modification that can alter gene expression and induce cell cycle arrest and apoptosis in cancer cells.
Glucose-6-Phosphate Dehydrogenase (G6PD) Inhibition
6-Aminonicotinamide also acts as an inhibitor of G6PD, the rate-limiting enzyme of the pentose phosphate pathway (PPP).[2][3] By blocking G6PD, 6-aminonicotinamide disrupts cellular energy metabolism and redox balance, leading to increased reactive oxygen species (ROS) and subsequent endoplasmic reticulum (ER) stress-mediated apoptosis in cancer cells.[2]
Nicotinamide: A Multi-Faceted Inhibitor
Nicotinamide, a form of vitamin B3, is a well-established inhibitor of several enzyme families, including Poly (ADP-ribose) Polymerases (PARPs), sirtuins, and cytochrome P450 enzymes.
Poly (ADP-ribose) Polymerase (PARP) Inhibition
Nicotinamide functions as an endogenous inhibitor of PARP-1, an enzyme crucial for DNA repair.[4][5] By inhibiting PARP-1, nicotinamide can potentiate the effects of DNA-damaging agents and induce synthetic lethality in cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations.[4]
Sirtuin Inhibition
Nicotinamide is a known non-selective inhibitor of sirtuins, a class of NAD+-dependent deacetylases.[6][7] This inhibition occurs through a feedback mechanism where nicotinamide, a product of the sirtuin deacetylation reaction, binds to the enzyme and promotes the reverse reaction.[7]
Cytochrome P450 Inhibition
In vitro studies have demonstrated that nicotinamide can inhibit several cytochrome P450 (CYP) enzymes, including CYP2D6, CYP3A4, and CYP2E1.[8][9] The proposed mechanism involves the coordination of the pyridine nitrogen atom of nicotinamide to the heme iron of the CYP enzyme.[8]
Comparative Performance Data
The following tables summarize the quantitative data on the inhibitory activity of 6-aminonicotinamide and nicotinamide against their respective enzyme targets.
| Inhibitor | Enzyme Target | IC50 / Ki | Cell Line / System | Reference |
| 6-Aminonicotinamide Derivative | HDAC1 | 3.5 nM (IC50) | Recombinant Human | [1] |
| Nicotinamide | CYP2D6 | 19 +/- 4 mM (Ki) | Human Liver Microsomes | [8] |
| Nicotinamide | CYP3A4 | 13 +/- 3 mM (Ki) | Human Liver Microsomes | [8] |
| Nicotinamide | CYP2E1 | 13 +/- 8 mM (Ki) | Human Liver Microsomes | [8] |
| Nicotinamide | Nicotinamidase (M. tuberculosis) | 14 ± 1 μM (Km) | Recombinant Enzyme | [10] |
Experimental Protocols
HDAC Inhibition Assay
A typical experimental workflow for assessing HDAC inhibition involves:
-
Enzyme Source: Recombinant human HDAC1 enzyme.
-
Substrate: A fluorogenic acetylated peptide substrate.
-
Assay Principle: The HDAC enzyme deacetylates the substrate, making it susceptible to cleavage by a developer enzyme, which releases a fluorescent signal.
-
Inhibitor Testing: The assay is performed in the presence of varying concentrations of the inhibitor (e.g., a 6-aminonicotinamide derivative).
-
Data Analysis: The fluorescence intensity is measured, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated.
Cytochrome P450 Inhibition Assay
The protocol for determining the inhibitory potential of a compound against CYP enzymes typically includes:
-
Enzyme Source: Human liver microsomes, which contain a mixture of CYP enzymes.
-
Probe Substrate: A specific substrate for the CYP isoform of interest that is metabolized to a fluorescent or easily detectable product.
-
Inhibitor: The compound to be tested (e.g., nicotinamide).
-
Cofactor: NADPH, which is required for CYP activity.
-
Assay Procedure: Microsomes are incubated with the probe substrate and varying concentrations of the inhibitor. The reaction is initiated by the addition of NADPH.
-
Detection: The formation of the metabolized product is measured over time, often by fluorescence or mass spectrometry.
-
Data Analysis: The inhibition constant (Ki) is determined by analyzing the reaction rates at different substrate and inhibitor concentrations.
Signaling Pathways and Logical Relationships
6-Aminonicotinamide's Dual Mechanism of Action
The inhibitory actions of 6-aminonicotinamide converge on pathways that are critical for cancer cell survival. Its inhibition of G6PD disrupts metabolism and induces oxidative stress, while its inhibition of HDACs alters gene expression to favor apoptosis.
Nicotinamide's Role in DNA Repair and Sirtuin Regulation
Nicotinamide's inhibitory effects on PARP and sirtuins highlight its intricate involvement in cellular responses to stress and aging. PARP inhibition impairs DNA repair, a key strategy in cancer therapy, while sirtuin inhibition modulates a wide range of cellular processes.
References
- 1. The discovery of 6-amino nicotinamides as potent and selective histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 6-aminonicotinamide, a G6PD inhibitor, mitigates CAPS1 reduction mediated HCC metastasis via ERK and GSK3β signals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Post-chemotherapy maintenance treatment by nicotinamide riboside, a poly ADP ribose polymerase 1 inhibitor, in BRCA mutated advanced ovarian cancer – A perspective - International Journal of Molecular and Immuno Oncology [ijmio.com]
- 5. Role of Nicotinamide in DNA Damage, Mutagenesis, and DNA Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of CobB kinetics and inhibition by nicotinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of inhibition of the human sirtuin enzyme SIRT3 by nicotinamide: computational and experimental studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of human P450 enzymes by nicotinic acid and nicotinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Kinetics and Inhibition of Nicotinamidase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of 6-Nitronicotinamide's Putative Mechanism of Action: A Comparative Guide to NAMPT Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mechanism of action of putative Nicotinamide Phosphoribosyltransferase (NAMPT) inhibitor, 6-Nitronicotinamide, against well-characterized NAMPT inhibitors. Due to the limited availability of public data on this compound's specific activity, this document focuses on a cross-validation approach by comparing the established mechanisms and experimental data of three prominent NAMPT inhibitors: FK866, KPT-9274, and LSN3154567. By understanding the experimental frameworks used to validate these compounds, researchers can design robust strategies to elucidate the precise mechanism of action of novel molecules like this compound.
Mechanism of Action: Targeting the NAD+ Salvage Pathway
Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme in cellular metabolism, playing a pivotal role in redox reactions and as a substrate for various enzymes involved in signaling and DNA repair. Many cancer cells exhibit a high demand for NAD+ to sustain their rapid proliferation and metabolic activity. The salvage pathway, which recycles nicotinamide to synthesize NAD+, is a key route for NAD+ production in these cells. NAMPT is the rate-limiting enzyme in this pathway, making it an attractive target for cancer therapy.
Inhibitors of NAMPT block the conversion of nicotinamide to nicotinamide mononucleotide (NMN), leading to the depletion of intracellular NAD+ pools. This disruption of NAD+ homeostasis results in a cascade of downstream effects, including the inhibition of glycolysis, ATP depletion, and ultimately, cancer cell death.
Comparative Performance of NAMPT Inhibitors
To objectively assess the efficacy of NAMPT inhibitors, quantitative data from biochemical and cellular assays are crucial. The following tables summarize the inhibitory concentrations (IC50) of FK866, KPT-9274, and LSN3154567. Note: IC50 values for this compound are not currently available in the public domain.
Table 1: Biochemical Inhibition of NAMPT
| Compound | Target | IC50 (nM) |
| FK866 | NAMPT | ~0.3 - 10 |
| KPT-9274 | NAMPT | ~120 |
| LSN3154567 | NAMPT | 3.1 |
Table 2: Cytotoxic Activity (IC50) in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (nM) |
| FK866 | A2780 | Ovarian Cancer | ~1.4 |
| FK866 | HCT116 | Colorectal Cancer | ~3.0 |
| FK866 | HepG2 | Liver Carcinoma | ~1 |
| KPT-9274 | Caki-1 | Kidney Cancer | 600 |
| KPT-9274 | A2780 | Ovarian Cancer | 80.0 |
| LSN3154567 | NCI-H1155 | Lung Cancer | (Data not specified) |
| LSN3154567 | Namalwa | B-cell lymphoma | (Data not specified) |
| LSN3154567 | HT-1080 | Fibrosarcoma | (Data not specified) |
Experimental Protocols for Cross-Validation
To validate the mechanism of action of a putative NAMPT inhibitor like this compound, a series of well-established assays should be performed. Below are detailed protocols for key experiments.
In Vitro NAMPT Enzymatic Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified NAMPT.
Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM HEPES, pH 8.0, 12 mM MgCl₂, 2 mM DTT, 0.02% BSA).
-
Prepare stock solutions of Nicotinamide (NAM), 5-phosphoribosyl-1-pyrophosphate (PRPP), and ATP in the reaction buffer.
-
Dilute purified recombinant NAMPT enzyme to the desired concentration in an appropriate dilution buffer.
-
Prepare a serial dilution of the test compound (e.g., this compound) in the reaction buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the diluted NAMPT enzyme to each well (except for the 'no enzyme' control).
-
Add the serially diluted test compound to the respective wells. Include a 'vehicle' control (e.g., DMSO) and a 'positive control' inhibitor (e.g., FK866).
-
Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding a mixture of NAM and PRPP to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
-
Detection:
-
The product of the NAMPT reaction, NMN, is then converted to NAD+ by NMNAT.
-
The generated NAD+ is used in a coupled reaction to produce a detectable signal. A common method involves the reduction of NAD+ to NADH by alcohol dehydrogenase (ADH) in the presence of ethanol.
-
The resulting NADH can be measured fluorometrically (Excitation: ~340 nm, Emission: ~460 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence (from 'no enzyme' controls).
-
Plot the fluorescence intensity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular NAD+ Quantification Assay
This assay measures the intracellular levels of NAD+ in cancer cells following treatment with the test compound, providing a direct measure of the compound's effect on the target pathway in a cellular context.
Protocol:
-
Cell Culture and Treatment:
-
Seed cancer cells (e.g., A549, HCT116) in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 24, 48, or 72 hours). Include vehicle-treated controls.
-
-
NAD+ Extraction:
-
After treatment, wash the cells with cold PBS.
-
Lyse the cells and extract the NAD+ using an acidic extraction buffer (e.g., 0.5 M perchloric acid). This method degrades NADH while preserving NAD+.
-
Neutralize the extracts with a potassium carbonate solution.
-
Centrifuge the samples to pellet the precipitated protein and salt.
-
-
Quantification by HPLC:
-
Analyze the supernatant containing NAD+ by reverse-phase high-performance liquid chromatography (HPLC).
-
Use a C18 column and an isocratic or gradient mobile phase (e.g., phosphate buffer with methanol).
-
Detect NAD+ by its UV absorbance at 260 nm.
-
Quantify the NAD+ concentration by comparing the peak area to a standard curve generated with known concentrations of NAD+.
-
-
Data Analysis:
-
Normalize the NAD+ levels to the total protein concentration or cell number for each sample.
-
Plot the normalized NAD+ levels against the inhibitor concentration to determine the dose-dependent reduction in cellular NAD+.
-
Cell Viability (MTT) Assay
This assay assesses the cytotoxic effect of the compound on cancer cell lines, which is the ultimate desired outcome of a NAMPT inhibitor.
Protocol:
-
Cell Seeding:
-
Seed cancer cells into a 96-well plate at a predetermined density and allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound (e.g., this compound) in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include vehicle-treated controls.
-
Incubate the cells for a period that allows for the assessment of cytotoxicity (typically 48-72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add a small volume (e.g., 10-20 µL) of the MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
After the incubation, carefully remove the medium containing MTT.
-
Add a solubilization solution, such as dimethyl sulfoxide (DMSO) or a acidified isopropanol solution, to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
The cross-validation of a novel compound's mechanism of action is a cornerstone of drug discovery. While direct experimental data for this compound is currently limited, the established methodologies and comparative data for well-characterized NAMPT inhibitors like FK866, KPT-9274, and LSN3154567 provide a clear roadmap for its evaluation. By employing a combination of biochemical and cellular assays, researchers can definitively determine if this compound acts as a NAMPT inhibitor, quantify its potency, and assess its potential as a therapeutic agent. This systematic approach ensures a robust and evidence-based understanding of the compound's biological activity.
comparing the cytotoxic effects of 6-Nitronicotinamide and similar compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Data Presentation: Cytotoxicity of Nicotinamide Derivatives
The following table summarizes the in vitro cytotoxic activity of several nicotinamide derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency, with lower values indicating higher cytotoxic potential.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 4d | Nicotinamide-based diamide | NCI-H460 (Lung) | 4.07 µg/mL | [1][2] |
| A549 (Lung) | 13.09 µg/mL | [1][2] | ||
| NCI-H1975 (Lung) | 12.82 µg/mL | [1][2] | ||
| 4h | Nicotinamide-based diamide | NCI-H460 (Lung) | Moderate activity | [1][2] |
| 4i | Nicotinamide-based diamide | NCI-H460 (Lung) | Moderate activity | [1][2] |
| 6b | Nicotinamide derivative | B16F10 (Melanoma) | 4.66 | [3] |
| MCF-7 (Breast) | Higher than reference | [3] | ||
| A549 (Lung) | Higher than reference | [3] | ||
| 6n | Nicotinamide derivative | B16F10 (Melanoma) | Higher than reference | [3] |
| 7 | Nicotinamide derivative | HCT-116 (Colon) | 15.7 | [4] |
| HepG2 (Liver) | 15.5 | [4] | ||
| 10 | Nicotinamide derivative | HCT-116 (Colon) | 15.4 | [4] |
| HepG2 (Liver) | 9.8 | [4] | ||
| 5c | 2-substituted-4,6-diaryl-3-pyridinecarboxamide | Various (59 lines) | Moderate activity | [5] |
| 7a | 2-substituted-4,6-diaryl-3-pyridinecarboxamide | Various (59 lines) | Moderate activity | [5] |
Experimental Protocols
The cytotoxic effects of the nicotinamide derivatives listed above were primarily evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay .[2] This colorimetric assay is a standard method for assessing cell viability.
Detailed Methodology of the MTT Assay:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere and grow for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (nicotinamide derivatives) and a control (e.g., a known chemotherapy drug like 5-FU or doxorubicin) and incubated for a specified period (typically 48-72 hours).[1][6]
-
MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution. The plates are then incubated for a few hours.
-
Formazan Solubilization: During this incubation, mitochondrial dehydrogenases in viable cells convert the water-soluble yellow MTT into an insoluble purple formazan. A solubilizing agent (such as dimethyl sulfoxide - DMSO) is then added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm).
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC50 value is then calculated by plotting the percentage of cell viability against the compound concentration.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a proposed mechanism of action for some cytotoxic nicotinamide derivatives and a general workflow for evaluating their cytotoxic effects.
Caption: General workflow for in vitro cytotoxicity screening using the MTT assay.
Caption: Proposed signaling pathways affected by cytotoxic nicotinamide derivatives.
Mechanism of Action and Signaling Pathways
Several mechanisms have been proposed for the cytotoxic effects of nicotinamide derivatives, suggesting that these compounds can act on multiple cellular targets to induce cancer cell death.
-
SIRT1 and PARP1 Inhibition: Some nicotinamide analogs are known to inhibit sirtuin 1 (SIRT1) and poly(ADP-ribose) polymerase 1 (PARP1).[7][8] Inhibition of SIRT1 can lead to the activation of the tumor suppressor p53, resulting in cell cycle arrest and apoptosis.[7] PARP1 inhibition impairs DNA repair mechanisms, which can be particularly cytotoxic to cancer cells that often have underlying DNA repair deficiencies.[7]
-
VEGFR-2 Inhibition: Certain nicotinamide derivatives have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis.[4] By blocking VEGFR-2 signaling, these compounds can inhibit the formation of new blood vessels that tumors need to grow and metastasize.
-
HDAC Inhibition: Some novel nicotinamide derivatives have been designed as histone deacetylase (HDAC) inhibitors.[3] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. Their inhibition can lead to the re-expression of tumor suppressor genes, ultimately inducing cell cycle arrest and apoptosis.
-
Induction of Apoptosis: A common outcome of treatment with various cytotoxic nicotinamide derivatives is the induction of apoptosis, or programmed cell death.[4] This is often a consequence of the upstream effects on targets like SIRT1, PARP1, and HDACs.
-
Modulation of Cellular Metabolism: Nicotinamide is a precursor to NAD+, a critical coenzyme in cellular metabolism.[7][9] Some analogs may interfere with NAD+ biosynthesis or utilization, leading to metabolic stress and cell death, particularly in highly metabolic cancer cells. For instance, some thiophenyl derivatives of nicotinamide are metabolized into unnatural NAD derivatives that inhibit IMPDH and are toxic to cancer cells.
References
- 1. Nicotinamide-based diamides derivatives as potential cytotoxic agents: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and biological evaluation of novel nicotinamide derivatives as potential histone deacetylase-3 inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Novel synthesis of nicotinamide derivatives of cytotoxic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of Nicotinamide in Cancer Chemoprevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of Nicotinamide in Cancer Chemoprevention and Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Role of Nicotinamide in Cancer Chemoprevention and Therapy [mdpi.com]
Validating the Specificity of 6-Nitronicotinamide in Cellular Models: A Comparative Guide
For researchers, scientists, and drug development professionals, the rigorous validation of a chemical probe's specificity is paramount to ensure that its observed biological effects are unequivocally linked to its intended molecular target. This guide provides a framework for validating the specificity of 6-Nitronicotinamide, a derivative of nicotinamide, by comparing its performance with well-characterized inhibitors of its potential cellular targets. Given the limited direct literature on this compound, this document outlines a proposed validation strategy based on its structural similarity to nicotinamide, a key molecule in cellular metabolism.
This compound, as a nicotinamide analog, is hypothesized to interact with enzymes that utilize nicotinamide or its derivatives as substrates or regulators. The primary candidates for its molecular targets include Nicotinamide Phosphoribosyltransferase (NAMPT), Sirtuins (e.g., SIRT1), and Poly (ADP-ribose) Polymerases (PARPs). This guide will detail the experimental protocols and data presentation necessary to assess the potency and selectivity of this compound against these potential targets, using established inhibitors as benchmarks.
Comparative Analysis of Inhibitor Potency
To ascertain the efficacy of this compound, its inhibitory activity should be quantified and compared against known inhibitors of its putative targets. The following tables summarize the expected data points from biochemical and cellular assays.
Table 1: Biochemical Assay - IC50 Values (nM)
| Compound | Target: NAMPT | Target: SIRT1 | Target: PARP1 |
| This compound | Experimental Data | Experimental Data | Experimental Data |
| FK866 (NAMPT Inhibitor) | ~1-10 | >10,000 | >10,000 |
| EX-527 (SIRT1 Inhibitor) | >10,000 | ~38[1] | >10,000 |
| Olaparib (PARP Inhibitor) | >10,000 | >10,000 | ~1-5 |
Table 2: Cellular Assay - EC50 Values in A549 Lung Carcinoma Cells (nM)
| Compound | Cell Viability | Target Engagement (NAMPT) | Target Engagement (SIRT1) | Target Engagement (PARP1) |
| This compound | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| FK866 (NAMPT Inhibitor) | ~5-20 | ~5-20 (NAD+ depletion) | No Effect | No Effect |
| EX-527 (SIRT1 Inhibitor) | >1,000 | No Effect | ~500 (p53 acetylation) | No Effect |
| Olaparib (PARP Inhibitor) | ~100-500 | No Effect | No Effect | ~10-100 (PARP trapping) |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of findings. The following protocols outline the key experiments for assessing the specificity of this compound.
Biochemical Inhibition Assays
-
Objective: To determine the in vitro inhibitory concentration (IC50) of this compound against purified NAMPT, SIRT1, and PARP1 enzymes.
-
Methodology:
-
NAMPT Assay: Utilize a commercially available NAMPT inhibitor screening assay kit. The assay measures the production of NAD+ from nicotinamide and PRPP. Incubate recombinant human NAMPT with varying concentrations of this compound or FK866. Measure the NAD+ levels using a colorimetric or fluorometric readout.
-
SIRT1 Assay: Employ a SIRT1 deacetylase activity assay kit with a fluorogenic acetylated peptide substrate (e.g., based on p53). Incubate recombinant human SIRT1 with the substrate and varying concentrations of this compound or EX-527. Measure the fluorescent signal generated upon deacetylation.
-
PARP1 Assay: Use a PARP1 activity assay kit that measures the incorporation of biotinylated ADP-ribose onto histone proteins. Incubate recombinant human PARP1 with NAD+ and activated DNA, along with varying concentrations of this compound or Olaparib. Quantify the PARylation of histones using an ELISA-based method.
-
-
Data Analysis: For each assay, plot the percentage of enzyme activity against the log concentration of the inhibitor. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Viability and Proliferation Assays
-
Objective: To assess the effect of this compound on the viability and proliferation of cancer cell lines.
-
Methodology:
-
Seed A549 lung carcinoma cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound, FK866, EX-527, or Olaparib for 72 hours.
-
Assess cell viability using a resazurin-based assay (e.g., CellTiter-Blue) or by quantifying ATP levels (e.g., CellTiter-Glo).
-
-
Data Analysis: Normalize the viability data to vehicle-treated controls. Plot the percentage of cell viability against the log concentration of the compound and determine the EC50 value.
Cellular Target Engagement Assays
-
Objective: To confirm that this compound engages its intended target within a cellular context.
-
Methodology:
-
NAMPT Target Engagement (NAD+ Depletion): Treat A549 cells with this compound or FK866 for 24 hours. Lyse the cells and measure intracellular NAD+ levels using an NAD/NADH assay kit.
-
SIRT1 Target Engagement (p53 Acetylation): Treat A549 cells with this compound or EX-527 for 6 hours. Prepare cell lysates and perform a western blot to detect the acetylation of p53 at lysine 382.
-
PARP1 Target Engagement (PARP Trapping): Utilize a cellular thermal shift assay (CETSA) or a proximity ligation assay (PLA) to measure the stabilization of PARP1 on chromatin upon treatment with this compound or Olaparib.
-
-
Data Analysis: Quantify the changes in the respective biomarkers (NAD+ levels, p53 acetylation, PARP1 trapping) relative to vehicle-treated cells.
On-Target Rescue Experiment for NAMPT Inhibition
-
Objective: To demonstrate that the cytotoxic effects of this compound are due to on-target inhibition of NAMPT.
-
Methodology:
-
Co-treat A549 cells with a cytotoxic concentration of this compound (or FK866 as a positive control) and an excess of nicotinic acid (NA). Nicotinic acid can be converted to NAD+ via the Preiss-Handler pathway, bypassing the need for NAMPT.[2]
-
After 72 hours, assess cell viability as described in Protocol 2.
-
-
Expected Outcome: If this compound's cytotoxicity is mediated through NAMPT inhibition, the addition of nicotinic acid should rescue the cells from death.
Visualizing Cellular Pathways and Experimental Workflows
To facilitate a clearer understanding of the underlying biology and experimental designs, the following diagrams are provided.
Caption: NAD+ Metabolism and Potential Inhibition Sites for this compound.
References
comparative analysis of the pharmacokinetic profiles of nitro compounds
This guide provides a detailed comparative analysis of the pharmacokinetic profiles of several key nitro compounds used in pharmaceuticals. The information is intended for researchers, scientists, and drug development professionals to facilitate an understanding of how these compounds are absorbed, distributed, metabolized, and excreted by the body.
Comparative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters for selected nitro compounds, categorized by their therapeutic class. These parameters are crucial for determining dosage regimens and understanding the clinical efficacy and safety of these drugs.
| Parameter | Organic Nitrates (Vasodilators) | Nitroimidazole Antimicrobials | Nitrofuran Antibiotics |
| Compound | Nitroglycerin | Isosorbide Dinitrate | Isosorbide Mononitrate |
| Oral Bioavailability | <1% (extensive first-pass effect)[1][2] | ~20-45%[3] | ~100%[4][5][6] |
| Protein Binding | ~60%[1] | <1%[7] | ~5%[6] |
| Elimination Half-life | ~3 minutes[8][9] | ~1 hour (parent drug)[10] | ~5 hours[4] |
| Volume of Distribution | ~3.0 L/kg[8][9] | 2-4 L/kg[11][10] | ~0.6 L/kg[4][6] |
| Metabolism | Rapidly metabolized in liver, red blood cells, and vascular walls to dinitroglycerols.[1][8] | Extensive hepatic first-pass metabolism to active metabolites (isosorbide-5-mononitrate and isosorbide-2-mononitrate).[11][12] | No significant first-pass metabolism; metabolized via denitration and conjugation.[4][13][14] |
| Primary Excretion | Renal (as metabolites).[1] | Renal (as metabolites). | Renal (as inactive metabolites).[4] |
| Active Metabolites | No | Yes (Isosorbide-5-mononitrate, Isosorbide-2-mononitrate)[3] | No[5][13][14] |
Experimental Protocols for Pharmacokinetic Analysis
The data presented in this guide are derived from clinical pharmacokinetic studies. A generalized methodology for such studies is outlined below.
1. Study Design and Subject Recruitment:
-
Design: Studies are typically designed as single-dose or multiple-dose, crossover, or parallel-group trials.
-
Subjects: Healthy volunteers are often recruited. Specific patient populations (e.g., individuals with renal or hepatic impairment) may be included to assess the impact of disease states on pharmacokinetics.[4][15]
-
Ethics: All studies are conducted after obtaining approval from an institutional review board (IRB) or ethics committee and informed consent from all participants.
2. Drug Administration and Sample Collection:
-
Administration: The nitro compound is administered via the intended clinical route (e.g., oral, intravenous, sublingual, transdermal).[1][9][12] For oral drugs, fasting status is often controlled as food can affect absorption.[16]
-
Sample Collection: Blood samples are collected into heparinized or EDTA-containing tubes at predetermined time points before and after drug administration. Plasma is separated by centrifugation and stored, typically at -20°C or lower, until analysis. Urine samples may also be collected over specific intervals to assess renal excretion.[17]
3. Bioanalytical Method:
-
Assay: Specific and sensitive analytical methods are required to quantify the concentration of the parent drug and its major metabolites in plasma and urine. High-performance liquid chromatography (HPLC) and gas-liquid chromatography (GLC) with sensitive detection methods (e.g., mass spectrometry, electron capture) are commonly used.[18][9]
-
Validation: The analytical method must be validated for accuracy, precision, linearity, selectivity, and stability according to regulatory guidelines.
4. Pharmacokinetic Data Analysis:
-
Parameter Calculation: Plasma concentration-time data are used to calculate key pharmacokinetic parameters. This is typically done using non-compartmental analysis.
-
Cmax (Maximum Concentration) and Tmax (Time to Cmax) are obtained directly from the observed data.
-
AUC (Area Under the Curve) is calculated using the trapezoidal rule.
-
Elimination Half-life (t½) is determined from the slope of the terminal log-linear phase of the concentration-time curve.
-
Clearance (CL) and Volume of Distribution (Vd) are also calculated.
-
-
Software: Specialized pharmacokinetic software (e.g., KIN-PAK) is used for data analysis and modeling.[12]
Visualizations: Pathways and Workflows
The following diagrams illustrate key concepts related to the metabolism of nitro compounds and the experimental workflow for their analysis.
References
- 1. Nitroglycerin – Pharmacokinetics [sepia2.unil.ch]
- 2. Nitroglycerin - Wikipedia [en.wikipedia.org]
- 3. Pharmacokinetics and pharmacodynamics of isosorbide dinitrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of isosorbide mononitrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isosorbide 5-mononitrate pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. labeling.pfizer.com [labeling.pfizer.com]
- 8. drugs.com [drugs.com]
- 9. Nitroglycerin pharmacokinetics after intravenous infusion in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. medicine.com [medicine.com]
- 12. Pharmacokinetics and metabolism of isosorbide-dinitrate after intravenous and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. karger.com [karger.com]
- 14. karger.com [karger.com]
- 15. go.drugbank.com [go.drugbank.com]
- 16. Nitrofurantoin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Pharmacokinetic and pharmacodynamic evaluation of nitrofurantoin against Escherichia coli in a murine urinary tract infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Clinical Pharmacokinetics of Metronidazole and Other Nitroimidazole Anti-Infectives | Semantic Scholar [semanticscholar.org]
Independent Verification of a 6-Nitronicotinamide Derivative: A Comparative Guide for Researchers
Disclaimer: Publicly available experimental data for the parent compound, 6-Nitronicotinamide, is limited. This guide provides an independent verification and comparison of a specific, published derivative: N-((1-Methyl-3-oxo-2,3,5,6,7,8-hexahydroisoquinolin-4-yl)methyl)-6-nitronicotinamide (hereafter referred to as Compound 6b28), which has documented antimycobacterial activity. The data presented is based on a peer-reviewed study and is intended for researchers, scientists, and drug development professionals.
Comparative Analysis of Antimycobacterial Activity and Cytotoxicity
The following tables summarize the in vitro activity of Compound 6b28 and two other structurally related quinolone derivatives, Compound 6b6 and Compound 6b12, against Mycobacterium tuberculosis and their toxicity against mammalian cell lines.[1]
Table 1: Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis
| Compound | MIC against M. tuberculosis H37Rv (μg/mL) | MIC against Multidrug-Resistant (MDR) TB Strain (μg/mL) |
| Compound 6b28 | Not explicitly provided, but part of a series with good activity | Not explicitly provided, but part of a series with good activity |
| Compound 6b6 | 1.2 - 3 | 3 |
| Compound 6b12 | 1.2 - 3 | 2.9 |
| Isoniazid (Control) | Not explicitly provided | Not explicitly provided |
Table 2: In Vitro Cytotoxicity (IC50)
| Compound | Cytotoxicity against A549 cells (μg/mL) | Cytotoxicity against Vero cells (μg/mL) |
| Compound 6b28 | >100 | >50 |
| Compound 6b6 | >100 | >50 |
| Compound 6b12 | >100 | >50 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the referenced study.
Synthesis of N-((1-Methyl-3-oxo-2,3,5,6,7,8-hexahydroisoquinolin-4-yl)methyl)-6-nitronicotinamide (Compound 6b28)
The synthesis of Compound 6b28 is part of a larger synthetic effort to produce a series of quinolone derivatives.[1] The general procedure involves the reaction of a suitable quinolone core with 6-nitronicotinoyl chloride. The purity of the final compound was confirmed by HPLC analysis, and its structure was characterized using 1H NMR spectroscopy.[1]
1H NMR Data for Compound 6b28 (400 MHz, Chloroform-d): δ 8.78 (d, J = 2.5 Hz, 1H), 8.34 (t, J = 5.6 Hz, 1H), 8.10 (dd, J = 8.3, 2.4 Hz, 1H), 7.36 (d, J = 8.3 Hz, 1H), 4.35 (d, J = 5.7 Hz, 2H), 3.39 (t, J = 6.1 Hz, 2H), 2.72 (t, J = 6.4 Hz, 2H), 2.46 (s, 3H), 1.95 (p, J = 6.2 Hz, 2H).[1]
Antimycobacterial Activity Assay (Microplate Alamar Blue Assay - MABA)
The in vitro antimycobacterial activity of the synthesized compounds was determined against the M. tuberculosis H37Rv strain using the Microplate Alamar Blue Assay.[1]
-
Preparation of Mycobacterial Inoculum: M. tuberculosis H37Rv was cultured in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80. The culture was incubated at 37°C until it reached the log phase of growth. The turbidity of the bacterial suspension was adjusted to a McFarland standard of 1.0.
-
Assay Procedure:
-
The assay was performed in 96-well microplates.
-
The test compounds were dissolved in DMSO and serially diluted in Middlebrook 7H9 broth to obtain the desired concentrations.
-
100 µL of the mycobacterial inoculum was added to each well containing the test compound.
-
Isoniazid was used as a positive control.
-
The plates were incubated at 37°C for 5-7 days.
-
After incubation, 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 were added to each well.
-
The plates were re-incubated at 37°C for 24 hours.
-
A color change from blue to pink indicates bacterial growth. The Minimum Inhibitory Concentration (MIC) was determined as the lowest concentration of the compound that prevented this color change.
-
Cytotoxicity Assay (MTT Assay)
The cytotoxicity of the compounds was evaluated against human lung adenocarcinoma A549 cells and African green monkey kidney Vero cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2]
-
Cell Culture: A549 and Vero cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Assay Procedure:
-
Cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.
-
The cells were then treated with various concentrations of the test compounds dissolved in DMSO (the final DMSO concentration was kept below 0.5%).
-
After 48 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well.
-
The plates were incubated for another 4 hours at 37°C.
-
The medium containing MTT was then removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
The absorbance was measured at 570 nm using a microplate reader.
-
The percentage of cell viability was calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was determined from the dose-response curve.
-
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of the structure-activity relationship study.
Caption: Experimental workflow from synthesis to biological evaluation.
Caption: Logical flow of the Structure-Activity Relationship (SAR) study.
References
Assessing the Reproducibility of Substituted Nicotinamide Experiments: A Comparative Guide
In the pursuit of novel therapeutics, the reproducibility of experimental results is paramount. This guide provides a comparative analysis of the synthesis and characterization of key nicotinamide derivatives, with a focus on providing researchers, scientists, and drug development professionals with the data and protocols necessary to assess and replicate these experiments. Due to the limited availability of specific experimental data for 6-nitronicotinamide, this guide will focus on the closely related and synthetically accessible compound, 6-amino-5-nitronicotinamide, alongside other well-characterized nicotinamide derivatives as benchmarks for comparison.
This guide offers detailed experimental protocols, comparative data on physical and spectral properties, and a look into the biological pathways affected by these compounds.
Comparative Analysis of Nicotinamide Derivatives
To provide a clear benchmark for reproducibility, the following tables summarize the key physical and chemical properties of 6-amino-5-nitronicotinamide and two alternative nicotinamide derivatives: 2-chloronicotinamide and N,N-diethylnicotinamide.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | Purity (%) |
| 6-Amino-5-nitronicotinamide | C₆H₆N₄O₃ | 182.14 | Not Reported | Not Reported | Not Reported |
| 2-Chloronicotinamide | C₆H₅ClN₂O | 156.57 | 164-167 | White solid | >98 |
| N,N-Diethylnicotinamide | C₁₀H₁₄N₂O | 178.23 | 23 | Liquid | 99 |
Table 1: Comparison of Physical Properties of Selected Nicotinamide Derivatives.
| Compound | ¹H NMR | ¹³C NMR | Mass Spec (m/z) | IR (cm⁻¹) |
| 6-Amino-5-nitronicotinamide | Data not available | Data not available | Data not available | Expected bands for -NH₂, -CONH₂, and -NO₂ groups |
| 2-Chloronicotinamide | Data available | Data available | 156 (M+), 140, 112[1] | Data available |
| N,N-Diethylnicotinamide | Data available | Data available | Data available | Data available |
Table 2: Comparison of Spectral Data of Selected Nicotinamide Derivatives.
Experimental Protocols
The reproducibility of a chemical synthesis is critically dependent on a detailed and unambiguous experimental protocol. Below are the methodologies for the synthesis of the compared nicotinamide derivatives.
Protocol 1: Synthesis of 6-Amino-5-nitronicotinamide
The primary route for the synthesis of 6-amino-5-nitronicotinamide is through the direct nitration of 6-aminonicotinamide.[2] While specific reaction conditions and yields are not widely published, a general procedure can be outlined based on established methods for aromatic nitration.
Materials:
-
6-Aminonicotinamide
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Water
-
Sodium Bicarbonate (NaHCO₃) solution (optional, for neutralization)
-
Organic solvent for extraction (e.g., Ethyl Acetate)
-
Drying agent (e.g., anhydrous Sodium Sulfate)
Procedure:
-
In a flask cooled in an ice bath, slowly add 6-aminonicotinamide to a pre-cooled mixture of concentrated sulfuric acid and concentrated nitric acid.
-
Maintain the temperature of the reaction mixture, typically between 0-10°C, while stirring.
-
After the addition is complete, continue stirring at a controlled temperature for a specified duration to allow the nitration to proceed.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the product.
-
Isolate the crude product by filtration.
-
Wash the precipitate with cold water. Further washing with a dilute sodium bicarbonate solution may be necessary to neutralize any remaining acid.
-
The crude product can be purified by recrystallization from an appropriate solvent.
Protocol 2: Synthesis of 2-Chloronicotinamide
A reproducible, high-yield synthesis of 2-chloronicotinamide has been reported from 2-chloro-3-cyanopyridine.[3][4]
Materials:
-
2-Chloro-3-cyanopyridine (1 mol, 138 g)
-
Concentrated Sulfuric Acid (400 mL)
-
Ammonia solution
-
Ice (1 kg)
-
Ethyl Acetate (1000 mL)
Procedure:
-
Add 2-chloro-3-cyanopyridine to concentrated sulfuric acid in a three-necked flask and stir until fully dissolved.[3][4]
-
Heat the mixture to 90°C and maintain this temperature with stirring for 2 hours.[3][4]
-
After the reaction is complete, slowly pour the mixture into a solution of 1000 mL of ammonia and 1 kg of ice.[3][4]
-
Stir the resulting mixture for 1 hour to allow for the precipitation of the crude product.[3][4]
-
Wash the crude product by stirring it in 1000 mL of ethyl acetate for 1 hour.[3][4]
-
Filter the solid and dry at 50°C to yield the final product as a white solid (153 g, 98% yield).[3][4]
Protocol 3: Synthesis of N,N-Diethylnicotinamide
N,N-Diethylnicotinamide can be synthesized by reacting nicotinic acid with diethylamine.[5]
Materials:
-
Nicotinic Acid
-
Diethylamine
-
Hydrogen gas (catalytic amount)
Procedure:
-
Combine nicotinic acid and diethylamine in a suitable reaction vessel.
-
Introduce hydrogen gas to facilitate the reaction.
-
The reaction proceeds to form N,N-diethylnicotinamide.
Mandatory Visualizations
To better understand the processes involved, the following diagrams illustrate the synthetic workflow and a key biological pathway affected by these compounds.
A simplified workflow for the synthesis of 6-amino-5-nitronicotinamide.
Mechanism of 6-aminonicotinamide's inhibition of the Pentose Phosphate Pathway.
Biological Activity and Signaling Pathways
Substituted nicotinamides often exhibit interesting biological activities. 6-Aminonicotinamide, for instance, is known to be an inhibitor of the pentose phosphate pathway (PPP).[6][7][8] It is metabolized in cells to 6-amino-NADP+, which then acts as a competitive inhibitor of the enzyme 6-phosphogluconate dehydrogenase.[9][10] This inhibition leads to an accumulation of 6-phosphogluconate and can disrupt cellular energy metabolism, including glycolysis.[7][10] This mechanism of action makes 6-aminonicotinamide and its derivatives interesting candidates for further investigation in cancer research, as cancer cells often have an upregulated PPP to support their high proliferation rate.[8] The disruption of this pathway can lead to reduced proliferation and, in some cases, apoptosis of cancer cells.[8]
References
- 1. 2-Chloronicotinamide | C6H5ClN2O | CID 82588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Amino-5-nitronicotinamide | 159890-55-8 | Benchchem [benchchem.com]
- 3. 2-Chloronicotinamide | 10366-35-5 [chemicalbook.com]
- 4. 2-Chloronicotinamide synthesis - chemicalbook [chemicalbook.com]
- 5. N,N-Diethylnicotinamide | 59-26-7 | FD31942 | Biosynth [biosynth.com]
- 6. selleckchem.com [selleckchem.com]
- 7. 6-Aminonicotinamide inhibition of the pentose phosphate pathway in rat neocortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Blockade of Cellular Energy Metabolism through 6-Aminonicotinamide Reduces Proliferation of Non-Small Lung Cancer Cells by Inducing Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of the Pentose-phosphate Pathway Selectively Sensitizes Leukemia Lymphocytes to Chemotherapeutics by ROS-independent Mechanism | Anticancer Research [ar.iiarjournals.org]
- 10. glpbio.com [glpbio.com]
6-Nitronicotinamide vs. Niacinamide: A Comparative Analysis in Biological Systems
A detailed guide for researchers, scientists, and drug development professionals.
In the landscape of molecular biology and drug discovery, the modification of existing bioactive molecules is a cornerstone of innovation. This guide provides a comprehensive comparison of 6-Nitronicotinamide and its parent molecule, niacinamide (also known as nicotinamide), within biological systems. While extensive research has elucidated the multifaceted roles of niacinamide, data on this compound is sparse, necessitating a comparison built upon established principles of biochemistry and pharmacology.
I. Niacinamide: The Established Precursor and Regulator
Niacinamide is a form of vitamin B3 and a vital precursor to the coenzyme nicotinamide adenine dinucleotide (NAD+). NAD+ is a critical component in numerous cellular processes, including energy metabolism, DNA repair, and cell signaling.[1][2][3]
Key Biological Roles of Niacinamide:
-
NAD+ Precursor: Niacinamide is a fundamental building block for NAD+ synthesis through the salvage pathway.[1] This pathway recycles nicotinamide produced by NAD+-consuming enzymes.
-
PARP Inhibition: At higher concentrations, niacinamide can act as an inhibitor of Poly (ADP-ribose) polymerases (PARPs).[4] PARPs are enzymes involved in DNA repair, and their inhibition is a key strategy in cancer therapy.[4]
-
Sirtuin Regulation: Niacinamide is a known inhibitor of sirtuins, a class of NAD+-dependent deacetylases that regulate a wide range of cellular processes, including aging, inflammation, and metabolism.[1]
II. This compound: A Theoretical Perspective
The introduction of a nitro group (-NO2) at the 6th position of the nicotinamide pyridine ring is expected to significantly alter its electronic and steric properties. These changes could have profound implications for its biological activity.
Potential Biological Effects of this compound:
-
Modulation of NAD+ Metabolism: The electron-withdrawing nature of the nitro group could affect the ability of this compound to act as a substrate for the enzymes in the NAD+ salvage pathway, potentially altering intracellular NAD+ levels.
-
Enhanced PARP Inhibition: The nitro group may enhance the binding affinity of the molecule to the active site of PARP enzymes, potentially making this compound a more potent PARP inhibitor than niacinamide.
-
Altered Sirtuin Interaction: The structural and electronic changes may modify its interaction with sirtuins, potentially leading to a different inhibitory profile compared to niacinamide.
-
Novel Therapeutic Possibilities: The nitroaromatic structure might confer novel pharmacological properties, including potential applications in areas like hypoxia-activated drugs or as a scaffold for the development of new enzyme inhibitors.
III. Quantitative Data Comparison
As stated, direct quantitative experimental data comparing the biological activities of this compound and niacinamide is not available in published literature. The following table provides a summary of known quantitative data for niacinamide's activity and highlights the hypothetical effects of this compound.
| Biological Parameter | Niacinamide | This compound (Hypothetical) |
| PARP Inhibition (IC50) | Millimolar range[5] | Potentially lower (micromolar or nanomolar range) due to altered binding affinity. |
| Sirtuin Inhibition (IC50) | Micromolar to millimolar range | Unknown; could be a stronger or weaker inhibitor depending on the specific sirtuin isoform. |
| NAD+ Precursor Efficiency | High | Potentially lower if the nitro group hinders enzymatic conversion in the salvage pathway. |
| Cellular Cytotoxicity | Low | Unknown; the nitro group could potentially increase cytotoxicity. |
IV. Experimental Protocols
Detailed experimental protocols for directly comparing this compound and niacinamide would need to be developed. Below are outlines of key experiments that would be necessary to elucidate their comparative biological effects.
Protocol 1: In Vitro PARP Inhibition Assay
Objective: To determine and compare the half-maximal inhibitory concentration (IC50) of this compound and niacinamide against a specific PARP enzyme (e.g., PARP-1).
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human PARP-1 enzyme and its substrate, NAD+, are prepared in an appropriate assay buffer. Histones are used to activate the enzyme.
-
Inhibitor Preparation: Serial dilutions of this compound and niacinamide are prepared.
-
Assay Reaction: The PARP-1 enzyme, activated histones, and varying concentrations of the inhibitors are incubated with biotinylated NAD+.
-
Detection: The amount of biotinylated ADP-ribose incorporated onto the histones is quantified using a colorimetric or chemiluminescent detection method.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of PARP inhibition against the logarithm of the inhibitor concentration.
Protocol 2: Cellular NAD+ Level Quantification
Objective: To compare the effects of this compound and niacinamide on intracellular NAD+ levels.
Methodology:
-
Cell Culture: A suitable cell line (e.g., HeLa or HEK293) is cultured under standard conditions.
-
Treatment: Cells are treated with varying concentrations of this compound and niacinamide for a defined period.
-
Cell Lysis and Extraction: Cells are harvested, and NAD+ is extracted using an appropriate extraction buffer.
-
Quantification: NAD+ levels in the cell lysates are measured using a commercially available NAD/NADH quantification kit, which is typically based on an enzymatic cycling assay.
-
Data Analysis: NAD+ levels are normalized to the total protein concentration in each sample and compared between the different treatment groups.
V. Visualizations
Signaling Pathways and Molecular Structures
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Structural relationship of Niacinamide and this compound.
Caption: The NAD+ salvage pathway with niacinamide as a precursor.
Caption: Niacinamide's inhibitory effect on the PARP-mediated DNA repair pathway.
VI. Conclusion and Future Directions
Niacinamide is a well-characterized molecule with fundamental roles in cellular metabolism and signaling. While this compound remains a largely unexplored derivative, its structural modification suggests the potential for altered and possibly enhanced biological activities, particularly in the context of PARP inhibition. Future research, guided by the experimental protocols outlined above, is essential to empirically determine the biological profile of this compound and to validate the theoretical comparisons presented in this guide. Such studies will be crucial in unlocking the potential of this and other novel nicotinamide derivatives for therapeutic applications.
References
Confirming the On-Target Effects of NAMPT Inhibitors Using Knockout Models: A Comparative Guide
Introduction
The Role of Knockout Models in Target Validation
Knockout (KO) animal models are indispensable tools for unequivocally confirming the on-target effects of a drug. By genetically deleting the target protein (in this case, NAMPT), researchers can observe the resulting phenotype and compare it to the effects of the pharmacological inhibitor. If the inhibitor's effects are truly on-target, they should phenocopy the genetic knockout.
Systemic knockout of NAMPT in mice is embryonically lethal, highlighting the enzyme's critical role in development and normal physiology.[3][4] This lethality necessitates the use of conditional knockout models, where NAMPT deletion is restricted to specific tissues or induced at a particular time. These models have been instrumental in dissecting the tissue-specific functions of NAMPT and in validating the on-target effects of NAMPT inhibitors. For instance, adipocyte-specific NAMPT knockout mice exhibit a lean phenotype but with severe insulin resistance, demonstrating the crucial role of NAMPT in adipose tissue function.[5][6]
Comparison of Preclinical NAMPT Inhibitors
Several small molecule inhibitors of NAMPT have been developed and evaluated in preclinical and clinical settings. The following table summarizes key data for some of the most well-characterized NAMPT inhibitors.
| Inhibitor | IC50 (NAMPT) | Cell-based Potency (IC50) | Key Preclinical Findings | Reference |
| FK866 (APO866) | ~1 nM | Nanomolar range in various cancer cell lines | Induces apoptosis in cancer cells; shows anti-tumor efficacy in xenograft models. On-target toxicity observed. | [1] |
| CHS-828 | Not widely reported | Nanomolar range | Regression of human lung and breast cancer tumors in nude mice. | [1] |
| OT-82 | Not specified | 2.89 ± 0.47 nM (hematopoietic malignancies) | Demonstrates higher potency against hematopoietic cancers. Less neurological, cardiac, or retinal toxicity compared to other NAMPTis in preclinical models. | [1] |
| KPT-9274 | ~120 nM | 0.57 - 0.6 µM (renal cancer cell lines) | Dual inhibitor of NAMPT and PAK4. Shows efficacy in solid tumors and hematologic malignancies. | [1] |
| LSN3154567 | 3.1 nM | Not specified | Designed to reduce retinal toxicity. Co-administration with nicotinic acid (NA) mitigates toxicity without compromising efficacy in NAPRT1-deficient tumors. | [1] |
Experimental Protocols for On-Target Validation
Confirming the on-target effects of a NAMPT inhibitor like a hypothetical "6-Nitronicotinamide" would involve a series of well-defined experiments utilizing knockout models.
Generation of Conditional NAMPT Knockout Mice
-
Methodology: The Cre-loxP system is the standard method for generating conditional knockout mice. This involves crossing mice carrying a floxed Nampt allele (where loxP sites flank a critical exon) with mice expressing Cre recombinase under the control of a tissue-specific or inducible promoter.
-
Validation: Successful knockout is confirmed at the genomic DNA level (PCR), mRNA level (RT-qPCR), and protein level (Western blot) in the target tissue.
Phenotypic Comparison of Knockout and Inhibitor-Treated Mice
-
Methodology: Wild-type and conditional NAMPT knockout mice are treated with the NAMPT inhibitor or a vehicle control. A range of physiological and behavioral parameters are then assessed.
-
Endpoints:
-
Metabolic Phenotyping: Glucose and insulin tolerance tests, body weight and composition analysis, and measurement of plasma metabolites.
-
Tissue-Specific Analysis: Histological examination of the target tissue to assess for morphological changes that mimic the knockout phenotype.
-
NAD+ Measurement: Direct measurement of NAD+ and its metabolites in tissues to confirm that the inhibitor is effectively reducing NAD+ levels, similar to the effect of genetic deletion.
-
Rescue Experiments
-
Methodology: To further confirm that the effects of the inhibitor are due to NAMPT inhibition, rescue experiments can be performed. This involves supplementing inhibitor-treated animals or NAMPT knockout animals with downstream metabolites of the NAD+ salvage pathway, such as nicotinamide mononucleotide (NMN).
-
Expected Outcome: Successful rescue of the observed phenotype by NMN supplementation would strongly support the on-target mechanism of the inhibitor. For example, NMN administration has been shown to normalize insulin resistance in adipocyte-specific NAMPT knockout mice.[6]
Visualizing the Pathways and Workflows
To better understand the underlying biology and experimental logic, the following diagrams illustrate the NAMPT signaling pathway and the workflow for validating a NAMPT inhibitor.
Caption: The NAD+ salvage pathway, highlighting the role of NAMPT and the mechanism of its inhibition.
Caption: Experimental workflow for validating the on-target effects of a NAMPT inhibitor using knockout models.
Caption: Logical relationship demonstrating how knockout models confirm on-target drug effects.
The validation of on-target effects is a cornerstone of modern drug development. While direct experimental data for "this compound" is not currently available, the established methodologies for characterizing other NAMPT inhibitors provide a clear roadmap for its evaluation. The use of conditional knockout mouse models is paramount in this process, offering the most definitive evidence that a compound's therapeutic and potential toxic effects are mediated through its intended molecular target. The comparative data and experimental frameworks presented here offer a robust guide for researchers aiming to confirm the on-target activity of novel NAMPT inhibitors.
References
- 1. Review of various NAMPT inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What NAMPT inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 3. Metabolic and molecular insights into an essential role of nicotinamide phosphoribosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Adipocyte-specific inactivation of NAMPT, a key NAD+ biosynthetic enzyme, causes a metabolically unhealthy lean phenotype in female mice during aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NAMPT-mediated NAD+ biosynthesis in adipocytes regulates adipose tissue function and multi-organ insulin sensitivity in mice - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 6-Nitronicotinamide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the proper disposal procedures for 6-Nitronicotinamide, a compound that requires careful handling due to its chemical properties.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found during the compilation of this guide. The following procedures are based on general best practices for the disposal of related chemical compounds, including pyridine and nitro-containing substances. It is imperative to consult your institution's Environmental Health and Safety (EHS) office for specific disposal protocols and to comply with all local, state, and federal regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
Recommended PPE:
| PPE Component | Specification | Rationale |
| Gloves | Nitrile rubber | Provides resistance to a broad range of chemicals. |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes and airborne particles. |
| Lab Coat | Standard laboratory coat | Protects skin and clothing from contamination. |
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
General Disposal Protocol for this compound
Due to its nature as a pyridine and nitro-containing compound, this compound should be treated as hazardous waste.
Step-by-Step Disposal Procedure:
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS office. Incompatible chemicals can react violently. Specifically, avoid mixing with strong oxidizing agents or acids.
-
Waste Container:
-
Use a designated, properly labeled, and leak-proof hazardous waste container. The container must be compatible with the chemical. Glass or high-density polyethylene are generally suitable.
-
The container should be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Collection of Waste:
-
Solid Waste: Carefully transfer solid this compound into the designated waste container using a chemically resistant spatula or scoop. Avoid generating dust.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as weighing paper, gloves, and pipette tips, should also be placed in the hazardous waste container.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated satellite accumulation area.
-
The storage area should be cool, dry, and well-ventilated, away from sources of ignition.
-
-
Arranging for Pickup:
-
Once the container is full or ready for disposal, contact your institution's EHS office to arrange for a hazardous waste pickup. Follow their specific procedures for scheduling and documentation.
-
Never dispose of this compound down the drain or in the regular trash.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Spill Cleanup Protocol:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Alert: Notify your supervisor and your institution's EHS office immediately.
-
Contain: If it is safe to do so, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill kit.
-
Clean: Carefully scoop the absorbent material into the designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (consult your EHS office for recommendations), followed by soap and water. All cleaning materials should be disposed of as hazardous waste.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these guidelines and consulting with your institutional safety experts, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.
Personal protective equipment for handling 6-Nitronicotinamide
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial safety and logistical information for the handling and disposal of 6-Nitronicotinamide. The following procedures are designed to ensure a safe laboratory environment and minimize risks associated with the handling of this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE)
A risk assessment should be conducted for each specific procedure to determine the appropriate level of PPE. The following table summarizes the recommended PPE for handling this compound based on general laboratory safety protocols and data from related compounds.
| PPE Category | Low Risk / Small Volume | Moderate Risk / Small Volume | High Risk / Large Volume or Aerosol Generation |
| Hand Protection | Nitrile gloves (single use) | Nitrile gloves (double-gloving recommended) | Chemical-resistant gloves (e.g., Butyl rubber) |
| Eye/Face Protection | Safety glasses with side shields | Chemical splash goggles | Face shield and chemical splash goggles |
| Body Protection | Laboratory coat | Laboratory coat | Chemical-resistant apron or suit |
| Respiratory Protection | Not generally required | Recommended if dust or aerosols may be generated (N95 respirator) | Required (e.g., Powered Air-Purifying Respirator - PAPR) |
General Hygiene Measures:
-
Do not eat, drink, or smoke in the laboratory.
-
Remove contaminated clothing and wash it before reuse.[1][3]
Operational Plan: Handling and Storage
Engineering Controls:
-
Work in a well-ventilated area.
-
Use a chemical fume hood for procedures that may generate dust or aerosols.
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable bench paper.
-
Weighing: If weighing the solid compound, do so in a chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.
-
Dissolving: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Post-Handling: After use, decontaminate the work area and any equipment used.
Storage:
-
Store in a tightly closed container in a cool, dry, and dark place.[1]
-
Store away from incompatible materials such as strong oxidizing agents.[4]
Disposal Plan
All waste materials, including empty containers, contaminated PPE, and unused this compound, should be considered hazardous waste.
Waste Collection:
-
Collect all solid and liquid waste in clearly labeled, sealed containers.
-
Do not mix with other waste streams unless compatibility is confirmed.
Disposal Method:
-
Dispose of contents and containers in accordance with local, regional, and national hazardous waste regulations.
-
Consult with your institution's environmental health and safety (EHS) department for specific disposal procedures.
Experimental Workflow and Safety Procedures
The following diagrams illustrate the standard workflow for handling this compound and the logical steps for ensuring safety.
Caption: Figure 1: Standard Handling Workflow for this compound.
Caption: Figure 2: Personal Protective Equipment (PPE) Selection Logic.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
